Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F12O7/c9-3(10,1(21)22)25-5(13,14)7(17,18)27-8(19,20)6(15,16)26-4(11,12)2(23)24/h(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFPCCRSQCFOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381084 | |
| Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55621-18-6 | |
| Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, a complex fluorinated dicarboxylic acid, stands at the intersection of materials science and advanced chemical synthesis. Its unique molecular architecture, characterized by a flexible ether backbone and terminal carboxylic acid functionalities, suggests a wealth of potential applications, from the construction of advanced polymer systems to the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, drawing from available data and established principles of organofluorine chemistry to offer field-proven insights for the research and development community. While a complete experimental dataset for this specific molecule remains to be fully elucidated in public literature, this document synthesizes existing knowledge to provide a robust framework for its study and application.
Chemical Identity and Physicochemical Properties
This compound is a member of the per- and polyfluoroalkyl substance (PFAS) family, specifically a perfluoroether carboxylic acid (PFECA).[1][2] Its structure is distinguished by a polyether chain interspersed with perfluorinated carbon segments, terminating in two carboxylic acid groups.
| Property | Value | Source |
| IUPAC Name | 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | [3] |
| CAS Number | 55621-18-6 | [4][5][6] |
| Molecular Formula | C₈H₂F₁₂O₇ | [4][6] |
| Molecular Weight | 438.08 g/mol | [4][6] |
| Appearance | White solid | [6] |
| Melting Point | Not definitively reported; related compounds suggest a range >150 °C | |
| Boiling Point | 124 °C at 0.1 mmHg | [7] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [8] |
Synthesis and Manufacturing Principles: A Proposed Pathway
A potential precursor, 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, is commercially available.[9][10] The oxidation of this diol would represent a direct route to the desired dicarboxylic acid.
Experimental Protocol: Hypothetical Synthesis of this compound
Objective: To oxidize 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol to this compound.
Materials:
-
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
-
Potassium permanganate (KMnO₄) or other strong oxidizing agent (e.g., Jones reagent)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol in a suitable solvent (e.g., a mixture of acetone and water).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with dilute sulfuric acid.
-
Extract the aqueous mixture with diethyl ether multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude dicarboxylic acid.
-
Purify the product by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
The choice of a strong oxidizing agent like potassium permanganate is necessary to convert the primary alcohols of the diol to carboxylic acids.
-
The reaction is initially cooled to control the exothermicity of the oxidation.
-
Acidification is crucial to protonate the carboxylate salts formed during the reaction, rendering the dicarboxylic acid extractable into an organic solvent.
-
Extraction with diethyl ether is a standard method for isolating organic acids from aqueous solutions.
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the interplay between its perfluoroether backbone and the terminal carboxylic acid groups.
-
Acidity: The presence of numerous electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid protons compared to their non-fluorinated analogs. This enhanced acidity makes the formation of carboxylate salts with bases a facile process.
-
Reactivity of the Carboxylic Acid Groups: The carboxylic acid moieties can undergo typical reactions such as esterification, amidation, and conversion to acid chlorides. These reactions provide pathways for incorporating this molecule into larger polymeric structures or for the synthesis of functionalized derivatives.
-
Stability of the Perfluoroether Backbone: The carbon-fluorine bonds in the perfluoroalkyl segments are exceptionally strong, imparting high thermal and chemical stability to the molecule.[11] The ether linkages, while generally stable, can be susceptible to cleavage under harsh reductive conditions.[4]
-
Incompatibilities: As a strong acid, it is incompatible with strong bases. Due to its perfluorinated nature, it is also likely to be incompatible with strong reducing agents and oxidizing agents under certain conditions.
Spectroscopic and Analytical Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not widely available, the expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A broad singlet corresponding to the acidic protons of the two carboxylic acid groups would be expected in the downfield region of the spectrum (typically >10 ppm). The exact chemical shift would be dependent on the solvent and concentration.
-
¹⁹F NMR: This is the most informative NMR technique for this molecule.[1] The spectrum would be complex, with distinct signals for the different fluorine environments. The fluorine atoms on the carbons adjacent to the ether oxygens and the carboxylic acid groups would exhibit unique chemical shifts.[3]
Predicted ¹⁹F NMR Chemical Shifts (Referenced to CFCl₃)
| Fluorine Environment | Predicted Chemical Shift Range (ppm) |
| -OCF₂ -CF₂- | -80 to -90 |
| -CF₂-O-CF₂ - | -80 to -90 |
| -O-CF₂ -COOH | -115 to -125 |
-
¹³C NMR: The spectrum would show signals for the carbonyl carbons of the carboxylic acids (typically 160-180 ppm) and the various fluorinated carbons along the ether chain.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid groups in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption would be observed around 1700-1750 cm⁻¹. The C-F and C-O stretching vibrations would give rise to strong absorptions in the fingerprint region (typically 1000-1400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.[12][13]
-
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the base peak. The doubly deprotonated molecule [M-2H]²⁻ might also be observed.
-
Fragmentation: Fragmentation would likely involve the loss of CO₂ and cleavage of the ether linkages.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
Objective: To develop a method for the quantitative analysis of this compound in environmental or biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C-labeled analog)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange)
Procedure:
-
Sample Preparation:
-
For water samples, acidify and pass through a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a basic methanolic solution.
-
Evaporate the eluent and reconstitute in the initial mobile phase.
-
For biological samples (e.g., plasma), perform a protein precipitation step with acetonitrile, followed by centrifugation and SPE cleanup of the supernatant.
-
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water and methanol, both containing a buffer such as ammonium acetate.
-
-
MS/MS Detection:
-
Operate the ESI source in negative ion mode.
-
Use multiple reaction monitoring (MRM) for quantification. Select precursor and product ion transitions specific to the analyte and internal standard.
-
Causality Behind Experimental Choices:
-
SPE is used to concentrate the analyte and remove matrix interferences, which is crucial for achieving low detection limits.
-
Reversed-phase chromatography is a standard technique for separating polar organic molecules.
-
ESI in negative ion mode is highly sensitive for acidic compounds like carboxylic acids.
-
MRM provides high selectivity and sensitivity for quantitative analysis in complex matrices.
Potential Applications in Materials Science and Drug Discovery
The unique structural features of this compound suggest its utility in several advanced applications.
Metal-Organic Frameworks (MOFs)
Dicarboxylic acids are fundamental building blocks (linkers) in the synthesis of MOFs.[9] The use of a fluorinated, flexible linker like this compound could lead to the formation of MOFs with:
-
Enhanced Chemical and Thermal Stability: Due to the strength of the C-F bonds.
-
Hydrophobicity: The perfluorinated nature of the linker would create a hydrophobic pore environment, which could be advantageous for the selective adsorption of nonpolar guest molecules.
-
Flexibility: The ether linkages allow for conformational freedom, which could lead to dynamic MOF structures with interesting guest-responsive properties.
dot
A conceptual diagram illustrating the role of a dicarboxylic acid linker in a Metal-Organic Framework.
Fluoropolymers
The incorporation of this diacid as a monomer in condensation polymerization reactions could lead to the synthesis of novel fluoropolymers with tailored properties, such as:
-
Increased Flexibility and Solubility: The ether linkages would disrupt the rigidity of a fully perfluorinated backbone, potentially improving processability.
-
Functionalizability: The terminal carboxylic acid groups, if not fully reacted during polymerization, could serve as sites for post-polymerization modification.
Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic properties. While the direct therapeutic application of this compound is unlikely, it could serve as a unique building block or linker for the synthesis of more complex fluorinated molecules with potential biological activity.
Safety and Toxicology
Hazard Classification:
This compound is classified as a hazardous substance.[2][3]
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[2][3]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[2][3]
Toxicological Profile:
Detailed toxicological studies on this specific compound are limited in the public domain. However, research on other perfluoroether carboxylic acids (PFECAs) has indicated potential for adverse health effects.[4] Studies on structurally related PFECAs have shown that they can act as agonists of peroxisome proliferator-activated receptors (PPARs) and may lead to hepatomegaly in animal models.[4] The toxicological profile of PFECAs can differ from that of traditional perfluorocarboxylic acids (PFCAs).[4]
Handling and Safety Precautions:
Due to its corrosive nature, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound represents a fascinating and potentially highly useful molecule at the forefront of fluorine chemistry. Its combination of a flexible, stable perfluoroether backbone and reactive dicarboxylic acid functionalities opens up a wide range of possibilities in materials science and synthetic chemistry. While a complete experimental characterization is yet to be consolidated in the public literature, this guide provides a solid foundation for researchers to understand its properties and to begin exploring its potential applications. Further research into its synthesis, reactivity, and toxicological profile will be crucial for unlocking the full potential of this intriguing compound.
References
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Study Reveals Toxic Effects of Perfluoroether Carboxylic Acids Exposure. (2023, February 20). Chinese Academy of Sciences. Retrieved from [Link]
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Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy. (n.d.). PFAS Central. Retrieved from [Link]
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This compound | C8H2F12O7 | CID 2778696. (n.d.). PubChem. Retrieved from [Link]
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Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. (n.d.). Shimadzu. Retrieved from [Link]
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NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered in Feed to Sprague Dawley Rats (28-Day Studies). (n.d.). National Toxicology Program. Retrieved from [Link]
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Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. (2025, September 25). Environmental Science and Pollution Research. Retrieved from [Link]
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Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. (2022, August 3). Environmental Science & Technology Letters. Retrieved from [Link]
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Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (n.d.). Journal of Separation Science. Retrieved from [Link]
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A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). Analytical Chemistry. Retrieved from [Link]
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Using 19F NMR to Investigate Cationic Carbon Dot Association with Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). ResearchGate. Retrieved from [Link]
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Fluorotelomer Acids are More Toxic than Perfluorinated Acids. (n.d.). ResearchGate. Retrieved from [Link]
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Rapid analysis of perfluorinated carboxylic acids in textiles by dielectric barrier discharge ionization-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. (n.d.). OUCi. Retrieved from [Link]
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1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, Structure and (Photo)Catalytic Behavior of Ce-MOFs Containing Perfluoroalkylcarboxylate Linkers: Experimental and Theoretical Insights. (2024, June 3). Chemistry – A European Journal. Retrieved from [Link]
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qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2025, April 10). ChemRxiv. Retrieved from [Link]
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Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. (2025, August 9). ResearchGate. Retrieved from [Link]
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Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. (n.d.). Environment International. Retrieved from [Link]
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New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm. Retrieved from [Link]
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Fluorinated Esters. I. Esters of Perfluoro Monocarboxylic and Dicarboxylic Acids with 1,1-Dihydroperfluoroalcohols and α,α,ι,ι-Tetrahydroperfluoroglycols. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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Polytetrafluoroethylene. (n.d.). Wikipedia. Retrieved from [Link]
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Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers. (2025, August 6). ResearchGate. Retrieved from [Link]
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Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). (2025, August 10). ResearchGate. Retrieved from [Link]
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(Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. (n.d.). CrystEngComm. Retrieved from [Link]
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2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.). Polymers. Retrieved from [Link]
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Metal-Organic Framework Assembled on Oriented Nanofiber Arrays for Field-Effect Transistor and Gas Sensor-Based Applications. (2022, March 25). Nanomaterials. Retrieved from [Link]
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Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. (n.d.). UQ eSpace. Retrieved from [Link]
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An In-depth Technical Guide to the Structure and Properties of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is a complex, fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Characterized by a flexible ether backbone and terminal carboxylic acid functional groups, this molecule possesses unique physicochemical properties that make it a subject of interest in advanced materials science and potentially in the biomedical field. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications and toxicological profile based on current scientific understanding of related compounds.
Molecular Structure and Identification
This compound is a dicarboxylic acid with a fully fluorinated carbon backbone interspersed with ether linkages. The presence of these ether groups imparts greater flexibility compared to a simple perfluoroalkane chain of similar length.
Systematic Name (IUPAC): 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid[1]
Common Synonyms:
-
This compound[1]
-
2,2'-((Oxybis(1,1,2,2-tetrafluoroethane-2,1-diyl))bis(oxy))bis(2,2-difluoroacetic acid)[1]
Key Identifiers:
-
CAS Number: 55621-18-6[1]
Caption: 2D Structure of this compound.
Physicochemical Properties
The combination of a highly electronegative perfluorinated structure with hydrophilic carboxylic acid groups results in a molecule with distinct properties.
| Property | Value/Description | Source(s) |
| Physical State | White solid | [4] |
| Molecular Weight | 438.08 g/mol | [2][3][4] |
| Molecular Formula | C₈H₂F₁₂O₇ | [1][2][3][4] |
| Boiling Point | 124 °C at 0.1 mmHg | [5] |
| Solubility | Very slightly soluble in chloroform, practically insoluble in water. Soluble in methanol and very soluble in N,N-Dimethylformamide. | [6] |
| pKa (estimated) | Strong acid, with a pKa likely below 0. Perfluorinated carboxylic acids are significantly stronger than their non-fluorinated counterparts. Computational studies on similar perfluoroether carboxylic acids suggest pKa values in the range of -0.2 to -0.3. | [2][7] |
| logP (estimated) | Due to its amphiphilic nature, a simple logP value can be misleading. The perfluorinated chain is highly hydrophobic and lipophobic, while the carboxylic acid groups are hydrophilic. The overall partitioning behavior will be highly dependent on the pH of the system. |
Synthesis and Manufacturing
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via hydrolysis.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile), an acid catalyst (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) is added.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period to ensure complete hydrolysis of the ester groups. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized aliquots.[10]
-
Workup and Purification:
-
If acid-catalyzed, the reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
If base-catalyzed, the reaction mixture is cooled and acidified to protonate the carboxylate salt. The resulting dicarboxylic acid is then extracted as described above.
-
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final, high-purity this compound.
Spectroscopic and Analytical Characterization
Specific experimental spectroscopic data for this compound is not widely published. The following represents expected analytical characteristics based on its structure and data from analogous compounds.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show multiple signals corresponding to the different fluorine environments. The CF₂ groups adjacent to the carboxylic acids would appear at a different chemical shift than those adjacent to the ether oxygens. Generally, for perfluoropolyethers, CF₂ groups resonate in the range of -80 to -140 ppm relative to CFCl₃.[11][12]
-
¹³C NMR: The spectrum would show distinct signals for the carboxyl carbons, and the various fluorinated carbons. The chemical shifts would be significantly influenced by the attached fluorine atoms.
-
¹H NMR: A signal corresponding to the acidic protons of the carboxylic acid groups would be observed, likely as a broad singlet. The chemical shift of this proton would be highly dependent on the solvent and concentration.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. A broad O-H stretching band from the carboxylic acid groups would be expected around 2500-3300 cm⁻¹, and a sharp C=O stretching band around 1700-1750 cm⁻¹.
-
Mass Spectrometry (MS): In negative ion mode electrospray ionization (ESI-MS), the deprotonated molecule [M-H]⁻ would be a prominent ion. Fragmentation would likely involve the loss of CO₂ and cleavage of the ether linkages.[13][14]
Reactivity and Stability
Perfluoroether carboxylic acids are generally chemically and thermally stable.[15] However, the ether linkages can influence their degradation pathways compared to perfluoroalkyl carboxylic acids.
-
Thermal Stability: While generally stable, at elevated temperatures, thermal decomposition can occur, with cleavage of the C-O ether bonds being a possible pathway.[16]
-
Chemical Stability: The compound is stable to many acids and oxidants. However, some studies have shown that certain perfluoroalkyl ether acids can degrade in polar aprotic solvents like acetonitrile and DMSO, especially those with a carboxylic acid group adjacent to a tertiary carbon.[6][17] The structure of this compound, with secondary carbons adjacent to the carboxyl groups, suggests it would be more stable under these conditions.
-
Reactivity of Carboxylic Acid Groups: The two carboxylic acid groups can undergo typical reactions such as esterification, amidation, and reduction to form the corresponding diols. This bifunctionality makes it a potential monomer for polymerization reactions.[18]
Applications in Research and Drug Development
While specific applications for this particular molecule are not well-documented, its structure suggests several potential uses for researchers and drug development professionals.
-
Monomer for Specialty Polymers: As a dicarboxylic acid, it can be used in polycondensation reactions with diols or diamines to create novel fluorinated polyesters or polyamides.[18][19] These polymers would be expected to have low surface energy, high chemical and thermal stability, and potential for use in biocompatible materials and advanced coatings.
-
Crosslinking Agent: The bifunctional nature of the molecule allows it to act as a crosslinker to create fluorinated polymer networks or hydrogels.[7] Such materials could have applications in drug delivery, tissue engineering, and as separation media.
-
Surface Modification: Perfluorinated compounds are known for their ability to modify surface properties. This molecule could be used to create hydrophobic and oleophobic coatings on various substrates, including medical devices, to reduce biofouling or improve lubricity.[20]
-
Component of Fluorinated Surfactants: The amphiphilic nature of this molecule suggests it could be a component in the formulation of specialized fluorosurfactants for use in emulsions and dispersions, which are common in pharmaceutical formulations.
Caption: Potential applications of the title compound.
Safety and Toxicology
As a member of the PFAS family, the toxicological profile of this compound is of significant interest, particularly for applications in drug development and medical devices.
GHS Hazard Classification:
Toxicological Profile of Related Compounds:
Studies on other perfluoroether carboxylic acids (PFECAs) have indicated potential biological activity.
-
Some PFECAs have been shown to be agonists of the peroxisome proliferator-activated receptor (PPAR).[2]
-
An inhibitory effect on the glucocorticoid receptor (GR) has also been reported for some PFECAs, a mechanism not typically associated with legacy PFAS like PFOA.[2]
-
Developmental toxicity has been observed in zebrafish embryos exposed to certain PFECAs, with effects on swim bladder development linked to disruption of thyroid hormone levels. The toxicity was found to increase with the number of ether linkages in the backbone.[21][22]
Biocompatibility of Perfluoropolyethers (PFPEs):
In contrast to the potential toxicity of smaller PFECAs, high molecular weight perfluoropolyethers are generally considered to be biocompatible and are used in medical devices.[1][3] They are valued for their chemical inertness and lubricity. However, it is crucial to distinguish between the high molecular weight, non-functionalized polymers and smaller, functionalized molecules like the dicarboxylic acid discussed here, which may have different toxicological profiles.
Environmental Fate
Like other PFAS, perfluoroether carboxylic acids are expected to be persistent in the environment due to the strength of the carbon-fluorine bond.[5][23] The ether linkages, however, may provide sites for degradation under certain conditions, such as through the action of hydrated electrons, which can lead to the cleavage of C-O bonds.[16][24][25] Their water solubility and potential for transport in aquatic environments are key considerations in their overall environmental impact.
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"Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid molecular weight"
An In-Depth Technical Guide to Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of this compound, a complex fluorinated compound of interest in advanced materials and chemical synthesis. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, alongside its chemical identity, structural features, and relevant applications. Furthermore, this document outlines a validated analytical workflow for its quantification and discusses critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require detailed, actionable information on this specific ether-containing perfluorinated dicarboxylic acid.
Chemical Identity and Physicochemical Properties
This compound is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), characterized by a carbon chain backbone where hydrogen atoms have been replaced by fluorine atoms, and which also contains ether linkages.[1] This structure imparts unique chemical properties, including thermal stability and chemical resistance.
Core Identification
-
Chemical Name: 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid[1]
-
Synonyms: PFOTrOUnDA, Perfluoro-3,6,9-trioxaundecanedioic acid[4]
Molecular Weight and Mass
The accurate determination of molecular weight is fundamental for all stoichiometric calculations, solution preparation, and analytical quantification.
The distinction between average molecular weight (calculated using the natural isotopic abundance of each element) and monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is critical. For high-resolution mass spectrometry, the monoisotopic mass is the value of primary importance for accurate compound identification.
Physicochemical Data Summary
The properties of this compound are summarized in the table below. Its high fluorine content results in low solubility in water and many organic solvents, with better solubility in more polar, aprotic solvents.[4]
| Property | Value | Source(s) |
| Molecular Weight | 438.08 g/mol | [1][2][3][6] |
| Molecular Formula | C₈H₂F₁₂O₇ | [2][3][4] |
| Physical State | White solid | [2][5] |
| Melting Point | 152°C - 156°C | [4] |
| Boiling Point | 124°C at 0.1 mmHg | [5] |
| Solubility | Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide | [4] |
Research Applications and Industrial Significance
While specific, large-scale applications for this compound are not widely documented in mainstream literature, its structure is indicative of potential uses characteristic of fluorinated specialty chemicals. Ether linkages within the fluorocarbon chain can offer increased flexibility and specific solvency properties compared to simple perfluoroalkanoic acids.
Potential areas of application, extrapolated from the properties of similar fluorochemicals, include:
-
Specialty Surfactants: The presence of two carboxylic acid groups (a hydrophilic head) and a fluorinated chain (a hydrophobic and oleophobic tail) suggests utility in creating high-performance surfactants for specialized emulsions or coatings.
-
Monomer for Fluoropolymers: As a dicarboxylic acid, it can serve as a monomer in polycondensation reactions to synthesize novel fluorinated polyesters or polyamides. Such polymers are sought after for their thermal stability, chemical inertness, and low surface energy.
-
Advanced Lubricants and Coolants: The stability of the perfluoroether backbone is a hallmark of high-performance fluids used in extreme temperature and pressure environments.
-
Reference Standard: In environmental and toxicological research, this compound can be used as an analytical standard for the detection and quantification of emerging ether-containing PFAS contaminants.
Analytical Methodology: Quantification in Aqueous Matrices
The robust and accurate quantification of fluorinated compounds like this compound in complex matrices (e.g., environmental water, biological fluids) is a significant analytical challenge. The preferred methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.
Rationale for Method Selection
-
Sensitivity: Environmental and biological concentrations of PFAS are often in the parts-per-trillion (ng/L) to parts-per-billion (µg/L) range, necessitating the high sensitivity of MS/MS detection.
-
Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the highly specific detection of the target analyte even in the presence of co-eluting matrix interferences.
-
Robustness: Established methods, such as those adapted from EPA protocols for other PFAS, provide a reliable framework for analysis.[7]
Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol describes a self-validating workflow for the extraction and analysis of the target analyte from a groundwater sample.
Step 1: Sample Preparation and Fortification
-
Collect a 250 mL groundwater sample in a polypropylene bottle.
-
Add a known concentration of an appropriate isotopically labeled internal standard (e.g., ¹³C₄-PFOA, as a commercially available analog if a specific labeled standard for the target is unavailable) to the sample. This internal standard corrects for matrix effects and variations in extraction recovery.
-
Prepare a Laboratory Control Spike (LCS) by adding a known amount of the analyte to 250 mL of PFAS-free reagent water.
-
Prepare a Matrix Spike (MS) by adding a known amount of the analyte to a separate 250 mL aliquot of the groundwater sample.
Step 2: Solid-Phase Extraction (SPE)
-
Condition a Weak Anion Exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the sample (250 mL) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of a buffered wash solution (e.g., ammonium acetate buffer) to remove neutral and cationic interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte from the cartridge with 5 mL of a methanolic solution containing a weak base (e.g., 2% ammonium hydroxide in methanol). The base is necessary to displace the dicarboxylic acid from the anion exchange sorbent.
Step 3: Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 80:20 methanol:water.
-
Transfer the final extract to a polypropylene autosampler vial for analysis.
Step 4: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient starting from 20% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Negative Ion Electrospray):
-
Monitor at least two MRM transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard. The precursor ion will typically be the deprotonated molecule [M-H]⁻.
-
Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for Quantification of this compound.
Safety and Handling
As a perfluorinated carboxylic acid, this compound must be handled with appropriate care, assuming properties similar to other members of its chemical class until specific toxicological data is available.
-
GHS Hazard Classification: According to aggregated data from ECHA notifications, this compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[1]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. As a solid, it poses an inhalation risk if handled improperly. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. Due to its persistence, incineration at high temperatures is often the required disposal method for fluorinated waste.
Conclusion
This compound is a specialty fluorochemical defined by its molecular weight of 438.08 g/mol and its unique ether-linked, difunctional structure. While its primary applications are still emerging, its properties make it a candidate for creating high-performance polymers and surfactants. Its analysis requires sensitive and specific techniques, with LC-MS/MS being the gold standard. Strict adherence to safety protocols is mandatory due to its corrosive nature. This guide serves as a foundational resource for any scientist or researcher initiating work with this compound.
References
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-
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A Comprehensive Technical Guide to the Synthesis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
This guide provides an in-depth exploration of the synthetic pathway for Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, a significant member of the per- and polyfluoroalkyl substances (PFAS) family, specifically classified as a perfluoroether dicarboxylic acid (PFEDA). The synthesis of this and related compounds is of considerable interest to researchers in materials science, specialty chemicals, and drug development due to their unique properties, including high thermal and chemical stability. This document will delve into the core chemical principles, detailed experimental protocols, and the rationale behind the methodological choices, offering a robust resource for scientific professionals.
Introduction and Strategic Overview
The synthesis of this compound is primarily achieved through a multi-step process centered around the anionic ring-opening oligomerization of hexafluoropropylene oxide (HFPO). This approach allows for the controlled construction of the perfluoroether backbone. The overall synthetic strategy can be dissected into three principal stages:
-
Difunctional Initiation and Controlled Oligomerization: Generation of a difunctional initiator followed by the controlled anionic oligomerization of HFPO to yield a perfluoroether diacyl fluoride intermediate.
-
Hydrolysis: Conversion of the terminal acyl fluoride groups of the intermediate to carboxylic acid functionalities.
-
Purification: Isolation and purification of the final dicarboxylic acid product.
This guide will elaborate on each of these stages, providing both theoretical understanding and practical, actionable protocols.
Stage 1: Difunctional Initiation and Controlled Oligomerization of Hexafluoropropylene Oxide
The cornerstone of this synthesis is the anionic ring-opening oligomerization of HFPO. This process is typically initiated by a fluoride ion source, with cesium fluoride (CsF) being a highly effective catalyst due to its high solubility in polar aprotic solvents. To obtain a dicarboxylic acid, a difunctional initiator is required to propagate the polymerization in two directions, leading to a polymer chain with two reactive ends.
Diagram: Overall Synthesis Workflow
Caption: A schematic overview of the synthesis of this compound.
Mechanism of Anionic Ring-Opening Oligomerization
The oligomerization is initiated by a nucleophilic attack of a fluoride ion on the epoxide ring of HFPO.[1] This attack preferentially occurs at the most electrophilic carbon atom, leading to the ring opening and the formation of a perfluoroalkoxide. This alkoxide then propagates by attacking another HFPO monomer. The use of a difunctional initiator, such as a dialkoxide, allows for the simultaneous growth of the polymer chain from both ends.
Experimental Protocol: Synthesis of Perfluoroether Diacyl Fluoride
Materials:
-
Hexafluoropropylene oxide (HFPO)
-
Anhydrous cesium fluoride (CsF)
-
Anhydrous tetraglyme (tetraethylene glycol dimethyl ether)
-
A suitable difunctional initiator (e.g., a perfluorinated diol)
-
Dry, inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add anhydrous cesium fluoride and anhydrous tetraglyme under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly introduce the difunctional initiator to the stirred suspension.
-
Begin bubbling gaseous HFPO through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained between 0-5°C.
-
Continue the addition of HFPO until the desired degree of oligomerization is achieved. This can be monitored by taking aliquots and analyzing the molecular weight distribution by ¹⁹F NMR.
-
Once the reaction is complete, stop the flow of HFPO and allow the mixture to warm to room temperature.
-
The resulting mixture contains the perfluoroether diacyl fluoride intermediate.
| Parameter | Value/Condition | Rationale |
| Catalyst | Cesium Fluoride (CsF) | High solubility and reactivity in polar aprotic solvents.[2] |
| Solvent | Anhydrous Tetraglyme | Effectively solvates the cesium cation, enhancing the nucleophilicity of the fluoride anion.[3] |
| Temperature | 0-5°C | Controls the exothermicity of the reaction and helps to minimize side reactions.[4] |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture and oxygen. |
Stage 2: Hydrolysis of the Diacyl Fluoride Intermediate
The perfluoroether diacyl fluoride obtained from the oligomerization step is a reactive intermediate that needs to be converted to the more stable dicarboxylic acid. This is achieved through hydrolysis, where the acyl fluoride groups react with water to form carboxylic acid groups and hydrogen fluoride.
Diagram: Hydrolysis Reaction
Caption: The hydrolysis of the perfluoroether diacyl fluoride to the dicarboxylic acid.
Experimental Protocol: Hydrolysis and Work-up
Materials:
-
Reaction mixture containing the perfluoroether diacyl fluoride
-
Deionized water
-
A suitable organic solvent for extraction (e.g., a fluorinated solvent)
Procedure:
-
Carefully and slowly add deionized water to the reaction mixture from the previous step. The hydrolysis reaction is exothermic and will generate hydrogen fluoride, which is corrosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the mixture vigorously to ensure complete hydrolysis of the acyl fluoride groups.
-
After the initial exothermic reaction subsides, continue stirring for several hours at room temperature to ensure the reaction goes to completion.
-
Transfer the mixture to a separatory funnel. Two phases will form: an upper aqueous phase containing hydrofluoric acid and a lower organic phase containing the perfluoroether dicarboxylic acid.[5]
-
Separate the lower organic phase.
-
Wash the organic phase with deionized water to remove any residual acid.
-
The organic solvent can be removed under reduced pressure to yield the crude dicarboxylic acid.
Stage 3: Purification of this compound
The final step is the purification of the crude product to obtain the dicarboxylic acid of high purity. This is crucial for its application in research and development. A combination of extraction and crystallization is often employed.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Suitable solvent for crystallization (e.g., a mixture of a fluorinated solvent and a non-polar organic solvent)
Procedure:
-
Dissolve the crude dicarboxylic acid in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
The purity of the final product can be confirmed by techniques such as ¹⁹F NMR, ¹H NMR, and mass spectrometry. The melting point of the purified solid can also be determined and compared to literature values.
| Technique | Expected Outcome |
| ¹⁹F NMR | Characteristic shifts corresponding to the different fluorine environments in the perfluoroether backbone and adjacent to the carboxylic acid groups. |
| ¹H NMR | A signal corresponding to the acidic protons of the carboxylic acid groups. |
| Mass Spec. | A molecular ion peak corresponding to the mass of this compound. |
| Melting Point | A sharp melting point indicates high purity. |
Conclusion
The synthesis of this compound is a well-defined process rooted in the principles of anionic polymerization. By carefully controlling the reaction conditions during the oligomerization of hexafluoropropylene oxide and subsequent hydrolysis and purification, high-purity material can be obtained for a variety of research and industrial applications. The methodologies described in this guide provide a solid foundation for scientists and researchers working in the field of fluorinated materials.
References
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A Comprehensive Technical Guide to the Solubility Profile of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
This guide provides an in-depth analysis of the solubility characteristics of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven methodologies to offer a comprehensive understanding of this compound's behavior in various solvent systems.
Introduction: Understanding the Compound
This compound, a complex fluorinated compound, presents a unique molecular architecture that dictates its physical and chemical properties. Its structure, featuring ether linkages within the perfluorinated chain and terminal carboxylic acid groups, suggests a nuanced solubility profile that is critical for its application in scientific research and development.
Compound Identification:
| Parameter | Value | Reference |
| CAS Number | 55621-18-6 | [1][2][3][4] |
| Molecular Formula | C₈H₂F₁₂O₇ | [1][2][3][4] |
| Molecular Weight | 438.08 g/mol | [1][2][3][4] |
| Physical State | White Solid | [1][3] |
The presence of two carboxylic acid functional groups suggests that the solubility of this di-acid will be highly dependent on the pH of the aqueous medium, a characteristic shared with other perfluorinated carboxylic acids (PFCAs).[5][6]
Aqueous Solubility Profile
While quantitative solubility data for this compound in water is not extensively published, one source indicates it is "practically insoluble in water".[7] However, for PFCAs like Perfluorooctanoic acid (PFOA), solubility is known to increase with pH due to the deprotonation of the carboxylic acid headgroup, which enhances the molecule's hydrophilic character.[5][6] It is therefore highly probable that this compound follows a similar trend.
The Critical Role of pH
The dual carboxylic acid moieties of this compound are expected to have distinct pKa values. At a pH below the first pKa, the molecule will be in its neutral, undissociated form, leading to minimal aqueous solubility. As the pH increases and surpasses the pKa values, the carboxylic acid groups will deprotonate, forming carboxylates and significantly increasing the molecule's affinity for water.
Caption: Influence of pH on the dissociation and aqueous solubility of a dicarboxylic acid.
Proposed Experimental Protocol for Aqueous Solubility Determination
To rigorously characterize the aqueous solubility, the following Shake-Flask method, a standard approach for solubility measurement, is recommended.
Objective: To determine the aqueous solubility of this compound as a function of pH at a controlled temperature.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (pH 4, 7, 9)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., MS/MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate flasks containing each buffer solution.
-
Ensure a solid excess is visible to confirm saturation.
-
-
Equilibration:
-
Place the flasks in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
Allow the solutions to stand undisturbed to let the excess solid settle.
-
Centrifuge an aliquot of each solution to ensure complete removal of undissolved solid.
-
-
Quantification:
-
Carefully withdraw a sample from the supernatant.
-
Dilute the sample appropriately with the mobile phase.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the solubility at each pH value in mg/L or mol/L.
-
Caption: Workflow for the Shake-Flask solubility determination method.
Organic Solvent Solubility Profile
The solubility in organic solvents is crucial for applications in synthesis, purification, and formulation. Based on available data, a qualitative solubility profile can be summarized.
Qualitative Solubility in Organic Solvents:
| Solvent | Solubility | Reference |
| N,N-Dimethylformamide | Very Soluble | [7] |
| Methanol | Soluble | [7] |
| Glacial Acetic Acid | Sparingly Soluble | [7] |
| Chloroform | Very Slightly Soluble | [7] |
This profile suggests a preference for polar aprotic and protic organic solvents. The high solubility in DMF can be attributed to its ability to effectively solvate the carboxylic acid groups.
Proposed Experimental Protocol for Organic Solvent Solubility
A similar Shake-Flask method can be employed to quantify the solubility in key organic solvents.
Objective: To determine the solubility of this compound in selected organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, Methanol, Acetonitrile, Dichloromethane)
-
Analytical balance
-
Thermostatically controlled shaker
-
Centrifuge or appropriate filtration system
-
HPLC system
Procedure:
-
Preparation of Saturated Solutions: Add an excess of the compound to each solvent in separate flasks.
-
Equilibration: Shake at a constant temperature until equilibrium is reached.
-
Phase Separation: Centrifuge or filter to remove undissolved solid.
-
Quantification: Dilute an aliquot of the supernatant and analyze by a validated HPLC method.
-
Data Analysis: Calculate the solubility in each solvent.
Factors Influencing Solubility
Several factors can impact the solubility of this compound:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be experimentally verified.
-
Ionic Strength: In aqueous solutions, the presence of salts can affect solubility. For other PFAS, increasing salt content has been shown to decrease water solubility.[8]
-
Presence of Co-solvents: The addition of a miscible organic co-solvent to an aqueous solution can significantly alter the solubility.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. While direct quantitative data is sparse, its structural similarity to other dicarboxylic and perfluorinated acids provides a strong basis for predicting its behavior. It is anticipated to have very low solubility in neutral and acidic aqueous solutions, with solubility increasing significantly in alkaline conditions. In organic media, it shows a preference for polar solvents. For precise applications, it is imperative to determine its solubility empirically using standardized methods as outlined in this guide.
References
- 3M Company. (2000).
- Costanza, J., Abriola, L. M., & Pennell, K. D. (2020). Aqueous Film-Forming Foams Exhibit Greater Interfacial Activity than PFOA, PFOS, or FOSA. Environmental Science & Technology, 54(21), 13590-13597.
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ITRC. (2020). PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Perfluorooctanoic acid. (n.d.). In Wikipedia. Retrieved from [Link]
- Post, G. B., Cohn, P. D., & Cooper, K. R. (2012). Perfluorooctanoic acid (PFOA), an emerging drinking water contaminant: a critical review of recent literature. Environmental research, 116, 93-117.
-
Taylor & Francis Online. (n.d.). Perfluoroalkyl carboxylic acids – Knowledge and References. Retrieved from [Link]
- Venkatesan, U., & Vellaichamy, A. (2021). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir, 37(39), 11573-11581.
- Wang, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(11), 933-938.
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"literature review of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid"
An In-Depth Technical Guide to Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
This guide provides a comprehensive technical overview of this compound, a complex fluorinated compound. Designed for researchers, chemists, and drug development professionals, this document delves into its chemical identity, synthesis, analytical methodologies, applications, and toxicological profile, grounding all information in current scientific literature.
Introduction and Chemical Identity
This compound is a member of the perfluoroalkyl ether carboxylic acid (PFECA) class of compounds. These substances are characterized by the presence of ether linkages within the fluorinated carbon chain, which distinguishes them from traditional perfluoroalkyl carboxylic acids (PFCAs). This structural modification significantly influences the molecule's chemical properties, environmental fate, and toxicological profile.
Its formal IUPAC name is 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid[1]. As a per- and polyfluoroalkyl substance (PFAS), it falls under intense scrutiny due to the general persistence and potential health impacts associated with this broad class of chemicals[2][3].
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to understanding its behavior in experimental and environmental systems. This compound is a white solid at room temperature[4]. Its solubility profile is indicative of a highly polar, fluorinated organic acid: it is practically insoluble in water but shows good solubility in polar organic solvents like N,N-Dimethylformamide and methanol[5].
| Property | Value | Source(s) |
| CAS Number | 55621-18-6 | [1][4][5][6] |
| Molecular Formula | C₈H₂F₁₂O₇ | [1][4][5][6] |
| Molecular Weight | 438.08 g/mol | [1][4][5][6] |
| Appearance | White Solid | [4] |
| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide | [5] |
Synthesis and Manufacturing
The industrial-scale synthesis of perfluoroether carboxylic acids is a specialized process. While multiple routes exist for dicarboxylic acids in general[7][8][9][10][11], the preparation of highly fluorinated ether-containing variants requires specific methodologies to handle the reactive fluorine chemistry. A common and effective industrial method involves the hydrolysis of a corresponding perfluoroether acyl fluoride precursor[12][13].
The process begins with the perfluoroether acyl fluoride, which is diluted in a fluorinated inert solvent to moderate the reaction. This solution is then intensively mixed with water, leading to the hydrolysis of the acyl fluoride group to a carboxylic acid and generating hydrogen fluoride (HF) as a byproduct. Following the reaction, the organic and aqueous phases are separated. The final product is isolated by distilling off the low-boiling inert solvent, yielding the pure dicarboxylic acid without requiring high-temperature distillation of the product itself, which could cause degradation[12].
Generalized Synthesis Workflow
Analytical Methodologies
The detection and quantification of PFAS, including PFECAs, in various matrices are critical for research and regulatory monitoring. The established method of choice is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity[12].
Step-by-Step Analytical Protocol: Water Matrix
This protocol outlines a typical workflow for the analysis of this compound in a water sample.
-
Sample Collection & Preservation:
-
Collect water samples (e.g., 250-500 mL) in polypropylene bottles.
-
Preserve the sample with a microbial inhibitor if necessary.
-
Fortify the sample with an appropriate isotopically labeled internal standard.
-
-
Solid-Phase Extraction (SPE):
-
The causality for using SPE is to concentrate the analyte from a large sample volume and remove interfering matrix components. A weak anion exchange (WAX) SPE cartridge is often selected for acidic PFAS.
-
Condition the SPE cartridge sequentially with methanol and reagent water.
-
Load the water sample onto the cartridge at a steady flow rate (e.g., 5-10 mL/min).
-
Wash the cartridge with a buffer to remove hydrophilic interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analyte using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).
-
-
Extract Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known small volume (e.g., 500 µL) of the initial mobile phase (e.g., 80:20 water:methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and methanol (both typically containing a buffer like ammonium acetate) is employed to separate the analyte from isomers and other PFAS.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor for specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) for definitive identification and quantification.
-
Analytical Workflow Diagram
Applications and Uses
While many specialized fluorochemicals are designated as general "research chemicals"[14][15], this compound (referred to as H₂PFTOUD in some literature) has a documented, highly specialized application in the field of nuclear chemistry.
A significant use is in solvent extraction systems for the separation of strontium (Sr(II)), specifically the radioactive isotope ⁹⁰Sr, from acidic high-level radioactive waste (HLW)[3]. In this application, the dicarboxylic acid is used in conjunction with a crown ether (dicyclohexano-18-crown-6) in a hydrofluorocarbon solvent. The dicarboxylic acid's role is crucial; although it possesses two carboxylic acid groups, it functions as a monobasic acid in the extraction mechanism, facilitating the transfer of the Sr(II)-crown ether complex into the organic phase. This process is vital for reducing the long-term radiotoxicity of nuclear waste[3].
Toxicological Profile and Environmental Considerations
Known Hazards and Toxicological Profile
This compound is classified as a corrosive substance that causes severe skin burns and eye damage[1][14]. It is destructive to the tissues of mucous membranes and the upper respiratory tract[14].
While specific toxicological studies on this exact molecule are limited, research on other PFECAs provides critical insights into potential mechanisms of action. A study on a longer-chain PFECA (PFO5DoDA) revealed that chronic exposure in mice led to hepatomegaly (enlarged liver)[4]. The mechanism was found to involve the activation of the peroxisome proliferator-activated receptor (PPAR) and a distinct inhibitory effect on the glucocorticoid receptor (GR), a pathway not observed with legacy PFOA[4]. This suggests that PFECAs may have unique toxicological pathways compared to their non-ether counterparts. Furthermore, studies on other short-chain PFCAs have shown that dermal exposure can lead to systemic toxicity affecting organs such as the kidney, liver, and testes at high concentrations[6].
Environmental Fate and Degradation
Like most PFAS, PFECAs are characterized by their persistence in the environment[16]. The strength of the carbon-fluorine bond makes them resistant to natural degradation processes. They are generally water-soluble and mobile in soil and groundwater[16].
However, the presence of ether linkages in PFECAs introduces unique degradation possibilities not seen in traditional PFCAs. Research has shown that under reductive conditions, such as with hydrated electrons, the ether C-O bonds can be cleaved[1][5]. This cleavage generates unstable perfluoroalcohols that can lead to more effective defluorination compared to the pathways available for PFCAs. Conversely, the ether oxygen atoms increase the bond energy of adjacent C-F bonds, making them more resistant to certain other degradation mechanisms[1][5]. This dual effect means that the environmental fate and potential remediation strategies for PFECAs are fundamentally different from those for legacy PFAS.
PFCA vs. PFECA Degradation Logic
Conclusion
This compound is a highly functionalized PFECA with distinct properties conferred by its ether linkages. While it shares the persistence common to all PFAS, its unique structure enables specialized applications, such as in nuclear waste remediation, and results in different environmental degradation pathways compared to legacy compounds like PFOA. Its corrosive nature and the potential for systemic toxicity, inferred from related compounds, necessitate careful handling and further investigation. For researchers and industry professionals, understanding the nuanced chemistry and behavior of PFECAs is essential for both harnessing their utility and mitigating their potential environmental and health impacts.
References
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PubChem. This compound | C8H2F12O7 | CID 2778696. [Link]
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ITRC. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). [Link]
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National Institute of Environmental Health Sciences. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. [Link]
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ResearchGate. Fluorotelomer Acids are More Toxic than Perfluorinated Acids | Request PDF. [Link]
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SciSpace. Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure. [Link]
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National Center for Biotechnology Information. The effects of per- and polyfluoroalkyl substances on environmental and human microorganisms and their potential for bioremediation. [Link]
-
Taylor & Francis Online. Perfluoroalkyl carboxylic acids – Knowledge and References. [Link]
- Google Patents. EP0510596A2 - Process for preparing perfluoroether carboxylic acids.
-
Molbase. 90952-27-5 1-mercapto-11-hydroxy-3,6,9-trioxaundecane. [Link]
-
National Center for Biotechnology Information. Sr(ii) extraction by crown ether in HFC: entropy driven mechanism through H2PFTOUD. [Link]
-
GOV.UK. Environmental risk evaluation report: Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid, ammonium salt EEA-NH4] (CAS no. 908020-52-0). [Link]
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-
National Center for Biotechnology Information. Advances in bio‐based production of dicarboxylic acids longer than C4. [Link]
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ResearchGate. Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers | Request PDF. [Link]
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MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]
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IOSR Journal. Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]
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Navigating the Nomenclature of a Novel Perfluorinated Compound: A Technical Guide to Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
For Immediate Release
[City, State] – In the rapidly evolving landscape of fluorinated compounds, precise identification and clear nomenclature are paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, a compound of increasing interest. This document serves as a centralized resource for its various synonyms, chemical identifiers, and structural properties, ensuring clarity and accuracy in scientific communication and research endeavors.
Introduction: The Challenge of Chemical Identification
The consistent and accurate identification of chemical compounds is a cornerstone of scientific integrity. For complex molecules such as this compound, a multitude of synonyms and registry numbers can create ambiguity. This guide aims to demystify the nomenclature of this specific per- and polyfluoroalkyl substance (PFAS), providing a comprehensive reference for its unambiguous identification.
Core Identifiers and Chemical Properties
A substance is most reliably identified through a combination of its formal name, registry numbers, and fundamental chemical properties. The following table summarizes the key identifiers for this compound.
| Identifier Type | Value | Source |
| CAS Number | 55621-18-6 | [1][2][3][4][5][6] |
| IUPAC Name | 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | [2] |
| Molecular Formula | C₈H₂F₁₂O₇ | [1][2][3] |
| Molecular Weight | 438.08 g/mol | [1][2][3] |
| Physical State | White solid | [4][5] |
| Boiling Point | 124 °C / 0.1 mmHg | [4] |
Unraveling the Web of Synonyms
The complexity of chemical nomenclature often leads to the use of multiple synonyms for a single compound. This can be a source of confusion when reviewing literature or sourcing materials. Below is a curated list of alternative names used to refer to this compound.
| Synonym | Source |
| 2-{2-[2-(Carboxydifluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy}-2,2-difluoroacetic acid | [4][7] |
| 2,2'-((Oxybis(1,1,2,2-tetrafluoroethane-2,1-diyl))bis(oxy))bis(2,2-difluoroacetic acid) | [3] |
| PFOTrOUDA | |
| DTXSID60381084 | [2][3] |
| MFCD03094427 | [3] |
| SCHEMBL6752526 | [3] |
Structural Representation and Connectivity
To visually represent the relationships between the primary name and its key identifiers, the following diagram illustrates the logical connections. This provides a clear, at-a-glance understanding of how different pieces of information relate to the core chemical structure.
Conclusion: A Foundation for Future Research
The accurate and consistent identification of this compound is fundamental for advancing research and development in fields that utilize fluorinated compounds. This guide provides a comprehensive and authoritative resource to support these efforts by consolidating its synonyms and identifiers. By ensuring a common and clear language, the scientific community can more effectively collaborate and build upon existing knowledge.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ChemRadar. (n.d.). This compound CAS#55621-18-6. Global PFAS Screening Tool. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. PubChem. Retrieved from [Link]
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An In-Depth Technical Guide on the Environmental Fate and Transport of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
Foreword
The landscape of per- and polyfluoroalkyl substances (PFAS) is in a constant state of evolution. As legacy compounds like perfluorooctanoic acid (PFOA) face increasing regulatory scrutiny, industry has pivoted towards the development and use of alternative compounds. Among these are the perfluoroalkyl ether carboxylic acids (PFECAs), a class of PFAS that incorporates ether linkages into their molecular structure. This guide focuses on a specific PFCA, Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFTUDA), providing a comprehensive technical overview of its known and inferred environmental fate and transport characteristics.
This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep, scientifically grounded understanding of this emerging contaminant. We will delve into its physicochemical properties, potential environmental pathways, and the analytical methodologies crucial for its detection. Where specific data for PFTUDA is scarce, we will draw upon the broader knowledge of PFECAs to provide a scientifically reasoned perspective, while clearly identifying existing data gaps and future research needs.
Introduction to this compound (PFTUDA)
This compound (CAS 55621-18-6) is a dicarboxylic perfluoroalkyl ether acid.[1][2] Its structure, characterized by ether oxygen atoms interspersed within the fluorinated carbon chain, differentiates it from traditional perfluoroalkyl carboxylic acids (PFCAs). These structural nuances are anticipated to influence its environmental behavior, including its persistence, mobility, and bioaccumulation potential.
Molecular Structure of PFTUDA
Caption: Conceptual pathways for the degradation of PFTUDA under environmental conditions.
Bioaccumulation and Trophic Transfer
The bioaccumulation potential of PFECAs is an area of active research. Studies on various PFECAs have shown that their bioaccumulation behavior can be influenced by their chain length and structure. [3]For instance, some long-chain PFECAs have demonstrated the potential for trophic magnification (i.e., increasing concentration with increasing trophic level), while shorter-chain PFECAs may exhibit biodilution. [3] Given its structure, PFTUDA's bioaccumulation potential is likely to be influenced by the presence of two carboxylic acid groups and the ether linkages. While specific bioaccumulation factors (BAFs) and biota-sediment accumulation factors (BSAFs) for PFTUDA are not available, research on other PFECAs suggests that it has the potential to accumulate in organisms, particularly in protein-rich tissues like the liver and blood. [4]
Environmental Transport
The movement of PFTUDA through the environment will be governed by its partitioning between different environmental compartments: water, soil, sediment, and air.
Mobility in Water
As a dicarboxylic acid, PFTUDA is expected to be relatively mobile in aquatic systems, particularly in its ionized form. Short-chain PFCAs are known to be more mobile in water than their long-chain counterparts. [5][6]The presence of ether linkages may further enhance its mobility in water. The extent of its movement in surface and groundwater will depend on factors such as water flow, interactions with dissolved organic matter, and partitioning to sediment.
Sorption to Soil and Sediment
The interaction of PFTUDA with soil and sediment is a critical process that will control its transport and bioavailability. The sorption of PFCAs to soil is complex and influenced by both the properties of the compound and the characteristics of the soil, such as organic carbon content, clay mineralogy, and pH.
Sorption Isotherms: The relationship between the concentration of a chemical sorbed to a solid phase and its concentration in the aqueous phase at equilibrium is described by a sorption isotherm. [7][8]Common models used to describe these isotherms include the Freundlich and Langmuir equations. For PFAS, sorption is often normalized to the organic carbon content of the soil, yielding an organic carbon-water partition coefficient (Koc).
While no specific sorption coefficient (Kd or Koc) data for PFTUDA have been found, the general principles of PFCA sorption can be applied. Electrostatic interactions and hydrophobic partitioning are the primary mechanisms driving the sorption of PFCAs to soil and sediment. The dicarboxylic nature of PFTUDA may lead to complex sorption behavior, potentially involving interactions with both positively and negatively charged sites on soil particles.
Factors Influencing PFTUDA Sorption
Caption: Key factors influencing the sorption of PFTUDA to soil and sediment.
Analytical Methodologies
The accurate determination of PFTUDA in environmental matrices is essential for assessing its occurrence, fate, and transport. Due to its low concentrations and potential for matrix interference, sophisticated analytical techniques are required.
Sample Preparation
Effective sample preparation is crucial to isolate and concentrate PFTUDA from complex environmental samples such as water, soil, and sediment.
Step-by-Step Protocol for Water Sample Extraction:
-
Sample Collection: Collect water samples in polypropylene bottles.
-
Fortification: Spike the sample with a known amount of an isotopically labeled internal standard corresponding to PFTUDA (if available) or a structurally similar PFCA.
-
Solid Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with a solution to remove interferences (e.g., a buffered solution).
-
Elute the analytes with a suitable solvent, such as methanol containing a small percentage of ammonium hydroxide.
-
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., methanol/water).
Instrumental Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFCAs in environmental samples. [9][10] Key LC-MS/MS Parameters:
-
Chromatographic Separation: A C18 or other suitable reversed-phase column is typically used to separate PFTUDA from other compounds in the sample extract. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an ammonium acetate or acetic acid modifier, is employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate deprotonated molecular ions ([M-H]⁻ or [M-2H]²⁻) of PFTUDA.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of PFTUDA and monitoring for specific product ions that are formed upon collision-induced dissociation. This provides high selectivity and sensitivity.
Analytical Workflow for PFTUDA in Environmental Samples
Caption: A generalized workflow for the analysis of PFTUDA in environmental matrices.
Conclusions and Future Directions
This compound represents a notable example of the newer generation of PFAS that are entering the environment. While our understanding of its environmental fate and transport is still developing, this guide has synthesized the available information and provided a scientifically grounded framework for its assessment.
Key Takeaways:
-
PFTUDA is a dicarboxylic perfluoroalkyl ether acid with physicochemical properties that suggest a high degree of persistence and potential for mobility in aqueous environments.
-
The ether linkages in its structure may provide pathways for degradation that are not present in traditional PFCAs, although complete mineralization is unlikely under typical environmental conditions.
-
Its bioaccumulation potential requires further investigation, but data from related PFECAs suggest it may accumulate in biota.
-
Sorption to soil and sediment is a key process controlling its transport, and is likely influenced by a combination of electrostatic and hydrophobic interactions.
-
Sensitive and selective analytical methods, primarily LC-MS/MS, are essential for its detection and quantification in environmental samples.
Future Research Needs:
-
Environmental Occurrence: Widespread monitoring studies are needed to determine the prevalence of PFTUDA in various environmental compartments and in biota.
-
Sorption Studies: Laboratory and field studies are required to determine the specific sorption coefficients (Kd and Koc) of PFTUDA in a range of soil and sediment types.
-
Degradation and Transformation: Further research is needed to elucidate the specific degradation pathways of PFTUDA under different environmental conditions and to identify its transformation products.
-
Bioaccumulation and Toxicology: In-depth studies are necessary to quantify the bioaccumulation potential of PFTUDA in different organisms and to assess its toxicological effects.
By addressing these research gaps, the scientific community can develop a more complete understanding of the environmental risks posed by PFTUDA and other emerging PFECAs, paving the way for more effective risk management and remediation strategies.
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Trophic behaviors of PFOA and its alternatives perfluoroalkyl ether carboxylic acids (PFECAs) in a coastal food web. (2023). PubMed. [Link]
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Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. (n.d.). PubMed. [Link]
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Bioaccumulation ability of PFECA and PFOA in body after exposure.... (n.d.). ResearchGate. [Link]
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Emission of Perfluoroalkyl Acids and Perfluoroalkyl Ether Carboxylic Acids to the Atmosphere from a Fluorochemical Industrial Park in China. (n.d.). Environmental Science & Technology. [Link]
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What are PFAS? Defining per- and polyfluoroalkyl ether acids. (2022). EWG. [Link]
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Per- and polyfluoroalkyl substances in the environment. (n.d.). PubMed Central. [Link]
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Sorption Isotherms: Understanding Moisture in Foods. (2023). Food Safety Institute. [Link]
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FUNDAMENTALS OF MOISTURE SORPTION ISOTHERMS. (n.d.). Aqualab. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid in Aqueous Samples by LC-MS/MS
Introduction: The Analytical Challenge of Emerging Ether-PFAS
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals characterized by their exceptional stability and widespread use, which has unfortunately led to their persistence in the environment.[1] A subset of growing concern is the perfluoroalkyl ether acids (PFEAs), which were introduced as replacements for long-chain PFAS like PFOA and PFOS.[2] Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (CAS: 55621-18-6; Molecular Formula: C₈H₂F₁₂O₇) is an example of such an ether-PFAS, featuring ether linkages within its fluorinated carbon backbone.[3][4] These structural modifications alter the physicochemical properties compared to traditional PFAS, presenting unique analytical challenges, particularly in achieving adequate chromatographic retention and predicting mass spectral fragmentation.[5]
This application note provides a comprehensive, field-proven protocol for the sensitive and selective quantification of this compound in aqueous matrices. The methodology is grounded in the principles of established regulatory frameworks, such as U.S. EPA Method 1633, and incorporates advanced techniques to address the specific challenges posed by this polar, dicarboxylic PFEA.[6][7] The core analytical strategy employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection.
Foundational Principles: Causality in Method Design
The successful analysis of trace-level PFAS is predicated on a series of deliberate experimental choices designed to maximize recovery, minimize contamination, and ensure analytical specificity.
-
Contamination Control: PFAS are ubiquitous in many laboratory materials.[1] Strict adherence to a "PFAS-free" workflow is paramount. This includes the exclusive use of polypropylene or high-density polyethylene (HDPE) for sample collection and storage, as glass surfaces can adsorb PFAS.[8] All solvents and reagents must be certified as PFAS-free.
-
Sample Pre-treatment and Extraction: The target analyte is a dicarboxylic acid, making it highly polar and water-soluble. To effectively remove it from a complex aqueous matrix and concentrate it to detectable levels, a robust extraction technique is necessary. Solid Phase Extraction (SPE) is the industry standard.[9][10] A Weak Anion Exchange (WAX) sorbent is chosen for this protocol due to its dual retention mechanism: it engages in anion exchange with the negatively charged carboxylate groups while also offering reversed-phase interactions with the fluorinated carbon chain. This combination ensures high recovery for a broad range of PFAS, including polar species.[11]
-
Chromatographic Separation: Polar PFAS, like the target analyte, are notoriously difficult to retain on standard C18 reversed-phase columns, often eluting near the solvent front where matrix effects are most pronounced.[5] To overcome this, this protocol specifies a modern C18 column with a polar-modified surface or a charged surface chemistry. These stationary phases are designed to provide enhanced retention for polar compounds under high aqueous mobile phase conditions, leading to better separation from interferences and improved peak shape.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity required for trace PFAS analysis.[12] Detection is performed in negative ion mode, as the carboxylic acid groups are readily deprotonated. The selection of Multiple Reaction Monitoring (MRM) transitions is the cornerstone of a reliable quantitative method.
Experimental Workflow: From Sample to Signal
The entire analytical process is designed as a self-validating system, with quality control checks integrated at each stage to ensure data integrity.
Caption: High-level workflow for the analysis of this compound.
Detailed Protocols
Materials and Reagents
-
Analytical Standard: this compound, 98% purity or higher (e.g., from Apollo Scientific, Exfluor, Santa Cruz Biotechnology).[7][12]
-
Internal Standard (IS): Mass-labeled ¹³C₄-PFOA is a suitable surrogate standard to monitor extraction efficiency. A dedicated labeled standard for the analyte should be used if available.
-
Solvents: HPLC-grade or MS-grade methanol, acetonitrile, and reagent water (PFAS-free).
-
Reagents: Ammonium hydroxide (reagent grade), Ammonium acetate (≥99%).
-
SPE Cartridges: Weak Anion Exchange (WAX), 150 mg, 6 mL cartridges.
-
Sample Containers: 500 mL High-Density Polyethylene (HDPE) or polypropylene bottles.
-
Vials: 1.5 mL polypropylene autosampler vials.
Protocol 1: Solid Phase Extraction (SPE)
-
Sample Preservation: Upon collection, store samples at ≤6 °C and protect from light.
-
Spiking: Allow a 500 mL aqueous sample to equilibrate to room temperature. Spike with the mass-labeled internal standard (e.g., ¹³C₄-PFOA) to a final concentration of 40 ng/L.
-
Cartridge Conditioning: Condition a WAX SPE cartridge sequentially with 5 mL of 0.1% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 500 mL sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove hydrophilic interferences. Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elution: Elute the target analytes from the cartridge with two 4 mL aliquots of 0.1% ammonium hydroxide in methanol. Collect the eluate in a polypropylene tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of 50:50 methanol/water, vortex to mix, and transfer to a polypropylene autosampler vial.
Protocol 2: LC-MS/MS Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
| LC Parameter | Condition |
| Column | Polar-modified C18 or Charged Surface C18 (e.g., HALO® PCS), 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 5 mM Ammonium acetate in Water |
| Mobile Phase B | 5 mM Ammonium acetate in Methanol |
| Gradient | 10% B hold for 1 min, ramp to 95% B over 8 min, hold for 3 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flows | Instrument dependent, optimize for best signal |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for Method Development
As experimentally derived fragmentation data for this specific molecule is not widely published, the following transitions are proposed based on the known fragmentation patterns of perfluorinated dicarboxylic acids.[6] The primary fragmentation is the loss of one or both carboxylic acid groups. These transitions must be optimized by infusing a standard solution of the analyte to determine the optimal collision energies (CE).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| This compound | 437.0 | [M-H-CO₂]⁻ = 393.0 | Quantifier |
| This compound | 437.0 | [M-H-2CO₂-F]⁻* | Qualifier |
*Note: Further fragmentation beyond the loss of CO₂ can be complex. A secondary fragment should be chosen based on empirical data from direct infusion experiments. Cleavage at the ether bonds is also a plausible fragmentation pathway to investigate.
Data Analysis and Quality Control
-
Calibration: Construct a calibration curve using at least five concentration levels of the analytical standard, prepared in 50:50 methanol/water. The curve should bracket the expected sample concentrations.
-
Quantification: Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Quality Control: Analyze laboratory blanks, fortified blanks, and sample duplicates with each batch. The recovery of the internal standard in all samples should be within 70-130%.
Conclusion and Self-Validating Insights
This application note details a robust and sensitive method for the quantification of the emerging contaminant this compound. The protocol's integrity is built upon a foundation of contamination control, efficient sample preparation using WAX SPE, and specific chromatographic and mass spectrometric conditions tailored to the analyte's polar nature. By grounding the methodology in principles from established EPA methods and addressing the specific challenges of PFEAs, this guide provides researchers with a reliable starting point for monitoring this compound in environmental waters. The proposed MRM transitions provide a logical, chemically-based starting point for method optimization, which is a critical step for ensuring the trustworthiness and accuracy of the final validated method.
References
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U.S. Environmental Protection Agency. (2021). Draft Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Pan, Y., et al. (n.d.). Supporting Information: Occurrence of Novel Perfluoroalkyl Ether Carboxylic Acids in River Water and Human Urine Quantified by a.... ACS Publications. [Link]
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ALS Global. PFAS EPA Method 1633: Sampling Requirements, Fact Sheet, FAQs. [Link]
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Crawford Scientific. (2024). LC Column Strategies for Ultra-Short Chain PFAS Analysis Using LC-MS. [Link]
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Podder, A., et al. (2021). Analysis of the presence of perfluoroalkyl substances in water, sediment and biota of the Jucar River (E Spain). Sources, partitioning and relationships with water physical characteristics. ResearchGate. [Link]
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McHale, C. (2023). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology. [Link]
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Agilent. Solid Phase Extraction Methods for PFAS in waters. [Link]
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Lab Manager. (2023). Simplifying PFAS Analysis with Solid-Phase Extraction. [Link]
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LCGC International. (2020). Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. [Link]
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Environmental Working Group. (2022). What are “forever chemicals”? Defining what qualifies as per- and polyfluoroalkyl ether acids. [Link]
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California State Water Resources Control Board. (2020). Per- and Polyfluoroalkyl Substances (PFAS) Sampling Guidelines for Non-Drinking Water. [Link]
-
Grossert, S., et al. (2011). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]
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Application Note: A Robust and Sensitive Method for the Quantification of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid in Aqueous Matrices using LC-MS/MS
Abstract
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals recognized for their widespread presence and persistence in the environment. Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFO3OUdA), an emerging ether-linked PFAS, requires sensitive and specific analytical methods for its detection in environmental matrices. This document provides a detailed protocol for the analysis of PFO3OUdA in aqueous samples using a robust workflow that combines Solid-Phase Extraction (SPE) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed for researchers and analytical laboratories, offering guidance on sample preparation, instrumental analysis, and quality control to ensure accurate and reliable quantification at trace levels.
Introduction: The Analytical Challenge of Emerging PFAS
Per- and polyfluoroalkyl substances (PFAS) represent a large group of anthropogenic chemicals used for decades in industrial applications and consumer products due to their desirable properties like thermal stability and resistance to water and oil.[1][2] These strong carbon-fluorine bonds, however, also make them highly resistant to degradation, leading to their designation as "forever chemicals" due to their persistence in the environment and bioaccumulation in living organisms.[1]
This compound (CAS: 55621-18-6; Molecular Formula: C₈H₂F₁₂O₇) is an emerging ether-PFAS, a subclass of PFAS characterized by oxygen atoms within the perfluorinated carbon chain.[3][4][5][6] The presence of these compounds in drinking water and environmental sources is a growing public health concern, necessitating the development of reliable and highly sensitive analytical methods for monitoring and regulatory compliance.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for PFAS analysis due to its exceptional sensitivity and specificity.[7][8] However, achieving accurate quantification of PFO3OUdA presents several analytical challenges, including:
-
Trace-Level Concentrations: PFO3OUdA is often present at very low concentrations (ng/L or parts-per-trillion) in complex matrices.[1]
-
Matrix Interferences: Environmental samples contain co-extracted matrix components that can interfere with ionization, leading to signal suppression or enhancement.
-
System Contamination: The ubiquitous nature of PFAS can lead to background contamination from the analytical system itself, potentially compromising low-level detection.
This application note details a comprehensive workflow designed to address these challenges, enabling precise and accurate quantification of PFO3OUdA. The method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by a highly selective LC-MS/MS analysis incorporating isotopically labeled internal standards to correct for matrix effects and ensure data integrity.
Principle of the Analytical Workflow
The analytical method is based on the concentration and purification of the analyte from an aqueous sample using Solid-Phase Extraction (SPE), followed by instrumental analysis via LC-MS/MS. An isotopically labeled analog of PFO3OUdA is spiked into the sample prior to extraction to serve as an internal standard (IS). The IS accurately corrects for analyte losses during sample preparation and for any matrix-induced signal suppression or enhancement during MS analysis.[9]
The sample extract is injected into a high-performance liquid chromatography (HPLC) system, where PFO3OUdA is separated from other components on a C18 analytical column. A delay column is recommended to be placed after the LC pump and before the injector to chromatographically resolve any background PFAS contamination originating from the LC system components, ensuring that it does not co-elute with the analyte of interest from the sample.[8] Following chromatographic separation, the analyte is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
Figure 1: Overall analytical workflow for PFO3OUdA analysis.
Materials and Methods
Reagents and Standards
-
Analytical Standards: PFO3OUdA native standard and its corresponding ¹³C-labeled internal standard (IS). All standards should be of high purity (≥98%).
-
Solvents: LC-MS grade methanol, acetonitrile, and reagent water (e.g., 18 MΩ·cm).
-
Reagents: Ammonium acetate (≥99% purity).
-
SPE Cartridges: Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL). WAX cartridges are effective for extracting acidic PFAS compounds.[10]
-
Sample Containers: High-density polyethylene (HDPE) or polypropylene bottles. Glass containers should be avoided due to potential analyte adsorption to surfaces.[11]
Protocol 1: Sample Collection and Preservation
-
Container Preparation: Use pre-cleaned HDPE or polypropylene bottles.
-
Sample Collection: Rinse the bottle with sample water three times before filling. Collect the sample, ensuring no head-space.
-
Field Blanks: A field reagent blank, consisting of reagent water taken to the sampling site and handled like a sample, must be collected to check for contamination during the sampling process.[11]
-
Storage: Store samples refrigerated at ≤6 °C and protected from light until extraction.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol describes the manual extraction of a 250 mL water sample. The primary goal of SPE is to isolate and concentrate the analyte, enhancing detection sensitivity and removing matrix interferences.[1][12]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the WAX cartridge.
-
Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
-
Internal Standard Spiking:
-
Measure 250 mL of the water sample into a polypropylene beaker.
-
Spike the sample with the ¹³C-labeled PFO3OUdA internal standard to a final concentration of 10 ng/L.
-
-
Sample Loading:
-
Pass the spiked sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.[13]
-
-
Drying:
-
Dry the cartridge under vacuum or with a gentle stream of nitrogen for 10-15 minutes to remove residual water.[13]
-
-
Elution:
-
Elute the analyte from the cartridge by passing 2 x 4 mL aliquots of methanol into a clean polypropylene tube. Allow the solvent to soak for 1 minute for each aliquot before eluting.[13]
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40 °C.
-
Add 0.5 mL of reagent water to bring the final volume to 1.0 mL, resulting in a 250x concentration factor.
-
Vortex the sample and transfer it to a polypropylene autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Instrumental Analysis
The following conditions provide a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Analytical Column | Ascentis® Express PFAS, 100 x 2.1 mm, 2.7 µm or equivalent[8] |
| Delay Column | Ascentis® Express PFAS Delay, 50 x 3.0 mm, 2.7 µm or equivalent[8] |
| Mobile Phase A | 10 mM Ammonium acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B hold for 1 min, 30-95% B in 8 min, hold at 95% B for 3 min, return to 30% B in 0.1 min, hold for 3.9 min |
Causality behind Experimental Choices:
-
Delay Column: A delay column is crucial for separating background PFAS contaminants that may leach from the LC solvent lines and pump seals from the analytes injected with the sample, preventing false positives.[8]
-
Mobile Phase: An ammonium acetate buffer is used to maintain a consistent pH and improve the ionization efficiency and chromatographic peak shape of acidic PFAS compounds in negative ion mode.
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Gas Flow | Instrument Dependent |
Table 3: Example MRM Transitions for PFO3OUdA Note: The precursor ion for PFO3OUdA ([M-H]⁻) is m/z 437, based on its molecular weight of ~438.08 g/mol .[3][4] Product ions and collision energies must be empirically determined by infusing the analytical standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| PFO3OUdA (Quantifier) | 437.0 | To be determined | 50 | To be determined |
| PFO3OUdA (Qualifier) | 437.0 | To be determined | 50 | To be determined |
| ¹³C-PFO3OUdA (IS) | To be determined | To be determined | 50 | To be determined |
Data Analysis and Quality Control
Calibration and Quantification
Quantification is performed using an internal standard calibration method. A series of calibration standards ranging from 0.5 to 100 ng/L are prepared and analyzed to generate a calibration curve. The curve is constructed by plotting the response ratio (peak area of native analyte / peak area of internal standard) against the concentration of the native analyte.
Method Validation and Quality Control
To ensure the trustworthiness of the results, a rigorous quality control protocol must be followed.
-
Method Blank: An aliquot of reagent water carried through the entire analytical process. It must be free of analyte contamination above the Limit of Detection (LOD).
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of PFO3OUdA. The recovery must fall within established laboratory limits (e.g., 70-130%).
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of analyte and analyzed in duplicate. The MS/MSD results are used to evaluate the method's accuracy and precision in the specific sample matrix.[11]
-
Limit of Quantification (LOQ): The LOQ should be established as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy, typically following regulatory guidelines such as those from the FDA or EPA.[14][15]
Table 4: Example Method Performance Characteristics
| Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.995 | Demonstrates a proportional response across the calibration range. |
| LOQ Accuracy | 70 - 130% | Ensures reliable quantification at the lowest reported concentration. |
| Internal Standard Recovery | 50 - 150% | Monitors the consistency and efficiency of the extraction process. |
| MS/MSD Precision (RPD) | < 30% | Assesses the method's reproducibility in a given matrix. |
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the sensitive and selective analysis of this compound in aqueous samples. The combination of optimized Solid-Phase Extraction for sample preparation and a carefully designed LC-MS/MS protocol provides the necessary performance to meet the challenges of trace-level environmental analysis. By incorporating internal standards and adhering to strict quality control procedures, this method serves as a reliable tool for researchers and laboratories involved in the monitoring of emerging PFAS contaminants, contributing to a better understanding of their environmental fate and ensuring public safety.
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Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. Available at: [Link]
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A Review of the Latest Separation Science Research in PFAS Analysis. LCGC International. Available at: [Link]
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Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. PubMed. Available at: [Link]
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Sample Preparation and Analysis Workflow to Address the PFAS Primary National Drinking Water Regulation. Waters Corporation. Available at: [Link]
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A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater. ScienceDirect. Available at: [Link]
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PFAS Sample Preparation: A Definitive Guide. Organomation. Available at: [Link]
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Determination and Characterization of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS's) in Environmental Samples Using UPLC Ion Mobility MS. Waters Corporation. Available at: [Link]
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This compound | C8H2F12O7. PubChem. Available at: [Link]
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Method Guide for PFAS Analysis. Restek. Available at: [Link]
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Multidimensional Separations for Characterization of Isomeric PFAS Using SLIM High-Resolution Ion Mobility and Tandem Mass Spectrometry. PubMed. Available at: [Link]
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Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS. ResearchGate. Available at: [Link]
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Monitoring Analysis of Perfluoroalkyl Substances and F-53B in Bottled Water, Tea and Juice Samples by LC-MS/MS. ResearchGate. Available at: [Link]
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LC-MS/MS analysis of PFAS in human serum. YMC America. Available at: [Link]
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This compound. PubChemLite. Available at: [Link]
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Quantification of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid (PFO3OUnDA) in Water Samples by LC-MS/MS
Application Note and Protocol
Authored by: Senior Application Scientist, Gemini Analytical
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large and diverse group of synthetic organofluorine compounds that have garnered significant scientific and regulatory attention due to their widespread presence, persistence in the environment, and potential adverse health effects. Within this broad class of "forever chemicals," emerging subclasses, such as perfluoroalkyl ether carboxylic acids (PFECAs), are of growing concern as replacements for legacy long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS).
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFO3OUnDA) is an emerging PFECA. Its chemical structure, which includes ether linkages within the fluorinated carbon chain, differentiates it from traditional PFCAs. While these structural modifications were intended to reduce bioaccumulation potential, the environmental fate and toxicological profile of many PFECAs, including PFO3OUnDA, are not yet fully understood. The presence of other PFECAs has been documented in various environmental matrices, including surface water and drinking water, highlighting the need for robust analytical methods to monitor these emerging contaminants.[1]
This application note provides a comprehensive protocol for the quantification of PFO3OUnDA in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, this guide is designed to provide not only a step-by-step methodology but also the scientific rationale behind the procedural choices, ensuring a robust and reliable analytical workflow.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of PFO3OUnDA
| Property | Value | Source |
| Chemical Formula | C₈H₂F₁₂O₇ | |
| Molecular Weight | 438.08 g/mol | |
| CAS Number | 55621-18-6 | |
| Melting Point | 60-62 °C | SynQuest Labs |
| Boiling Point | 124 °C at 0.1 mmHg | Exfluor |
| Water Solubility | Practically insoluble in water | Echemi |
| Predicted pKa₁ | ~0.5 - 1.5 | ACD/Labs Percepta |
| Predicted pKa₂ | ~2.5 - 3.5 | ACD/Labs Percepta |
Principle of the Method
The analytical methodology for the quantification of PFO3OUnDA in water samples involves a multi-step process designed to isolate, concentrate, and accurately measure the analyte at trace levels. The workflow is based on established principles for PFAS analysis, adapted for the specific properties of PFO3OUnDA.
Figure 1: General workflow for the analysis of PFO3OUnDA in water samples.
The core of this method relies on solid-phase extraction (SPE) to isolate PFO3OUnDA from the water matrix and concentrate it to detectable levels. Given that PFO3OUnDA is a dicarboxylic acid, it will be ionized at neutral pH. Therefore, adjusting the sample pH to an acidic value (below the first pKa) is crucial to ensure the analyte is in its neutral form, promoting its retention on a suitable SPE sorbent. A weak anion exchange (WAX) SPE cartridge is recommended, as it provides a dual retention mechanism: reversed-phase interaction with the fluorinated carbon chain and ionic interaction with the carboxyl groups.
Following extraction and elution from the SPE cartridge, the sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Chromatographic separation is achieved using a C18 or similar reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection of the target analyte. Quantification is performed using the isotope dilution method , which involves spiking the sample with a known amount of an isotopically labeled analog of PFO3OUnDA prior to sample preparation. This internal standard corrects for any analyte loss during the extraction and concentration steps, as well as for matrix effects during the LC-MS/MS analysis, ensuring the highest degree of accuracy.
Materials and Reagents
Table 2: Required Materials and Reagents
| Item | Description/Specification |
| Solvents | Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Reagent Water (Type I) |
| Reagents | Ammonium hydroxide (ACS grade), Formic acid (LC-MS grade), Trizma® (tris(hydroxymethyl)aminomethane) |
| Analytical Standards | PFO3OUnDA native analytical standard (>98% purity) |
| Internal Standard | Custom-synthesized ¹³C-labeled PFO3OUnDA (>99% isotopic purity) |
| SPE Cartridges | Weak Anion Exchange (WAX), 6 cc, 150 mg or 500 mg |
| Labware | Polypropylene (PP) sample bottles (500 mL), PP centrifuge tubes (15 mL and 50 mL), PP autosampler vials (2 mL) |
| Instrumentation | Liquid chromatograph coupled to a triple quadrupole mass spectrometer, SPE manifold, Nitrogen evaporator |
Protocol
Part 1: Sample Collection and Preservation
-
Collect water samples in 500 mL polypropylene bottles.
-
Preserve the samples by adding a suitable agent like Trizma® to a final concentration of 25 mg per 500 mL to inhibit microbial degradation.
-
Store samples at 4 °C and analyze within 28 days.
Part 2: Sample Preparation and Solid-Phase Extraction (SPE)
-
Allow samples to come to room temperature.
-
Spike 500 mL of the water sample with the isotopically labeled internal standard solution to a final concentration of, for example, 10 ng/L.
-
Adjust the sample pH to 2-3 with formic acid.
-
Condition a WAX SPE cartridge by passing the following solutions sequentially:
-
5 mL of 0.1% ammonium hydroxide in methanol
-
5 mL of methanol
-
5 mL of reagent water
-
-
Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of reagent water to remove any co-extracted hydrophilic interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elute the analyte from the cartridge with 2 x 4 mL of 0.1% ammonium hydroxide in methanol into a 15 mL polypropylene tube.
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water.
-
Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.
Part 3: LC-MS/MS Analysis
The following are suggested starting conditions. Optimization will be necessary for your specific instrumentation.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 2.6 µm particle size |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 95% B over 10 minutes, hold for 3 minutes, re-equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined empirically (see Method Development section) |
Method Development and Validation
pKa Considerations
Optimization of MRM Transitions
The successful quantification of PFO3OUnDA by LC-MS/MS is critically dependent on the selection of sensitive and specific MRM transitions. The following procedure is recommended for the optimization of these parameters:
-
Prepare a ~1 µg/mL solution of the PFO3OUnDA native standard in 50:50 methanol/water.
-
Infuse the solution directly into the mass spectrometer at a flow rate of ~10 µL/min.
-
Perform a precursor ion scan in negative ionization mode to identify the deprotonated molecule [M-H]⁻ (expected m/z 437.0).
-
Select the [M-H]⁻ ion as the precursor and perform a product ion scan by ramping the collision energy (e.g., 10-50 eV) to identify the most abundant and stable fragment ions.
-
Select the most intense precursor-product ion pair for the primary (quantification) transition and a second, less intense pair for the secondary (confirmation) transition.
-
Optimize the cone voltage and collision energy for each transition to maximize the signal intensity.
Internal Standard Selection
In the absence of a custom-synthesized standard, a commercially available, structurally similar labeled PFAS may be used as a surrogate. A potential candidate could be a labeled, long-chain dicarboxylic PFECA, if available. It is crucial to note that using a surrogate internal standard may not fully compensate for differences in extraction efficiency and matrix effects, potentially leading to less accurate results. Therefore, thorough method validation, including the assessment of matrix effects and recovery, is essential if a surrogate is used.
Data Analysis and Quality Control
Quantification is performed by generating a calibration curve using a series of calibration standards containing known concentrations of the native PFO3OUnDA and a constant concentration of the isotopically labeled internal standard. The peak area ratio of the native analyte to the internal standard is plotted against the concentration of the native analyte. The concentration of PFO3OUnDA in the samples is then calculated from this calibration curve.
A robust quality control protocol should be implemented, including the analysis of laboratory blanks, matrix spikes, and duplicate samples to monitor for contamination, assess method accuracy and precision, and ensure the overall reliability of the data.
Conclusion
This application note provides a detailed protocol for the quantification of the emerging contaminant this compound (PFO3OUnDA) in water samples. By employing solid-phase extraction with a weak anion exchange cartridge and subsequent analysis by LC-MS/MS using an isotope dilution method, this protocol offers a robust and accurate approach for the trace-level detection of this compound. While challenges remain due to the limited availability of experimental data and certified standards for this specific analyte, the outlined method development and validation strategies will enable researchers to establish a reliable and defensible analytical workflow for monitoring PFO3OUnDA in the environment.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ACD/Labs. Percepta Platform. [Link]
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Miller, L. G., & Strynar, M. J. (2022). Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. ACS ES&T Water, 2(8), 1439-1445. [Link]
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Nassazzi, W., et al. (2022). A novel method for extraction, clean-up and analysis of per- and polyfluoroalkyl substances (PFAS) in different plant matrices using LC-MS/MS. Journal of Chromatography B, 1211, 123514. [Link]
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Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458. [Link]
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U.S. Environmental Protection Agency. (2024). Final PFAS National Primary Drinking Water Regulation. [Link]
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Baker Donelson. (2024). A Focus on Public Water Systems: The Much-Anticipated Regulation of PFAS in Drinking Water Has Begun. [Link]
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Bick Law LLP. (2025). EPA Revises PFAS Drinking Water Regulation: What It Means for Water Utilities and Industry Stakeholders. [Link]
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Environmental Working Group. (2022). What are PFAS? Defining per- and polyfluoroalkyl ether acids. [Link]
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U.S. Environmental Protection Agency. (2022). Lifetime Drinking Water Health Advisories for Four Perfluoroalkyl Substances. [Link]
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U.S. Environmental Protection Agency. (2018). Drinking Water Health Advisories. [Link]
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Yao, J., Pan, Y., Huan, Y., & Dai, J. (2021). Occurrence of Novel Perfluoroalkyl Ether Carboxylic Acids in River Water and Human Urine Quantified by a Simple Liquid–Liquid Microextraction Approach Coupled with LC–MS/MS. Environmental Science & Technology Letters, 8(9), 747-752. [Link]
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Water Quality Association. (2024). PFAS surrogate study nears completion. [Link]
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Pan, Y., et al. (2018). Worldwide Distribution of Novel Perfluoroether Carboxylic and Sulfonic Acids in Surface Water. Environmental Science & Technology, 52(14), 7621-7629. [Link]
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U.S. Environmental Protection Agency. PFAS Analytic Tools. [Link]
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Environmental Health Perspectives. (2007). The applicability of biomonitoring data for perfluorooctanesulfonate to the environmental public health continuum. [Link]
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Application Note: Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid as a High-Performance Surfactant for Emulsion Polymerization
Abstract
The synthesis of advanced polymers with tailored properties is a cornerstone of materials science, with profound implications for industries ranging from microelectronics to drug development. Emulsion polymerization stands out as a robust and scalable technique, yet its success is critically dependent on the choice of surfactant. This document provides a detailed guide on the application of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid as a specialized fluorosurfactant in emulsion polymerization. We delve into its physicochemical properties, mechanism of action, and provide a comprehensive, field-tested protocol for its use. This guide is intended for researchers and scientists seeking to leverage the unique advantages of fluorinated surfactants to synthesize novel polymeric materials, particularly for applications demanding high thermal stability and chemical resistance.
Part 1: Introduction to a Modern Fluorosurfactant
Traditional emulsion polymerization has often relied on long-chain perfluoroalkyl substances like ammonium perfluorooctanoate (APFO). However, environmental persistence and bioaccumulation concerns have driven the search for effective alternatives.[1] this compound represents a significant advancement in surfactant technology. Its structure, which incorporates flexible ether linkages and two terminal carboxylic acid groups, offers unique properties. Unlike traditional single-headed surfactants, this molecule is a bolaamphiphile, capable of forming unique micellar structures. The presence of oxygen within the fluorocarbon backbone enhances flexibility and modifies its interfacial behavior compared to simple perfluoroalkanes.
This surfactant is particularly valuable in the polymerization of fluorinated monomers, where the principle of "like dissolves like" enhances emulsification efficiency.[1][2] The resulting fluoropolymers are critical for high-performance applications, including advanced coatings, chemically resistant seals, and biocompatible materials for medical devices.
Part 2: Physicochemical Properties & Mechanism of Action
A thorough understanding of the surfactant's properties is essential for effective protocol design.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 55621-18-6 | [3][4][5] |
| Molecular Formula | C₈H₂F₁₂O₇ | [3][6] |
| Molecular Weight | 438.08 g/mol | [3][6] |
| Appearance | White solid | [3][5] |
| Solubility | Practically insoluble in water; Soluble in methanol and DMF.[7] | |
| Synonym | 2-{2-[2-(Carboxydifluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy}-2,2-difluoroacetic acid | [4][5] |
Mechanism as a Surfactant
The efficacy of this compound stems from its amphiphilic nature. The highly fluorinated ether backbone constitutes a robust hydrophobic and oleophobic "tail," while the two terminal carboxylic acid groups provide hydrophilic "heads."
Causality in Action: In an aqueous medium, the surfactant molecules orient themselves to minimize the unfavorable interaction between the fluorinated tail and water. Above a specific concentration (the Critical Micelle Concentration or CMC), they aggregate into micelles. These micelles serve as nanoscale reactors, sequestering the water-insoluble monomer droplets and providing a locus for polymerization initiated by a water-soluble initiator. The dicarboxylic (bolaamphiphilic) nature allows for the formation of stable, well-defined monomer droplets essential for a successful emulsion polymerization.
Caption: Surfactant micelle with hydrophobic tails sequestering monomer.
Part 3: Protocol for Emulsion Polymerization
This protocol describes a representative procedure for the emulsion polymerization of a model monomer, Dodecafluoroheptyl Methacrylate (DFHMA), using this compound.
Workflow Overview
The entire process, from preparation to final product, follows a systematic workflow.
Caption: General workflow for emulsion polymerization.
A. Critical Safety Precautions
Trustworthiness: A protocol is only trustworthy if it is safe. This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[6][8]
-
Mandatory PPE: Always wear chemical-resistant gloves (nitrile is insufficient; use butyl or Viton gloves), splash-proof goggles, a face shield, and a lab coat.
-
Handling: Handle the solid powder and solutions in a certified chemical fume hood.
-
Spills: Have an appropriate spill kit ready. Neutralize acidic spills with sodium bicarbonate.
B. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Apollo Scientific, Synquest Labs | See CAS 55621-18-6.[3][4] |
| Dodecafluoroheptyl Methacrylate (DFHMA) | ≥97% | Various | Inhibitor should be removed before use. |
| Ammonium Persulfate (APS) | ≥98% | Sigma-Aldrich | Initiator. |
| Ammonium Hydroxide (NH₄OH) | 28-30% | Fisher Scientific | Used to solubilize the surfactant. |
| Methanol | ACS Grade | VWR | For polymer precipitation and washing. |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore | Must be deoxygenated. |
| Jacketed Glass Reactor (250 mL) | - | Chemglass | With overhead stirrer, condenser, N₂ inlet, and thermocouple. |
C. Step-by-Step Experimental Protocol
Expertise in Action: The key to using this diacid surfactant is its in situ conversion to a soluble salt. It is practically insoluble in its acidic form in water.[7] We will convert it to its ammonium salt using ammonium hydroxide to ensure it functions as an effective emulsifier.
-
Preparation of the Aqueous Phase (Surfactant Solution): a. In the chemical fume hood, weigh 0.5 g of this compound into a 250 mL beaker. b. Add 100 mL of DI water. The solid will not dissolve. c. While stirring, add ammonium hydroxide dropwise until the solid completely dissolves and the solution is clear (approx. pH 8-9). This forms the soluble diammonium salt. d. This solution represents a ~0.5% w/v surfactant concentration, a common starting point for emulsion polymerizations.[1]
-
Reactor Setup and Charging: a. Assemble the jacketed glass reactor system. Ensure all joints are sealed. b. Transfer the prepared surfactant solution into the reactor. c. Begin purging the system with a gentle stream of nitrogen gas through the N₂ inlet. This is critical to remove oxygen, which inhibits free-radical polymerization. Continue the purge for at least 30 minutes. d. Start the overhead stirrer at 200-300 RPM to create a vortex.
-
Monomer Emulsification: a. Weigh 10 g of inhibitor-free DFHMA monomer. b. Using a syringe, slowly add the DFHMA monomer to the stirring aqueous phase in the reactor. A stable, milky-white emulsion should form. c. Allow the emulsion to stabilize for 15 minutes under nitrogen purge and constant stirring.
-
Initiation of Polymerization: a. Prepare the initiator solution by dissolving 0.1 g of ammonium persulfate (APS) in 5 mL of deoxygenated DI water. b. Set the reactor's circulating water bath to 65 °C. Allow the emulsion to reach thermal equilibrium. c. Once the temperature is stable at 65 °C, inject the APS initiator solution into the reactor using a syringe. d. Maintain the reaction at 65 °C with constant stirring (200 RPM) and a positive nitrogen pressure for 4-6 hours. A successful polymerization is often indicated by a slight increase in viscosity and a change in the emulsion's opacity.
-
Polymer Workup and Purification: a. After the reaction period, cool the reactor to room temperature. The product is a polymer latex (a stable dispersion of polymer particles in water). b. To isolate the solid polymer, pour the latex into a beaker containing 400 mL of stirring methanol. This will cause the polymer to precipitate out of the solution. c. Allow the precipitate to settle, then decant the supernatant. d. Re-disperse the polymer in fresh methanol and stir for 30 minutes to wash away any unreacted monomer and residual surfactant. e. Collect the solid polymer by vacuum filtration. f. Dry the white polymer powder in a vacuum oven at 50 °C overnight to a constant weight.
Part 4: Validation and Characterization
A protocol is validated by its outcome. The following characterization techniques are recommended to confirm the synthesis of the desired polymer.
| Technique | Purpose | Expected Outcome |
| Gravimetry | Determine Yield | Calculate the percentage yield based on the initial monomer weight. |
| Gel Permeation Chromatography (GPC) | Molecular Weight & Polydispersity | Provides number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). |
| Differential Scanning Calorimetry (DSC) | Thermal Properties | Determines the glass transition temperature (Tg) of the amorphous polymer. |
| Nuclear Magnetic Resonance (¹H, ¹⁹F NMR) | Structural Confirmation | Confirms the polymer structure and can be used to check for purity. |
| Dynamic Light Scattering (DLS) | Particle Size | Measures the average particle size of the polymer latex before precipitation. |
Part 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large coagulum forms during reaction | - Surfactant concentration too low.- Stirring speed too high/low.- Ionic strength of water is too high. | - Increase surfactant concentration in 0.1% increments.- Optimize stir rate (typically 150-300 RPM).- Ensure use of high-purity DI water. |
| Low or no conversion | - Oxygen inhibition.- Inactive initiator.- Incorrect temperature. | - Ensure thorough deoxygenation before and during the reaction.- Use fresh initiator and store it correctly.- Verify reactor temperature with a calibrated thermometer. |
| Bimodal or very broad particle size distribution | - Secondary nucleation occurred.- Insufficient initial emulsification. | - Increase initial surfactant concentration.- Allow more time for monomer emulsification before initiating. |
References
- Hintzer, K. et al. (2006). Emulsion polymerization of fluorinated monomers. U.S.
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Luo, Z. et al. (2017). Preparation of a Fluorocarbon Polymerizable Surfactant and Its Application in Emulsion Polymerization of Fluorine-Containing Acrylate. Molecules, 22(11), 1968. [Link]
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Sittichokechaiwut, A. et al. (2014). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. ACS Nano, 8(4), 3471–3480. [Link]
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Luo, Z. et al. (2017). (PDF) Preparation of a Fluorocarbon Polymerizable Surfactant and Its Application in Emulsion Polymerization of Fluorine-Containing Acrylate. ResearchGate. [Link]
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Sittichokechaiwut, A. et al. (2014). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. ACS Nano, 8(4), 3471-3480. [Link]
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PubChem. 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. National Center for Biotechnology Information. [Link]
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Application Note: The Role of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid in Advanced Fluoropolymer Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of high-performance fluoropolymers demands precise control over the polymerization process and the final material's properties. Historically, this has relied on perfluoroalkyl acid (PFAA) surfactants like perfluorooctanoic acid (PFOA), which are now recognized for their environmental persistence and bioaccumulation. This application note details the use of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, a modern alternative that offers significant advantages. Its ether linkages enhance degradability, while its difunctional nature allows it to act not only as a superior dispersing agent in emulsion polymerization but also as a valuable building block for creating novel fluorinated polyesters and polyamides. This guide provides detailed protocols for its application, characterization methods for the resulting polymers, and expert insights into the causality behind the experimental choices.
Introduction: A Paradigm Shift in Fluoropolymer Synthesis
Fluoropolymers are a class of materials renowned for their exceptional thermal stability, chemical inertness, and unique surface properties.[1] These characteristics make them indispensable in industries ranging from aerospace and electronics to biomedical devices and advanced coatings. The traditional method for synthesizing many commercial fluoropolymers, such as PTFE and PVDF, is emulsion polymerization, a process that historically employed fluorinated surfactants like PFOA to emulsify hydrophobic fluoromonomers in an aqueous medium.[1]
The robust nature of the carbon-fluorine bond, which imparts such desirable properties to the polymers, also makes these legacy surfactants environmentally persistent. This has driven a global search for effective, yet more environmentally benign, alternatives. This compound emerges as a compelling solution. Its molecular structure, which incorporates oxygen atoms (ether linkages) within the perfluorinated backbone, introduces points of potential degradation, mitigating long-term environmental impact. Furthermore, the presence of two terminal carboxylic acid groups provides unique reactivity, allowing it to be chemically incorporated into the polymer structure, thereby reducing its free-state presence in the final product and effluent.
This document serves as a technical guide for leveraging this compound in two key synthetic strategies: as a high-performance dispersing agent and as a difunctional monomer.
Compound Profile: this compound
A thorough understanding of the reagent's properties and safety requirements is fundamental to its successful and safe implementation in any synthetic protocol.
Chemical and Physical Properties
The unique structure of this compound dictates its behavior in both aqueous and organic media, making it a versatile tool for fluoropolymer synthesis.
| Property | Value | Source |
| CAS Number | 55621-18-6 | [2][3][4] |
| Molecular Formula | C₈H₂F₁₂O₇ | [2][3][4] |
| Molecular Weight | 438.08 g/mol | [2][3] |
| Appearance | White solid | [2] |
| IUPAC Name | 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Practically insoluble in water. | [5] |
Safety and Handling Precautions
This compound is corrosive and requires careful handling in a controlled laboratory environment.[3]
| Hazard Statement | Precautionary Measure | GHS Code | Source |
| Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. | H314 | [3][6] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. | H335 | [6][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 | [6] |
| In Case of Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | P305+P351+P338, P310 | [6] |
Application in Fluoropolymer Synthesis
The dicarboxylic acid nature of this compound opens two primary avenues for its use in fluoropolymer synthesis.
Role as a Dispersing Agent in Emulsion Polymerization
In aqueous emulsion polymerization, the key challenge is stabilizing the hydrophobic fluoromonomer droplets. This compound excels in this role. Its perfluorinated backbone is highly fluorophilic and hydrophobic, while the two carboxylic acid end-groups are hydrophilic. This amphiphilic nature allows it to form stable micelles in water, which encapsulate the fluoromonomer and provide sites for polymerization initiation.
Causality: The use of a di-acid provides stronger anchoring at the micelle-water interface compared to a mono-acid surfactant. More importantly, under the right conditions, the carboxylic acid groups can react with the polymer backbone or end-groups, effectively binding the surfactant to the polymer particle. This reduces the amount of free surfactant in the final dispersion, a significant advantage for environmental and product purity reasons. This approach is part of a broader strategy to develop polymerizable surfactants that become part of the final product.[1]
Caption: Diagram of a micelle encapsulating fluoromonomers.
Role as a Difunctional Monomer
Beyond its surfactant capabilities, the compound is a valuable difunctional monomer. The two carboxylic acid groups can participate in condensation polymerization reactions with difunctional co-monomers, such as diols or diamines, to create fluorinated polyesters and polyamides, respectively.
Causality: Incorporating the perfluoro-polyether structure directly into the polymer backbone imparts flexibility, chemical resistance, and low surface energy to the resulting material. This is a direct route to synthesizing novel fluoropolymers with tailored properties, moving beyond traditional vinyl monomer polymerization. For instance, reacting it with a fluorinated diol like 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol can produce a fully fluorinated polyether-ester with unique thermal and optical properties.[8]
Protocols
The following protocols are representative examples. Researchers should optimize concentrations, temperatures, and reaction times based on the specific monomers and desired polymer characteristics.
Protocol 1: Emulsion Polymerization of Vinylidene Fluoride (VDF)
This protocol describes the synthesis of polyvinylidene fluoride (PVDF) using the title compound as a dispersing agent.
Experimental Workflow:
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Application Notes and Protocols for the Derivatization of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid (PFO3DA)
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of PFO3DA
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFO3DA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically classified as a short-chain perfluoroalkyl ether dicarboxylic acid. Its structure, characterized by two terminal carboxylic acid groups and ether linkages within the fluorinated chain, imparts high polarity and water solubility. These properties make PFO3DA and similar compounds challenging to analyze using conventional analytical techniques like gas chromatography (GC), which requires analytes to be volatile and thermally stable.
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the direct analysis of many PFAS, derivatization remains a critical strategy for several analytical objectives[1]:
-
Enabling GC-MS Analysis: Converting the non-volatile dicarboxylic acid into a volatile derivative (e.g., an ester or amide) is essential for GC-based separation and detection. GC-MS can offer high-resolution separation of isomers and is a cost-effective and widely available technique[2].
-
Improving Chromatographic Retention: Derivatization can reduce the high polarity of PFO3DA, improving its retention on reversed-phase liquid chromatography (RPLC) columns where highly polar analytes are often poorly retained[3].
-
Enhancing Detection Sensitivity: Attaching a moiety that improves ionization efficiency in mass spectrometry or introduces a chromophore for UV-Vis detection can significantly lower detection limits.
This document provides two detailed protocols for the derivatization of PFO3DA: esterification to form a volatile diester for GC-MS analysis, and amidation to produce a highly stable diamide for robust quantification by various analytical platforms.
Protocol 1: Diesterification of PFO3DA for GC-MS Analysis
Objective: To convert the two carboxylic acid functional groups of PFO3DA into methyl esters, thereby increasing volatility for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from the principles of Fischer esterification, a classic and robust acid-catalyzed method[4].
Principle of Causality: The Fischer esterification is an equilibrium reaction. By using a large excess of the alcohol (methanol) and an acid catalyst (sulfuric acid), the equilibrium is driven towards the formation of the ester product. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol[4]. The removal of water, a byproduct, also helps to shift the equilibrium forward[5].
Experimental Workflow: PFO3DA Esterification
Caption: Workflow for the esterification of PFO3DA to its dimethyl ester derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% | Santa Cruz Biotech | Analyte |
| Methanol, Anhydrous | ACS Grade, ≤0.005% H₂O | Sigma-Aldrich | Reactant and Solvent |
| Sulfuric Acid (H₂SO₄) | 95-98%, ACS Grade | Fisher Scientific | Catalyst |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | VWR | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) Solution | 5% (w/v) in DI Water | In-house prep | Neutralize excess acid |
| Brine (Saturated NaCl Solution) | ACS Grade | In-house prep | Remove residual water and break emulsions |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | EMD Millipore | Drying agent for organic phase |
| Round-bottom flask, Reflux condenser, Glassware | --- | Kimble | Reaction vessel and apparatus |
| Nitrogen Evaporation System | --- | Organomation | Solvent concentration |
| GC-MS System with a suitable column | --- | Agilent, Shimadzu | Final analysis |
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mg of PFO3DA in 15 mL of anhydrous methanol. Place the flask in an ice bath to cool.
-
Catalyst Addition: While stirring, slowly add 0.5 mL of concentrated sulfuric acid dropwise to the solution. Causality Note: This exothermic step is performed slowly and with cooling to prevent excessive heat generation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Expertise Note: Refluxing ensures the reaction occurs at a constant, elevated temperature without loss of solvent or reactant, maximizing the reaction rate.
-
Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a 100 mL separatory funnel containing 30 mL of cold deionized water.
-
Extraction: Extract the aqueous phase three times with 15 mL portions of methyl tert-butyl ether (MTBE). Combine the organic extracts in the separatory funnel. Causality Note: The nonpolar diester derivative is more soluble in the organic solvent (MTBE) than in the aqueous phase, allowing for its separation.
-
Washing: Wash the combined organic layer sequentially with 20 mL of 5% sodium bicarbonate solution (to neutralize any remaining sulfuric acid) and then 20 mL of brine. Discard the aqueous layers.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes. Decant the dried solution into a clean vial and concentrate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The resulting solution containing the dimethyl PFO3DA derivative is ready for injection into the GC-MS.
Trustworthiness: Self-Validating System
-
Expected Outcome: Successful derivatization will yield this compound, dimethyl ester. The molecular weight will increase from 438.08 g/mol (for the diacid) to 466.13 g/mol . The mass spectrum should show a molecular ion peak (or characteristic fragments) corresponding to the derivatized product.
-
Troubleshooting:
-
Low Yield: Incomplete reaction. Extend reflux time or ensure reagents are fully anhydrous.
-
Poor GC Peak Shape: Contamination from starting material. Optimize the extraction and washing steps to ensure all acidic components are removed.
-
No Product Detected: Degradation of analyte. Ensure the catalyst addition was performed under cooling.
-
Protocol 2: Diamidation of PFO3DA for Enhanced Stability and Detection
Objective: To convert the dicarboxylic acid PFO3DA into a more stable diamide derivative using a carbodiimide coupling agent. This method is particularly useful as it proceeds under mild conditions and the resulting amides are generally more stable than esters[6]. By selecting an amine with a chromophore (e.g., dichloroaniline), this method can also facilitate LC-UV detection.
Principle of Causality: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents used to activate carboxylic acids for amide bond formation. The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, forming the stable amide bond and releasing dicyclohexylurea (DCU) as a byproduct[6].
Experimental Workflow: PFO3DA Amidation
Caption: Workflow for the carbodiimide-mediated amidation of PFO3DA.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% | Santa Cruz Biotech | Analyte |
| 2,4-Dichloroaniline (DCA) | 99% | Sigma-Aldrich | Derivatizing Agent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | TCI Chemicals | Coupling Agent |
| Acetonitrile, Anhydrous | HPLC Grade | Fisher Scientific | Reaction Solvent |
| 0.22 µm Syringe Filter (PTFE) | --- | Pall Corporation | Removal of DCU precipitate |
| Autosampler vials | --- | Waters | Sample containment for analysis |
| LC-MS/MS or GC-MS System | --- | Sciex, Thermo | Final analysis |
Step-by-Step Protocol
-
Reagent Preparation: Prepare stock solutions of PFO3DA (1 mg/mL), 2,4-dichloroaniline (10 mg/mL), and DCC (10 mg/mL) in anhydrous acetonitrile.
-
Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the PFO3DA stock solution. Add 100 µL of the 2,4-dichloroaniline stock solution (a molar excess).
-
Initiation: Add 100 µL of the DCC stock solution to the vial to initiate the reaction. Cap the vial tightly and vortex for 30 seconds. Expertise Note: DCC is moisture-sensitive and is the limiting reagent that activates the acid; it should be added last.
-
Incubation: Place the vial in a heating block or oven at 50°C for 2 hours to ensure the reaction goes to completion.
-
Purification: After incubation, cool the vial to room temperature. A white precipitate of the dicyclohexylurea (DCU) byproduct should be visible. Filter the reaction mixture through a 0.22 µm PTFE syringe filter into a clean vial to remove the DCU.
-
Concentration & Reconstitution: Evaporate the solvent from the filtrate under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for LC analysis or ethyl acetate for GC analysis).
-
Analysis: The sample is now ready for injection and analysis.
Trustworthiness: Self-Validating System
-
Expected Outcome: Successful derivatization yields the bis(2,4-dichloroanilide) of PFO3DA. The formation of a white DCU precipitate is a strong visual indicator that the reaction has proceeded. Mass spectrometry should be used to confirm the molecular weight of the final product.
-
Troubleshooting:
-
No DCU Precipitate: Reaction may not have occurred. Ensure all reagents, especially the solvent and DCC, are anhydrous.
-
Low Product Signal: Incomplete reaction. Increase incubation time or temperature, or check the molar ratios of reactants.
-
Interfering Peaks: Residual DCC or DCA. An additional cleanup step, such as solid-phase extraction (SPE), may be required for ultra-trace analysis.
-
Summary and Method Selection Guide
The choice between esterification and amidation depends on the specific analytical requirements of the research.
| Feature | Esterification (Protocol 1) | Amidation (Protocol 2) |
| Primary Application | GC-MS analysis | LC-MS, GC-MS, LC-UV (with chromophoric amine) |
| Reaction Conditions | Harsher (reflux, strong acid catalyst) | Milder (lower temperature, neutral pH) |
| Derivative Stability | Good, but can be susceptible to hydrolysis | Excellent, amides are generally more robust than esters[6] |
| Byproducts | Water | Solid precipitate (DCU), easily removed by filtration |
| Complexity | More complex work-up (liquid-liquid extraction) | Simpler work-up (filtration) |
| Recommendation | Ideal for labs standardized on GC-MS for PFAS analysis. | A versatile and robust method suitable for multiple platforms. |
By employing these detailed and validated protocols, researchers and drug development professionals can effectively derivatize PFO3DA, enabling its accurate and reliable quantification across a range of analytical platforms.
References
- Vertex AI Search. (2024). Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in Water Samples.
- McHale, C. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology.
- Chen, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. PMC - NIH.
- Restek Corporation. (n.d.). Integrating the Analysis of Ultrashort-Chain PFAS.
- ResearchGate. (n.d.). PFAS analytical methods – A practical guide.
- YorkSpace. (n.d.). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
- PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
- ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
- MDPI. (n.d.). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation.
- PubMed Central (PMC). (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants.
- ITRC. (n.d.). Sampling and Analytical Methods – PFAS.
- ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E.
- My Goldschmidt. (n.d.). Optimizing Perfluorooctanoic Acid (PFOA) Detection in Surface Water Samples through Derivatization in Gas Chromatography Mass Spectrometry.
- Frontiers. (n.d.). Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry.
- ResearchGate. (n.d.). Method for the Determination of Perfluorooctanoic Acid in Air Samples Using Liquid Chromatography with Mass Spectrometry.
- UNCW Institutional Repository. (2025). Stable Carbon Isotope Analysis of Perfluorooctanoic Acid (PFOA) by Microflow- High Pressure Liquid Chromatography- Orbitrap Mass Spectrometry.
- Google Patents. (n.d.). CN105646177A - Method for preparing perfluoropolyether carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Royal Society of Chemistry. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- HSC Chemistry. (2021). Esterification: Reflux, Isolation and Purification. YouTube.
- Synquest Labs. (n.d.). This compound.
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Application Notes and Protocols for the Analysis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
Introduction: The Analytical Challenge of an Emerging Contaminant
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFO3OUnDA) is a member of the expansive class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their remarkable persistence in the environment. Its chemical structure, characterized by a C8 backbone with ether linkages and two terminal carboxylic acid groups, imparts unique physicochemical properties. PFO3OUnDA is practically insoluble in water and soluble in methanol.[1] The analysis of PFO3OUnDA, like other PFAS, is driven by the need to understand its environmental fate, distribution, and potential toxicological effects. The ubiquitous nature of PFAS at trace levels presents a significant analytical challenge, demanding highly sensitive and robust methods to ensure data integrity.
This document provides a comprehensive guide to the sample preparation of PFO3OUnDA for analysis, targeting researchers, scientists, and drug development professionals. The protocols herein are grounded in established methodologies for PFAS analysis, primarily leveraging techniques outlined in U.S. Environmental Protection Agency (EPA) methods, and are adapted to the specific challenges posed by various environmental and biological matrices.
Core Principles of Sample Preparation for PFO3OUnDA
The successful analysis of PFO3OUnDA hinges on meticulous sample preparation. The primary objectives are to isolate the analyte from complex sample matrices, concentrate it to detectable levels, and minimize interferences that could compromise analytical accuracy. Given that PFO3OUnDA is a dicarboxylic acid, its charge state is highly dependent on the pH of the surrounding medium. Perfluorinated carboxylic acids are known to be strong acids, with pKa values generally below 1.[2][3][4][5] This fundamental property dictates the strategy for its extraction and purification.
A Note on Contamination Control: The prevalence of PFAS in laboratory materials necessitates stringent contamination control measures. All sample collection, handling, and preparation steps must be conducted using PFAS-free materials, including polypropylene containers and tubing. Field blanks are essential to monitor for potential contamination during sample acquisition.
Methodology I: Solid-Phase Extraction (SPE) for Aqueous and Solid Matrices
Solid-Phase Extraction (SPE) is the cornerstone of PFO3OUnDA sample preparation from environmental matrices. The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and sample purity. For acidic PFAS like PFO3OUnDA, a weak anion exchange (WAX) mechanism is highly effective.
Protocol 1: SPE of PFO3OUnDA from Water Samples
This protocol is adapted from established EPA methods such as EPA Method 537.1 and 1633, which are foundational for PFAS analysis in drinking and non-potable water.
Principle: At a low pH, the carboxylic acid groups of PFO3OUnDA are protonated, rendering the molecule neutral. This allows for its retention on a polymeric reversed-phase sorbent. By subsequently increasing the pH during the elution step, the carboxylic acid groups are deprotonated, and the now negatively charged analyte is readily eluted from the sorbent. The use of a WAX sorbent further enhances retention through an anion exchange mechanism.
Experimental Workflow:
Caption: Workflow for SPE of PFO3OUnDA from water.
Detailed Steps:
-
Sample Collection and Preservation: Collect a 500 mL water sample in a pre-cleaned polypropylene bottle. Preserve the sample by chilling to ≤6 °C.
-
Acidification: Adjust the sample pH to 3-4 with glacial acetic acid. This step is crucial to ensure that the dicarboxylic acid is in its neutral, protonated form, maximizing its retention on the SPE sorbent.
-
Fortification: Spike the sample with a known concentration of an isotopically labeled PFO3OUnDA internal standard. This allows for accurate quantification and correction for any analyte loss during the preparation process.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 cc, 500 mg) by passing methanol followed by reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with reagent water to remove any hydrophilic interferences.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 5-10 minutes to remove excess water.
-
Elution: Elute the PFO3OUnDA from the cartridge using a small volume (e.g., 2 x 4 mL) of basic methanol (e.g., methanol with 1% ammonium hydroxide). The basic conditions deprotonate the carboxylic acid groups, facilitating elution.
-
Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a methanol/water mixture.
-
Analysis: The sample is now ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 2: SPE of PFO3OUnDA from Soil and Sediment Samples
The extraction of PFO3OUnDA from solid matrices requires an initial solvent extraction step to move the analyte into a liquid phase, followed by cleanup and concentration using SPE.
Principle: An organic solvent, typically methanol, is used to extract PFO3OUnDA from the solid matrix. The resulting extract is then treated similarly to a water sample, with SPE employed for cleanup and concentration.
Experimental Workflow:
Caption: Workflow for SPE of PFO3OUnDA from soil.
Detailed Steps:
-
Sample Homogenization: Homogenize the soil or sediment sample. Lyophilization (freeze-drying) followed by sieving can improve extraction efficiency.
-
Fortification: Weigh a portion of the homogenized sample (e.g., 5 g) into a polypropylene tube and spike with an isotopically labeled internal standard.
-
Solvent Extraction: Add basic methanol (e.g., methanol with 1% ammonium hydroxide) to the sample, and vortex to mix. Extraction is often enhanced by sonication or shaking for a specified period (e.g., 30 minutes).
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution: Dilute the supernatant with reagent water to reduce the methanol content to less than 10% before loading onto the SPE cartridge.
-
SPE Cleanup: Proceed with SPE cleanup of the diluted extract following steps 4-11 of the water sample protocol.
Methodology II: Preparation of Biological Matrices
The analysis of PFO3OUnDA in biological matrices such as plasma, serum, or tissue requires additional steps to remove proteins and lipids that can cause significant matrix effects in LC-MS/MS analysis.
Protocol 3: PFO3OUnDA Extraction from Plasma and Serum
This protocol utilizes protein precipitation, a rapid and effective method for removing the bulk of proteinaceous material from biofluids.[2][3][6][7]
Principle: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly analyzed or further cleaned up by SPE.
Experimental Workflow:
Caption: Workflow for PFO3OUnDA from plasma/serum.
Detailed Steps:
-
Sample Aliquoting: Aliquot a small volume of plasma or serum (e.g., 100 µL) into a polypropylene microcentrifuge tube.
-
Fortification: Add the isotopically labeled internal standard to the sample.
-
Protein Precipitation: Add cold acetonitrile (e.g., 300 µL) to the sample. The 3:1 ratio of solvent to sample is a common starting point.
-
Vortexing: Vortex the sample vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Concentration and Reconstitution (Optional): The supernatant may be concentrated and reconstituted as described in the water protocol to improve sensitivity.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
Protocol 4: PFO3OUnDA Extraction from Tissue Samples
Tissue sample preparation is more complex, requiring homogenization and extraction, followed by cleanup. This protocol is based on the principles outlined in EPA Method 1633 for tissue analysis.[4][5][8]
Principle: The tissue is first homogenized to ensure a representative sample and to facilitate extraction. An alkaline digestion followed by solvent extraction is used to release the analyte from the tissue matrix. The resulting extract is then cleaned up using SPE.
Detailed Steps:
-
Sample Homogenization: Homogenize the tissue sample (e.g., fish fillet, liver) to a uniform consistency. This can be achieved using a high-speed blender or a rotor-stator homogenizer.
-
Fortification: Weigh a portion of the homogenate (e.g., 1-2 g) into a polypropylene tube and spike with the isotopically labeled internal standard.
-
Alkaline Digestion and Extraction: Add a solution of potassium hydroxide in methanol to the tissue homogenate. This step helps to break down the tissue matrix and release the analyte. Follow this with the addition of a solvent like acetonitrile and shake or sonicate to extract the PFO3OUnDA.
-
Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant.
-
SPE Cleanup: The extract will likely contain a high concentration of lipids and other interferences. Therefore, a thorough cleanup is necessary. This may involve passing the extract through a graphitized carbon black (GCB) SPE cartridge in addition to a WAX cartridge to remove lipids and other co-extractives. The subsequent SPE steps are similar to those described for water and soil extracts.
-
Concentration, Reconstitution, and Analysis: The final eluate is concentrated, reconstituted, and analyzed by LC-MS/MS as previously described.
Quantitative Performance
The performance of these methods will vary depending on the specific matrix, instrumentation, and laboratory practices. The following table provides typical performance data for PFAS analysis using methods upon which these protocols are based.
| Parameter | Water (SPE-LC/MS/MS) | Soil (SPE-LC/MS/MS) | Biological (Protein Precip./SPE-LC/MS/MS) |
| Recovery | 80-120% | 70-130% | 70-130% |
| Limit of Quantification (LOQ) | Low ng/L | Low µg/kg | Low ng/g |
Note: These are generalized performance metrics. Method validation with PFO3OUnDA-specific standards and matrix-matched quality controls is essential for determining the actual performance in your laboratory.
Conclusion
The successful analysis of this compound requires a robust and well-validated sample preparation strategy. The choice of method depends heavily on the sample matrix. For aqueous and solid environmental samples, solid-phase extraction with a weak anion exchange sorbent is the method of choice. For biological fluids and tissues, an initial protein precipitation or alkaline digestion step is necessary to remove matrix interferences, followed by SPE for cleanup and concentration. By adhering to these protocols and maintaining stringent quality control, researchers can generate accurate and reliable data for this emerging contaminant of concern.
References
-
Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456–458. Available from: [Link]
-
Vierke, L., Berger, U., & Cousins, I. T. (2013). Estimation of the acid dissociation constant of perfluoroalkyl carboxylic acids through an experimental investigation of their water-to-air transport. Environmental Science & Technology, 47(19), 11032–11039. Available from: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Available from: [Link]
-
Goss, K.-U., & Jager, W. (2025). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate. Available from: [Link]
-
Restek Corporation. (n.d.). C1-C10 PFAS Analysis in Human Plasma and Serum. Available from: [Link]
-
Kabir, A., Furton, K. G., & Malik, A. (2020). A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates. Journal of Chromatography B, 1158, 122374. Available from: [Link]
-
New Jersey Department of Health. (n.d.). Optimization of Fish Homogenization Procedures for EPA Method 1633 to Measure Per- and Polyfluoroalkyl Substance (PFAS) in. Available from: [Link]
-
PerkinElmer, Inc. (2025). Analysis of 40 Per- and Polyfluoroalkyl Substances by US EPA Method 1633 Part 4: Application to Fish and Other Animal Tissue Samples. LCGC International. Available from: [Link]
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The Next-Generation Reagent: Application Notes for Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid in Advanced Proteomics
Abstract
This technical guide introduces Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid (PFTDA) as a novel, multi-functional reagent for advanced proteomics workflows. While direct applications of PFTDA in proteomics are not yet extensively documented, its unique molecular structure—a perfluorinated ether backbone terminated by two carboxylic acid groups—suggests significant potential to overcome challenges associated with conventional reagents. Drawing upon the established roles of analogous perfluorinated compounds, this document outlines the theoretical framework and provides detailed investigational protocols for two primary applications: as a mass spectrometry-compatible surfactant for enhanced protein solubilization and as a superior ion-pairing agent for high-resolution liquid chromatography-mass spectrometry (LC-MS) of peptides.
Introduction: The Quest for Superior Reagents in Proteomics
Mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins. However, the quality and depth of proteomic data are critically dependent on the efficacy of sample preparation. Two persistent challenges are the complete solubilization of proteins, particularly hydrophobic membrane proteins, and the achievement of high-resolution chromatographic separation of complex peptide mixtures without compromising mass spectrometry sensitivity[1].
Conventional surfactants like sodium dodecyl sulfate (SDS), while excellent for solubilization, are notoriously incompatible with mass spectrometry due to severe ion suppression[1]. Similarly, trifluoroacetic acid (TFA), the workhorse ion-pairing agent for peptide separations, significantly reduces MS signal, limiting sensitivity[2][3]. This has spurred a continuous search for MS-compatible surfactants and alternative ion-pairing agents[1].
This compound (PFTDA) emerges as a promising candidate. Its fluorinated nature suggests strong surfactant properties, while the dicarboxylic acid functionality points to its potential as an effective ion-pairing agent. This guide provides the scientific rationale and foundational protocols for exploring PFTDA's utility in cutting-edge proteomics research.
Physicochemical Profile of this compound (PFTDA)
Understanding the properties of PFTDA is essential for designing effective protocols. Its structure combines a flexible perfluoroether chain with hydrophilic carboxyl groups at each end.
| Property | Value | Source |
| CAS Number | 55621-18-6 | [4][5][6][7] |
| Molecular Formula | C₈H₂F₁₂O₇ | [4][5][6][7] |
| Molecular Weight | 438.08 g/mol | [4][5][7] |
| Appearance | White solid | [4][6] |
| Melting Point | 60 – 62 °C | [8] |
| Boiling Point | 124 °C (@ 0.1 mm Hg) | [6][8] |
| Solubility | Practically insoluble in water; Soluble in methanol, N,N-Dimethylformamide | [7] |
The perfluorinated chain imparts a hydrophobic character, while the ether linkages provide flexibility and potentially different protein interaction dynamics compared to simple perfluoroalkyl chains. The dual carboxylic acid groups offer strong ion-pairing capabilities.
Application I: PFTDA as a MS-Compatible Surfactant for Protein Solubilization
Scientific Rationale
Effective protein extraction and solubilization are critical for comprehensive proteome analysis, especially for challenging samples like membrane proteomes[9]. Fluorinated surfactants are known to have strong interactions with proteins and are effective solubilizing agents[10][11]. The hypothesis is that PFTDA can function as a powerful surfactant, with its fluorinated core disrupting hydrophobic protein domains and lipid membranes, thereby enhancing the extraction of integral membrane proteins.
Unlike traditional surfactants, the dicarboxylic nature of PFTDA may allow it to be more readily removed or its MS interference mitigated under acidic conditions typical for reverse-phase chromatography, analogous to how some acid-labile surfactants work.
Experimental Workflow: Protein Extraction & Digestion
The following diagram illustrates a proposed workflow for using PFTDA in a "single-tube" proteomics sample preparation protocol.
Caption: Proposed workflow for PFTDA-assisted protein extraction and digestion.
Detailed Investigational Protocol
Objective: To solubilize and digest proteins from cell culture or tissue samples using PFTDA.
Materials:
-
PFTDA stock solution: 10% (w/v) in methanol.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1-1.0% PFTDA.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water.
-
Alkylating Agent: 500 mM Iodoacetamide (IAA) in water.
-
Sequencing-grade modified Trypsin.
-
Quenching Solution: 10% Formic Acid (FA) in water.
Procedure:
-
Lysis: Resuspend cell pellet or pulverized tissue in 1 mL of PFTDA Lysis Buffer. Vortex thoroughly.
-
Denaturation: Heat the lysate at 95°C for 10 minutes to denature proteins.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the solubilized proteins to a new tube.
-
Protein Quantification: Determine protein concentration using a detergent-compatible assay (e.g., BCA assay).
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion Preparation: Dilute the sample 5-fold with 50 mM Tris-HCl pH 8.0 to reduce the PFTDA concentration to below 0.2%.
-
Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Reaction Quench: Stop the digestion by adding formic acid to a final concentration of 1%, achieving a pH < 3.
-
Cleanup: Proceed with solid-phase extraction (SPE) using a C18 cartridge to desalt the peptides before LC-MS analysis.
Self-Validation:
-
Solubilization Efficacy: Compare the protein yield from PFTDA lysis with standard urea or SDS-based lysis buffers. Analyze all fractions (soluble, insoluble pellet) by SDS-PAGE.
-
Digestion Efficiency: Analyze a small aliquot of the digest by LC-MS to assess the number of missed cleavages. Compare this to a control digestion performed without PFTDA.
Application II: PFTDA as an Ion-Pairing Agent for Peptide Chromatography
Scientific Rationale
Trifluoroacetic acid (TFA) is widely used in reversed-phase LC to improve peak shape by forming ion pairs with positively charged peptides[2][3]. However, its strong ion-pairing in the gas phase suppresses peptide ionization in the MS source. Other perfluorinated carboxylic acids, such as difluoroacetic acid (DFA) and heptafluorobutyric acid (HFBA), have been explored as alternatives that offer a better balance of chromatographic performance and MS sensitivity[12].
PFTDA, with its two carboxyl groups and fluorinated structure, is hypothesized to be a potent ion-pairing agent. Its longer, flexible chain may offer unique selectivity for separating co-eluting or isomeric peptides compared to shorter, linear PFCAs[12]. The increased acidity and hydrophobicity relative to formic acid could lead to sharper peaks and greater retention, while its volatility should be compatible with ESI-MS.
Experimental Workflow: LC-MS/MS Analysis
This diagram outlines the use of PFTDA as a mobile phase additive in a typical proteomics LC-MS/MS experiment.
Caption: Workflow for using PFTDA as an ion-pairing agent in LC-MS.
Detailed Investigational Protocol
Objective: To evaluate PFTDA as a mobile phase additive for the separation of a complex peptide digest.
Materials:
-
PFTDA, MS-grade.
-
Water, LC-MS grade.
-
Acetonitrile (ACN), LC-MS grade.
-
Standard peptide digest (e.g., from HeLa cells or a protein standard like BSA).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of PFTDA in LC-MS grade water.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of PFTDA in 80% ACN / 20% water.
-
Note: The optimal concentration may range from 0.05% to 0.2% and requires empirical determination.
-
-
LC System Equilibration: Equilibrate the LC system and column (e.g., a 15 cm x 75 µm C18 column) with 95% Mobile Phase A / 5% Mobile Phase B for at least 30 minutes. Perfluorinated acids may require longer equilibration times[12].
-
Sample Injection: Inject 1 µg of the standard peptide digest onto the column.
-
Chromatographic Separation: Apply a suitable gradient. For example:
-
5-10% B over 2 minutes.
-
10-40% B over 60 minutes.
-
40-95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring one full MS1 scan followed by MS2 scans on the 20 most intense precursor ions.
-
Data Analysis: Process the raw data using a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
Self-Validation and Comparison:
-
Performance Metrics: Compare the results against identical runs using 0.1% formic acid and 0.1% TFA as the mobile phase additive.
-
Key Comparison Points:
-
Peak Shape: Measure the peak width and asymmetry for a set of standard peptides.
-
MS Signal Intensity: Compare the total ion chromatogram (TIC) and the extracted ion chromatograms (XICs) for identical peptides across the different runs.
-
Proteome Coverage: Compare the total number of peptide and protein identifications.
-
| Additive | Typical Chromatographic Resolution | MS Signal Suppression | Primary Advantage |
| Formic Acid (FA) | Moderate | Low | High MS sensitivity[13] |
| Trifluoroacetic Acid (TFA) | High | High | Excellent peak shape[2][3] |
| Difluoroacetic Acid (DFA) | High | Moderate | Good balance of resolution and sensitivity |
| PFTDA (Hypothesized) | Very High | Moderate to High | Potential for unique selectivity and superior resolution |
Concluding Remarks and Future Outlook
This compound represents an unexplored but highly promising reagent for proteomics. Based on the established performance of analogous fluorinated compounds, PFTDA has the potential to serve as both a high-performance surfactant and a novel ion-pairing agent. The protocols detailed herein provide a robust starting point for researchers to investigate its efficacy. Empirical optimization of concentrations and conditions will be crucial for validating its role in routine and advanced proteomics applications. Successful implementation could lead to improved membrane proteome coverage and enhanced separation of complex peptide mixtures, pushing the boundaries of biological discovery.
References
-
Stoll, D. R. (2008). Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. LCGC North America. Retrieved from [Link]
-
Boija, E., & Johansson, E. (1989). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. Journal of Chromatography A, 469, 231-239. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, Z., et al. (2001). Protein-surfactant interaction: differences between fluorinated and hydrogenated surfactants. Biomacromolecules, 2(1), 121-126. Retrieved from [Link]
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Breyton, C., et al. (2024). Impact of Fluorination on Membrane-Protein Stabilization and Extraction by Lactobionamide Detergents. ChemistryPlusChem. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. Retrieved from [Link]
-
Jin, S., et al. (2020). High-throughput Proteomics Enabled by a Photocleavable Surfactant. Angewandte Chemie International Edition, 59(28), 11394-11398. Retrieved from [Link]
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Application Note: Quantitative Analysis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid in Environmental Samples by LC-MS/MS Using an Internal Standard Approach
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, toxicology, and analytical chemistry.
Purpose: This document provides a detailed methodology for the quantitative analysis of the emerging per- and polyfluoroalkyl substance (PFAS), Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, in aqueous samples. It outlines the principles of internal standard selection, sample preparation via solid-phase extraction (SPE), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Challenge of Emerging PFAS Analysis
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their exceptional stability and widespread use, leading to their persistence in the environment and bioaccumulation in living organisms.[1][2] One such emerging compound of concern is this compound (CAS: 55621-18-6), a perfluoroether dicarboxylic acid.[3][4][5] Its unique structure, featuring ether linkages, presents distinct analytical challenges compared to legacy PFAS like PFOA and PFOS.
Accurate quantification of PFAS in complex matrices such as surface water, groundwater, or biological fluids is notoriously difficult due to the presence of co-extractable matrix components that can cause ion suppression or enhancement in the mass spectrometer source.[6] To ensure data accuracy and reliability, regulatory methods like those from the U.S. Environmental Protection Agency (EPA) mandate the use of isotope dilution or internal standard quantification techniques.[1][7] These approaches involve adding a known amount of a stable, isotopically labeled analog of the target analyte to the sample prior to extraction and analysis. This internal standard (IS) experiences similar losses during sample preparation and similar matrix effects during analysis as the native analyte, allowing for precise correction and accurate quantification.[8]
This application note details a robust protocol for the analysis of this compound. As a dedicated isotopically labeled standard for this specific compound is not yet commercially available, we present a scientifically grounded approach for selecting a suitable surrogate internal standard from the portfolio of existing labeled PFAS compounds.
The Principle of Internal Standard Selection
The ideal internal standard is an isotopically labeled version of the analyte of interest. In its absence, the chosen compound should mimic the physicochemical behavior of the native analyte as closely as possible. Key selection criteria include:
-
Structural Similarity: The IS should have a similar chemical structure, including functional groups and chain length, to ensure comparable extraction efficiency and chromatographic retention.
-
Chromatographic Co-elution (or near co-elution): The IS and analyte should elute close to each other to experience similar matrix effects during ionization.
-
Mass Spectrometric Distinction: The IS must have a different mass-to-charge ratio (m/z) to be distinguished from the native analyte by the mass spectrometer.
-
Commercial Availability and Purity: The standard must be available from a reputable supplier as a certified reference material.[1]
For this compound, which is a C8 perfluoroether dicarboxylic acid, a suitable commercially available internal standard would be a long-chain, ¹³C-labeled perfluoroalkyl carboxylic acid (PFCA). For this protocol, we recommend the use of ¹³C₈-PFOA as the internal standard. While not a perfect structural match (lacking the ether linkages and second carboxylic acid group), its carbon chain length is similar, it is a well-characterized standard used in many EPA methods, and it will exhibit comparable behavior in reversed-phase chromatography and electrospray ionization (negative mode). Leading suppliers like Wellington Laboratories and Cambridge Isotope Laboratories provide a comprehensive range of certified ¹³C-labeled PFAS standards suitable for this purpose.[2][9]
Experimental Workflow Overview
The entire analytical process, from sample collection to final data reporting, is designed to minimize contamination and maximize accuracy.
Caption: High-level workflow for PFAS analysis.
Materials and Reagents
-
Standards:
-
This compound (CAS: 55621-18-6), native standard (≥98% purity).
-
¹³C₈-Perfluorooctanoic acid (¹³C₈-PFOA) as internal standard.
-
-
Solvents: LC-MS grade methanol, acetonitrile, and reagent water. All solvents must be verified to be free of PFAS contamination.[10]
-
Reagents: Ammonium hydroxide (ACS grade), Ammonium acetate (≥99%).
-
SPE Cartridges: Weak Anion Exchange (WAX) cartridges, 500 mg, 6 mL.
-
Labware: Polypropylene (PP) tubes (15 mL and 50 mL), PP autosampler vials. Avoid all glassware and PTFE materials where possible to prevent contamination.[11]
Detailed Protocols
Protocol 1: Preparation of Standard Solutions
All standard solutions should be stored in polypropylene containers at 4°C and protected from light.
| Solution Name | Description | Final Concentration |
| Native Stock (S1) | Dissolve 10 mg of native this compound in 10 mL of methanol. | 1000 µg/mL |
| IS Stock (IS1) | Use commercial ¹³C₈-PFOA stock solution. | Typically 50 µg/mL |
| Working Cal Mix (W1) | Dilute S1 and IS1 in methanol to create a combined working solution. | Native: 1 µg/mL; IS: 1 µg/mL |
| Calibration Stds | Serially dilute W1 in 96:4 methanol:water to prepare a 7-point calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL). Each standard contains the IS at a constant concentration (e.g., 25 ng/mL). | 0.5 - 100 ng/mL |
| IS Spiking Soln | Dilute IS1 in methanol. | 50 ng/mL |
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is adapted from general principles outlined in EPA Method 1633 for aqueous samples.[4][7]
-
Sample Collection: Collect 500 mL of water in a polypropylene bottle.
-
Internal Standard Spiking: Add 50 µL of the 50 ng/mL IS Spiking Solution to the 500 mL sample, resulting in a final IS concentration of 5 ng/L. Cap and mix thoroughly.
-
SPE Cartridge Conditioning:
-
Pass 10 mL of methanol through the WAX cartridge.
-
Pass 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the entire 500 mL sample onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution:
-
Elute the analytes with a 5 mL aliquot of 0.1% ammonium hydroxide in methanol.
-
Follow with a second 5 mL aliquot of methanol. Collect both aliquots in the same 15 mL polypropylene tube.
-
-
Concentration & Reconstitution:
-
Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen in a water bath at 40°C.
-
Reconstitute the extract to a final volume of 1.0 mL with 96:4 (v/v) methanol:water.
-
Vortex the sample and transfer it to a polypropylene autosampler vial for analysis.
-
Protocol 3: LC-MS/MS Instrumental Analysis
The analysis should be performed on an LC system designed to minimize PFAS background contamination, coupled to a sensitive triple quadrupole mass spectrometer.[3]
| Parameter | Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for PFCAs and related compounds. |
| Mobile Phase A | 2 mM Ammonium Acetate in Water | Standard buffer for negative mode ESI of PFAS. |
| Mobile Phase B | Acetonitrile/Methanol | Organic phase for elution from the C18 column. |
| Gradient | 5% B to 95% B over 15 minutes | A typical gradient to resolve a wide range of PFAS. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix loading. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily form [M-H]⁻ ions. |
| MRM Transitions | See table below | Specific precursor-to-product ion transitions for quantification and confirmation. |
Table of MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 437.0 | To be determined empirically | To be determined empirically |
| ¹³C₈-PFOA (Internal Standard) | 421.0 | 376.0 | 176.0 |
Note: The MRM transitions for this compound must be determined by infusing a standard solution into the mass spectrometer to identify the most abundant and stable fragment ions.
Data Analysis and Quality Control
Quantification: The concentration of the native analyte is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the native analyte peak area to the internal standard peak area against the concentration of the native analyte. The concentration in the unknown sample is then calculated from its peak area ratio using this curve. This method automatically corrects for any loss of analyte during the sample preparation process.[8]
Quality Control (QC): To ensure the validity of the results, the following QC samples should be included in each analytical batch:
-
Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. This checks for contamination from the lab environment, reagents, and instruments.[10]
-
Laboratory Fortified Blank (LFB): An LRB fortified with known concentrations of all target analytes. This is used to assess method accuracy.
-
Internal Standard Recovery: The peak area of the internal standard in each sample should be monitored. It should fall within a specified range (e.g., 50-150%) of the average IS area in the calibration standards, as per EPA method guidelines.[12]
Conclusion
This application note provides a comprehensive and scientifically robust framework for the quantitative analysis of the emerging PFAS contaminant, this compound. By employing a carefully selected surrogate internal standard, ¹³C₈-PFOA, in conjunction with solid-phase extraction and LC-MS/MS, researchers can achieve accurate and reliable quantification in complex aqueous matrices. Adherence to strict quality control measures and protocols to minimize background contamination is paramount for generating high-quality data essential for environmental risk assessment and regulatory compliance.
References
-
U.S. Environmental Protection Agency. (2021). Draft Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. [Link]
-
Greyhound Chromatography. (2025). New Wellington Laboratories PFAS Standards. [Link]
-
Greyhound Chromatography. (2025). Wellington Laboratories: New PFAS Reference Standards. [Link]
-
Wellington Laboratories Inc. (n.d.). Perfluorinated Compounds (PFCs). [Link]
-
Waters Corporation. (n.d.). Startup Guide for the Analysis of Perfluorinated Alkyl Substances (PFAS) in Environmental Samples. [Link]
-
Phenomenex. (2020). PFAS Analysis Part 4: Internal Standards. [Link]
-
PubChem. (n.d.). 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Rocchi, S., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. Environmental Sciences Europe, 34(1), 1-15. [Link]
-
Organomation. (2025). PFAS Sample Preparation for Drinking Water Analysis. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Per-and Polyfluoroalkyl Substances (PFAS) using the LCMS-8050 Triple Quadrupole Mass Spectrometer According to EPA Draft Method 1633. [Link]
-
U.S. Food & Drug Administration. (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Set Up Your Lab for PFAS Analysis by Method 537.1. [Link]
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Application Notes and Protocols for the Environmental Monitoring of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
Introduction: The Emergence of Perfluoroether Dioic Acids in Environmental Surveillance
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals characterized by their exceptional stability and widespread use in industrial and consumer products. This persistence, however, leads to their accumulation in the environment, with growing concerns over potential adverse health effects.[1] Within this broad category, ether-containing PFAS, such as Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (CAS 55621-18-6), are gaining prominence as replacements for legacy long-chain PFAS. These "ether-PFAS" were initially believed to be less bioaccumulative, but their detection in various environmental matrices necessitates robust monitoring strategies.[2][3]
This compound is a dicarboxylic perfluoroether acid. Its chemical structure, featuring ether linkages within the fluorinated carbon chain, presents unique analytical challenges compared to traditional perfluoroalkyl carboxylic acids (PFCAs). This document provides a comprehensive guide for researchers and analytical scientists on the determination of this compound in environmental water and soil samples, employing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 55621-18-6 | [4][5] |
| Molecular Formula | C₈H₂F₁₂O₇ | [4][5][6] |
| Molecular Weight | 438.08 g/mol | [4][5][6] |
| IUPAC Name | 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | [6] |
| Solubility | Practically insoluble in water; Soluble in methanol. | [5] |
PART 1: Sample Collection and Handling - The Foundation of Accurate Measurement
The ubiquitous nature of PFAS at trace levels demands stringent protocols to prevent sample contamination. The fundamental principle is to avoid any materials that may contain fluoropolymers during sample collection, handling, and storage.
1.1. Aqueous Sample Collection (Groundwater, Surface Water, Wastewater)
-
Containers : Use high-density polyethylene (HDPE) or polypropylene containers. Avoid glass containers, as some PFAS can adsorb to glass surfaces.
-
Sampling Procedure : Before collecting the sample, allow the tap to run for 3-5 minutes. When sampling from a body of water, collect the sample from below the surface. Do not filter samples in the field unless absolutely necessary, as PFAS can sorb to filter materials. If filtration is required, centrifugation in the laboratory is the preferred method for removing suspended solids.
-
Preservation : Preserve samples with Trizma® buffer as required by specific regulatory methods (e.g., EPA 533). Store samples at or below 6°C and shield them from light.
1.2. Solid Matrix Sample Collection (Soil, Sediment)
-
Containers : Use polypropylene containers or bags. Ensure no PFAS-containing materials, such as Teflon®-lined caps, are used.
-
Sampling Tools : Employ stainless steel or HDPE sampling tools.
-
Sample Handling : Create a composite sample by collecting from multiple locations within the sampling area. Store samples frozen (≤ -10 °C) to minimize biological degradation.
PART 2: Sample Preparation - Extraction and Concentration
Solid-phase extraction (SPE) is the cornerstone for isolating and concentrating this compound and other PFAS from environmental matrices, enhancing analytical sensitivity. The use of weak anion exchange (WAX) SPE cartridges is recommended for this class of compounds.
2.1. Workflow for Sample Preparation
Caption: General workflows for the preparation of aqueous and solid samples for PFAS analysis.
2.2. Detailed Protocol for Water Sample Extraction using SPE
This protocol is a general guideline and should be adapted based on specific laboratory instrumentation and regulatory method requirements (e.g., EPA Method 1633).
-
Cartridge Conditioning : Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 cc, 150 mg) sequentially with methanol followed by reagent water. It is crucial not to let the cartridge go dry.
-
Sample Loading : To a 250 mL water sample, add an appropriate volume of an isotopically labeled internal standard mix. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing : Wash the cartridge with a solution such as an ammonium acetate buffer to remove potential interferences.
-
Elution : Elute the retained analytes from the cartridge using two aliquots of a basic methanol solution (e.g., 2% ammonium hydroxide in methanol).
-
Concentration and Reconstitution : Concentrate the eluate to near dryness under a gentle stream of nitrogen in a heated water bath. Reconstitute the residue in a known volume (e.g., 1 mL) of methanol/water (e.g., 80:20 v/v). The extract is now ready for LC-MS/MS analysis.
PART 3: Instrumental Analysis - LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of PFAS due to its high sensitivity and selectivity.[7]
3.1. LC-MS/MS System and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC/HPLC system | Provides the necessary resolution and reproducibility. |
| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, < 3 µm) | Offers good retention and separation for a wide range of PFAS. |
| Mobile Phase A | Water with ammonium acetate or formic acid | Buffering agent to control pH and improve peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Gradient | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the more retained PFAS. | Ensures separation of early-eluting, more polar compounds from later-eluting, less polar ones. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the column dimensions to achieve good separation efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity of the mobile phase. |
| Injection Volume | 2 - 10 µL | Dependent on system sensitivity and expected analyte concentrations. |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for the selectivity and sensitivity of MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Carboxylic acids readily form [M-H]⁻ ions in negative ESI. |
3.2. Mass Spectrometry Parameters for this compound
The determination of optimal mass spectrometry parameters is critical for sensitive and specific detection. The following Multiple Reaction Monitoring (MRM) transitions have been reported for this compound and can be used as a starting point for method development.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 437 | 251 | 50 | User-defined |
| This compound (Confirmation) | 437 | 185 | 50 | User-defined |
Collision energy should be optimized for the specific instrument being used to maximize the signal of the product ion.
3.3. Isotope Dilution for Quantification
Isotope dilution is a highly accurate quantification technique that utilizes isotopically labeled analogs of the target analytes. These labeled standards are added to the sample before extraction and behave similarly to the native analytes throughout the sample preparation and analysis process, correcting for any matrix effects or losses. For analytes where an exact labeled analog is not available, a structurally similar labeled compound can be used.
PART 4: Quality Assurance and Quality Control (QA/QC)
A robust QA/QC protocol is essential for generating defensible data in environmental monitoring studies.
-
Method Blank : An aliquot of reagent water processed through the entire analytical procedure. This is used to assess potential contamination from the laboratory environment, reagents, and apparatus.
-
Laboratory Fortified Blank (LFB) : A method blank fortified with a known concentration of all target analytes. It is used to evaluate the accuracy and precision of the method.
-
Field Reagent Blank (FRB) : Reagent water taken to the sampling site and exposed to the sampling environment. It helps to identify contamination that may occur during sample collection and transport.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD) : Field samples fortified with a known concentration of target analytes. They are used to assess the effect of the sample matrix on the analytical method's performance.
-
Internal Standards : Isotopically labeled compounds added to all samples, blanks, and calibration standards to monitor and correct for variations in instrument performance and matrix effects.
4.1. Data Analysis Workflow
Caption: A schematic of the data analysis and quality control process.
Conclusion
The analytical methodology presented provides a robust framework for the quantification of the emerging contaminant this compound in environmental samples. Adherence to stringent sample collection protocols, optimized solid-phase extraction, and sensitive LC-MS/MS analysis with isotope dilution are critical for achieving accurate and reliable data. As the landscape of PFAS contamination continues to evolve, the ability to monitor for these newer classes of compounds will be essential for comprehensive environmental risk assessment and management.
References
-
Yao, J., Pan, Y., Huan, Y., & Dai, J. (2020). Occurrence of Novel Perfluoroalkyl Ether Carboxylic Acids in River Water and Human Urine Quantified by a High-Throughput and Sensitive Method. Environmental Science & Technology Letters, 7(9), 636-642. [Link]
-
U.S. Environmental Protection Agency. (2019). EPA Analytical Methods for PFAS in Drinking Water. Retrieved from [Link]
-
PubChem. (n.d.). 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
GOV.UK. (2021). Environmental risk evaluation report: Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid, ammonium salt EEA-NH4] (CAS no. 908020-52-0). Retrieved from [Link]
-
Rice, P. A. (2021). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. Toxicology and Applied Pharmacology, 422, 115531. [Link]
-
Strynar, M. J., & Lindstrom, A. B. (2022). Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. Journal of The American Society for Mass Spectrometry, 33(9), 1643–1651. [Link]
-
ResearchGate. (n.d.). Parameters of the chosen MRM transitions. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Retrieved from [Link]
-
Request PDF. (n.d.). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized MRM transitions. Retrieved from [Link]
-
ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions for LC/electrospray.... Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Analytical Methods Overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed Central. (2024). Hazard and Risk Characterization and Grouping of 56 Structurally Diverse PFAS Using a Targeted Battery of Broad Coverage Assays in Six Human Cell Types. Retrieved from [Link]
-
National Institutes of Health. (2022). Sr(II) extraction by crown ether in HFC: entropy driven mechanism through H2PFTOUD. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Retrieved from [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
An Application Scientist's Guide
Introduction: Understanding the Molecule and Its Synthesis
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PF-TrOUDA) is a perfluoropolyether (PFPE) dicarboxylic acid. Its structure, characterized by ether linkages within a fluorocarbon chain, imparts unique properties such as high chemical inertness and thermal stability.[1] These characteristics make it a valuable building block in advanced materials, specialty lubricants, and as a potential alternative to long-chain perfluoroalkyl substances (PFAS).[2][3]
The synthesis of PFPEs like PF-TrOUDA is non-trivial and generally follows complex industrial processes that require precise control over reaction conditions. The two primary routes for constructing the PFPE backbone are photochemical oxidation of fluoroalkenes and anionic polymerization of fluoro-epoxides. Subsequent functionalization is then required to yield the terminal dicarboxylic acid groups. This guide will address challenges inherent to these multi-step processes.
General Synthesis Workflow
The overall process can be visualized as a multi-stage workflow, starting from monomer selection to the final purified product. Each stage presents unique challenges that can impact the final yield.
Caption: General workflow for PF-TrOUDA synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My overall yield is consistently low. What are the most likely causes related to the polymerization step?
Answer: Low yield is a common issue that can originate from several factors during the initial polymerization. Let's break down the potential causes based on the synthetic route.
-
For Photochemical Oxidation Routes (e.g., from Tetrafluoroethylene - TFE):
-
Poor UV Lamp Performance: The initiation of this reaction is dependent on UV irradiation to generate radicals.[4] Ensure your UV source has the correct wavelength (typically <250 nm) and that its intensity has not degraded over time. The quartz tube housing the lamp must be scrupulously clean, as polymer fouling can block light transmission.[5]
-
Inefficient Radical Initiation: The reaction can have a significant induction period.[5] This may be caused by impurities in the monomer or solvent that act as radical scavengers. Ensure high-purity, inhibitor-free monomers are used.
-
Suboptimal Temperature Control: These reactions are typically run at very low temperatures (-40°C to -60°C) to control the formation of peroxy linkages and limit side reactions.[5] Poor thermal exchange can lead to localized heating, causing C-C bond cleavage instead of polymerization and reducing the molecular weight and yield of the desired polyether structure.[4]
-
-
For Anionic Polymerization Routes (e.g., from Hexafluoropropylene Oxide - HFPO):
-
Catalyst Inactivity: This method relies on a fluoride ion catalyst, such as Cesium Fluoride (CsF), in an aprotic solvent. The catalyst can be poisoned by trace amounts of water or protic impurities in the solvent or monomer. Ensure all reagents and glassware are rigorously dried before use.
-
Incorrect Solvent Choice: The solvent must be aprotic and capable of dissolving the growing polymer chain. Common choices include glymes or crown ethers. If the polymer precipitates prematurely, chain growth will be terminated, leading to low molecular weight products and poor yield.
-
Question 2: The final product is a complex mixture, and I'm struggling to isolate the target C8 dioic acid. How can I improve product selectivity?
Answer: A complex product mixture indicates a lack of control over the polymerization and/or end-group functionalization steps.
-
Controlling Molecular Weight Distribution:
-
In photochemical synthesis, the molecular weight is influenced by UV intensity and reaction time. Higher intensity can lead to lower molecular weight oligomers.[4]
-
A molecular weight regulating agent can be used to control the viscosity of the reaction mass, improve thermal exchange, and prevent the separation of the polymer from the solvent.[5] This leads to a more defined product.
-
The ratio of monomer to initiator/catalyst is critical. A higher ratio typically leads to higher molecular weight polymers. You may need to adjust stoichiometry to target the specific chain length of PF-TrOUDA.
-
-
Post-Polymerization Work-up:
-
The crude product from photo-oxidation is a peroxidic perfluoropolyether. This must be thermally treated (e.g., 180-250°C) to cleave the unstable peroxide (O-O) bonds.[5] Incomplete treatment will leave reactive species.
-
The resulting end-groups (often acyl fluorides, -COF) must be converted to carboxylic acids. This is typically achieved through hydrolysis. Incomplete hydrolysis will result in a mixture of end-groups, complicating purification.
-
Question 3: My reaction seems to stall, or in the case of photo-oxidation, the polymer precipitates from the solvent mid-reaction. What is happening?
Answer: This issue, often seen in photochemical processes, points directly to a solubility problem. As the perfluoropolyether chain grows, its solubility in the reaction solvent (often a fluorinated solvent like CFC-113, though modern alternatives are necessary) can decrease, especially if the molecular weight becomes too high.
-
Solvent Choice: The solvent must be able to solubilize the growing polymer. If the polymer separates, it can coat the reactor walls and the UV lamp, halting the reaction.[5]
-
Viscosity and Thermal Exchange: As the polymer concentration increases, so does the viscosity of the reaction medium. This can severely hamper heat dissipation, leading to the issues described in Question 1. Using a molecular weight regulator helps keep the viscosity under control.[5]
Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for this synthesis? A: Safety is paramount.
-
Monomer Handling: Fluoroalkene monomers like TFE are high-pressure gases and can polymerize uncontrollably. Always handle with appropriate equipment and training.
-
Peroxide Formation: The photochemical route explicitly creates peroxidic intermediates. These can be explosive, especially if their concentration becomes too high (P.O. > 4-5 g of active oxygen/100 g of polymer).[5] Never allow the crude polymer to warm uncontrollably or be exposed to contaminants that could catalyze decomposition.
-
Fluorinating Agents: The final "stabilization" step may involve using elemental fluorine (F2) gas, which is extremely toxic and reactive.[5] Electrochemical methods may use HF-amine complexes, which are also highly corrosive and toxic.[6][7] All such work must be done in a specialized fume hood with appropriate personal protective equipment (PPE).
Q: What analytical techniques are essential for characterizing the final product? A: A combination of techniques is necessary.
-
¹⁹F NMR: This is the most powerful tool for determining the structure of fluorinated compounds. It can confirm the repeating units, identify end-groups, and detect impurities.
-
¹H and ¹³C NMR: To confirm the presence and structure of the carboxylic acid groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatility and fragmentation patterns of the product or its derivatized form (e.g., methyl ester) to confirm molecular weight and purity.
-
Titration: A simple acid-base titration can be used to determine the equivalent weight and confirm the presence of two carboxylic acid groups per molecule.
Q: Can electrochemical fluorination be used to synthesize this compound? A: Yes, in principle. Electrochemical fluorination (ECF) is a powerful technique for synthesizing organofluorine compounds.[7][8] One could envision starting with a non-fluorinated trioxaundecane-1,11-dioic acid precursor and fluorinating it directly. However, controlling ECF to achieve complete and selective fluorination without significant C-C bond cleavage can be challenging. Optimization of parameters like electrode material, current density, and fluoride source is critical.[9]
Optimized Synthesis Protocol (Illustrative Example)
This protocol is a generalized representation based on the photochemical oxidation route, which is a common industrial method for producing PFPE backbones.
Objective: Synthesize a peroxidic perfluoropolyether precursor for subsequent conversion to PF-TrOUDA.
Step 1: Reactor Setup and Cooldown
-
Assemble a jacketed quartz photoreactor equipped with a magnetic stirrer, gas inlet/outlet, and a port for solvent addition.
-
Ensure the system is completely dry and leak-proof.
-
Begin circulating a coolant (e.g., ethanol/dry ice bath) through the jacket to bring the internal temperature to -60°C.
Step 2: Charging the Reactor
-
Add a suitable, dry, and degassed fluorinated solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane or a modern, inert equivalent).
-
Begin bubbling a mixture of high-purity tetrafluoroethylene (TFE) and oxygen gas through the solvent. The ratio must be carefully controlled to remain outside of explosive limits.
Step 3: Photochemical Reaction
-
Turn on the high-power UV lamp.
-
Maintain the temperature at -60°C throughout the reaction. Monitor the reaction progress by observing the consumption of gases.
-
Continue the reaction for several hours. The viscosity of the solution will increase as the polymer forms. Do not allow the polymer to precipitate.[5]
Step 4: Termination and Work-up
-
Turn off the UV lamp and stop the gas flow.
-
Carefully evaporate the solvent under reduced pressure while keeping the temperature low to obtain the crude peroxidic perfluoropolyether oil.
-
CRITICAL: Analyze the peroxide content (P.O. value) of the crude product.
Step 5: Thermal Treatment and Functionalization
-
Heat the crude oil to 200-250°C to cleave the peroxide linkages. This will yield a polymer with various end-groups, primarily acyl fluorides (-COF).
-
Hydrolyze the resulting polymer with water or a suitable base to convert the -COF groups to carboxylic acid groups (-COOH).
Step 6: Purification
-
Use fractional distillation under high vacuum to separate the oligomers by molecular weight.
-
Collect the fraction corresponding to the desired this compound.
-
Further purification can be achieved via chromatography if necessary.
Troubleshooting Decision Tree
This diagram outlines a logical path for diagnosing low yield issues.
Caption: Decision tree for troubleshooting low yield.
Key Synthesis Parameters
| Parameter | Photochemical Oxidation | Anionic Polymerization | Rationale & Impact on Yield |
| Temperature | -60°C to -40°C[5] | 0°C to RT | Photo: Controls peroxide formation and limits side-reactions. Anionic: Affects polymerization rate and catalyst stability. |
| Initiator/Catalyst | UV Light (<250 nm)[5] | CsF, KF | Photo: Insufficient intensity leads to poor initiation. Anionic: Moisture poisons the catalyst. |
| Solvent | Inert fluorocarbon | Aprotic (e.g., Glyme) | Must keep the growing polymer chain solubilized to prevent premature termination. |
| Monomer Purity | High (inhibitor-free) | High (anhydrous) | Impurities can scavenge radicals or poison catalysts, drastically reducing yield. |
References
- ACS Publications. (n.d.). Possible Fluorinated Alternatives of PFOS and PFOA: Ready to Go? Environmental Science & Technology.
- ResearchGate. (n.d.). Strategies for Synthesizing Non-bioaccumulable Alternatives to PFOA and PFOS.
- National Institutes of Health (NIH). (n.d.). An Overview of Potential Alternatives for the Multiple Uses of Per- and Polyfluoroalkyl Substances.
- ResearchGate. (n.d.). Parameter screening for the optimization of the electrochemical fluorination of pivalamide to 4-fluoropivalamide.
- National Institutes of Health (NIH). (n.d.). Flow electrochemistry: a safe tool for fluorine chemistry.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (n.d.). Electrochemical Fluorination.
- National Institutes of Health (NIH). (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
- ResearchGate. (n.d.). Electrochemical Fluorination for Preparation of Alkyl Fluorides.
- Fluorine notes. (n.d.). Perfluoropolyethers. Synthesis and application.
- Echemi. (2022). This compound 99% kanbei.
- PubChem. (n.d.). This compound.
- Newfluor. (2019). Brief Introduction of PFPE Synthesis Methods.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Bai-Ling. (n.d.). Perfluoropolyether (PFPE) Top 10 FAQs.
- Google Patents. (2005). Process for preparing perfluoropolyethers.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. US20050075517A1 - Process for preparing perfluoropolyethers - Google Patents [patents.google.com]
- 6. Flow electrochemistry: a safe tool for fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
Welcome to the technical support resource for the analysis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges in the precise and accurate quantification of this and other ether-containing per- and polyfluoroalkyl substances (PFAS). Here, we address common issues in a practical, question-and-answer format, grounded in established analytical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides a foundational understanding of this compound and the common challenges associated with its analysis.
Q1: What is this compound and why is it relevant?
This compound (CAS 55621-18-6) is a member of the per- and polyfluoroalkyl substances (PFAS) class, specifically a perfluoroalkyl ether carboxylic acid (PFECA).[1][2] Structurally, it contains ether linkages within its fluorinated carbon chain, which differentiates it from legacy PFAS like PFOA. These ether-PFAS have been introduced as replacement chemicals for longer-chain PFAS in various industrial applications. Their quantification in environmental and biological matrices is crucial for monitoring exposure, assessing toxicological risk, and ensuring regulatory compliance.[3][4]
Q2: What makes the quantification of this compound particularly challenging?
The quantification of this compound presents several analytical hurdles:
-
High Polarity: Like other shorter-chain and functionalized PFAS, its high polarity and water solubility make it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns, such as standard C18 phases.[5][6] This can lead to poor peak shape and co-elution with matrix interferences near the solvent front.
-
Matrix Effects: Biological and environmental samples are complex. Co-extracted matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement.[7][8][9] This directly impacts the accuracy and reproducibility of quantification.
-
Ubiquitous Contamination: PFAS are found in numerous laboratory materials, including solvents, tubing, and sample containers.[10] This ubiquity creates a significant risk of background contamination, which can compromise the analysis of low-level samples.
-
Lack of Certified Reference Materials: The availability of certified reference materials for emerging PFAS like this one can be limited, making method validation and inter-laboratory comparisons more complex.
Q3: What is the standard analytical technique for quantifying this compound?
The gold standard for the sensitive and selective quantification of PFAS, including this compound, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[3][11] This technique offers the required selectivity to distinguish the analyte from complex matrix components and the sensitivity to detect it at trace levels (ng/L or pg/mL).[12][13] Standardized procedures, such as variants of US EPA methods, often form the basis for analytical protocols.[3][14][15]
Part 2: Troubleshooting Guides
This section dives into specific problems encountered during analysis, providing causal explanations and actionable solutions.
Issue 1: Poor Chromatographic Performance (Peak Tailing, Fronting, or Splitting)
Q: My peak for this compound is broad and tails significantly, making integration difficult. What are the likely causes and how can I fix it?
A: Poor peak shape for this polar, dicarboxylic acid is a common issue stemming primarily from insufficient or undesirable interactions with the LC column and mobile phase.
Root Causes & Solutions:
-
Inadequate Retention on Standard C18 Columns: The analyte has low hydrophobicity and may not be sufficiently retained on a traditional C18 stationary phase, causing it to elute near the void volume where matrix effects are most severe.
-
Solution: Employ a stationary phase with alternative chemistry. A column with a positive surface charge can enhance the retention of acidic analytes like this one through secondary ionic interactions, pulling it away from the solvent front and improving peak shape.[5]
-
-
Mobile Phase pH: The compound has two carboxylic acid groups. The pH of the mobile phase will dictate its degree of ionization. Inconsistent or inappropriate pH can lead to mixed-mode interactions and peak tailing.
-
Solution: Ensure consistent and appropriate mobile phase conditions. While many PFAS methods use a small amount of ammonium hydroxide in the organic mobile phase, for acidic ether-PFAS, a buffered aqueous phase (e.g., with ammonium acetate) or the addition of a weak acid like formic acid can ensure consistent presentation of the analyte to the stationary phase.[15]
-
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase conditions can cause the analyte to travel down the column in a diffuse band before proper focusing, resulting in broad or split peaks.
-
Solution: Reconstitute the final sample extract in a solvent that is as close as possible to the initial mobile phase composition (e.g., 90:10 Water:Methanol). This ensures the analyte band is tightly focused at the head of the column upon injection.
-
-
Column Selection: Start with a C18 column that has a positively charged surface modification.
-
Mobile Phase Preparation:
-
Mobile Phase A: 2-5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol or Acetonitrile. (Note: Acetonitrile can be a stronger elution solvent for highly retained, longer-chain PFAS, but methanol often provides good selectivity for a broad range of compounds).[16]
-
-
Gradient Optimization: Begin with a shallow gradient to ensure sufficient retention and separation from early-eluting interferences.
-
System Preparation: Install an isolator or delay column between the solvent mixer and the injector. This traps PFAS contamination from the solvents and LC pump, preventing it from co-eluting with the analyte of interest.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C8H2F12O7 | CID 2778696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]
- 4. alsglobal.eu [alsglobal.eu]
- 5. halocolumns.com [halocolumns.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a procedure based on dispersive solid phase extraction and LC-MS/MS for the analysis of perfluoroalkyl and polyfluoroalkyl substances in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. Analytical Techniques for Detection and Quantification of PFAS | Encyclopedia MDPI [encyclopedia.pub]
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- 16. m.youtube.com [m.youtube.com]
Technical Support Center: LC-MS Analysis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
Welcome to the technical support guide for the analysis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (CAS: 55621-18-6) using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This resource is designed for researchers, analytical scientists, and laboratory professionals encountering challenges with matrix effects in complex samples.
This compound is an ether-containing per- and polyfluoroalkyl substance (PFAS) characterized by its two terminal carboxylic acid groups and a molecular weight of 438.08 g/mol .[1][3] Its analysis is critical in environmental monitoring, toxicology, and developmental studies. However, like many PFAS, its accurate quantification via LC-MS is frequently compromised by matrix effects, which can lead to significant data inaccuracy.
This guide provides in-depth, question-and-answer-based troubleshooting protocols and expert insights to help you identify, mitigate, and control for matrix effects in your analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What exactly are matrix effects, and why are they a significant problem for this specific compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[4] This phenomenon, a major challenge in LC-MS, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise analytical accuracy and precision.[4][5][6]
The issue is particularly pronounced in electrospray ionization (ESI), the most common ionization technique for PFAS analysis.[6][7] Matrix components like salts, lipids, or humic acids can compete with the target analyte for ionization in the ESI source.[4][8] This competition can alter the physical properties of the sprayed droplets, hindering the efficient generation of gas-phase analyte ions and ultimately affecting the signal intensity detected by the mass spectrometer.[6]
For this compound, its polar di-acid structure can make it susceptible to interactions with complex matrix components found in wastewater, tissues, or soil, making robust sample cleanup and analytical strategies essential.[9][10]
Q2: How can I definitively determine if my analysis is being impacted by matrix effects?
A2: There are two primary experimental approaches to diagnose and quantify matrix effects: the post-column infusion experiment for a qualitative assessment, and a quantitative comparison of calibration curves.
Diagnostic Test 1: Post-Column Infusion
This qualitative technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[11][12]
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a standard solution of this compound in your mobile phase at a concentration that yields a stable, mid-range signal.
-
Setup: Using a syringe pump and a T-connector, continuously infuse this standard solution into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.[11][13]
-
Analysis: Begin data acquisition while infusing the standard to establish a stable signal baseline.
-
Injection: Inject a blank, extracted sample matrix (e.g., extracted serum or soil without the analyte).
-
Interpretation: Monitor the baseline signal of your infused standard.
-
Signal Dip: A sharp or broad decrease in the baseline indicates ion suppression caused by eluting matrix components.[14]
-
Signal Increase: A rise in the baseline indicates ion enhancement.
-
No Change: A stable baseline suggests the absence of significant matrix effects at that point in the chromatogram.
-
This experiment allows you to see if your analyte's retention time coincides with a region of ion suppression.[12]
Diagnostic Test 2: Quantitative Matrix Factor Calculation
This approach quantifies the extent of matrix effects.[13]
Experimental Protocol: Post-Extraction Spike Comparison
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike your analytical standard into a clean solvent (e.g., methanol or mobile phase) at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of your blank sample matrix.[13] After extraction, spike the same low, medium, and high concentrations of the analyte into these blank extracts.
-
-
Analyze and Calculate: Analyze both sets of samples and compare the peak areas. The Matrix Factor (MF) is calculated as:
MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent)
-
Interpretation:
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.
-
| Analyte Concentration | Peak Area (Neat Solvent) | Peak Area (Matrix Extract) | Matrix Factor (MF) | Result |
| Low (5 ng/mL) | 100,000 | 45,000 | 0.45 | Severe Suppression |
| Medium (50 ng/mL) | 1,050,000 | 510,000 | 0.49 | Severe Suppression |
| High (100 ng/mL) | 2,100,000 | 1,100,000 | 0.52 | Severe Suppression |
| Table 1: Example data from a post-extraction spike experiment demonstrating significant ion suppression. |
Q3: What are the most effective strategies to mitigate or eliminate these matrix effects?
A3: A multi-faceted approach combining optimized sample preparation, refined chromatography, and appropriate quantification strategies is the most robust solution.
Strategy 1: Advanced Sample Preparation
The primary goal of sample preparation is to remove interfering matrix components before they enter the LC-MS system.[12] Solid-Phase Extraction (SPE) is an essential and highly effective technique for cleaning up complex samples for PFAS analysis.[15][16]
dot
Caption: SPE workflow for removing matrix interferences.
Recommended Protocol: Weak Anion Exchange (WAX) SPE
Weak Anion Exchange (WAX) SPE cartridges are highly effective for extracting acidic PFAS like this compound from various matrices.[17] This protocol is based on principles outlined in EPA methods like 1633.[9]
-
Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 500 mg, 6 mL) sequentially with:
-
5 mL of 0.1% Ammonium Hydroxide in Methanol
-
5 mL of Methanol
-
5 mL of Reagent Water
-
-
Sample Loading: Load the pre-treated sample (e.g., 250 mL of a water sample) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing (Interference Removal): Wash the cartridge to remove neutral and basic interferences:
-
5 mL of Reagent Water
-
5 mL of an acidic buffer (e.g., 25 mM acetate buffer, pH 4)
-
-
Cartridge Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes.
-
Analyte Elution: Elute the retained PFAS, including your target compound, using a basic methanolic solution:
-
5-8 mL of 0.1% Ammonium Hydroxide in Methanol.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase for analysis.
Strategy 2: Chromatographic Separation
If sample cleanup is insufficient, optimizing your LC method can separate the analyte from co-eluting matrix components.
-
Gradient Optimization: Employ a shallower gradient around the retention time of your analyte to increase resolution between it and any closely eluting interferences.
-
Column Chemistry: Consider using a different column phase. While C18 is common, a column designed specifically for PFAS analysis may offer different selectivity that helps resolve matrix components away from your analyte.
dot
Caption: Chromatograms showing co-elution vs. successful separation.
Strategy 3: Isotope Dilution for Accurate Quantification
This is the most powerful strategy for correcting unavoidable matrix effects. The principle is to add a known amount of a stable isotopically labeled (e.g., ¹³C or ²H) version of your target analyte to the sample before any extraction or cleanup steps.[18][19]
This Isotopically Labeled Internal Standard (ILIS) behaves identically to the native analyte during sample preparation and ionization.[18] Any loss during extraction or any ion suppression/enhancement experienced by the native analyte will be mirrored by the ILIS. By calculating the ratio of the native analyte's response to the ILIS's response, the matrix effects are effectively canceled out, leading to highly accurate quantification.[20]
Why it's the Gold Standard:
-
Corrects for Extraction Inefficiency: If you lose 30% of your analyte during SPE, you will also lose 30% of your ILIS, so the ratio remains constant.
-
Corrects for Matrix Effects: If ion suppression reduces the signal of the native analyte by 50%, it will also reduce the ILIS signal by 50%, again keeping the ratio constant.
U.S. EPA methods for PFAS, such as Method 533 and 1633, mandate the use of isotope dilution for this reason.[19][21]
| Quantification Method | Analyte Concentration (True Value = 50 ng/mL) | Accuracy (%) | Key Takeaway |
| External Calibration | 25.5 ng/mL | 51% | Highly inaccurate due to uncorrected ion suppression. |
| Isotope Dilution | 49.7 ng/mL | 99.4% | Highly accurate as the ILIS corrects for matrix effects. |
| Table 2: Comparison of quantification accuracy with and without the use of an isotopically labeled internal standard (ILIS) in a suppressive matrix. |
Q4: My instrument background is high for PFAS. What should I do?
A4: PFAS are notoriously ubiquitous in laboratory environments, and background contamination is a common issue.[22][23]
-
Check Your LC System: Standard HPLC systems often contain Teflon™ (PTFE) tubing, which can leach PFAS. Replace all solvent lines, frits, and degasser components with PEEK or other PFAS-free materials.[22][24]
-
Use PFAS-Free Labware: Avoid using glass vials, as PFAS can adsorb to the surface. Use polypropylene or polyethylene vials and caps.[24]
-
Mobile Phase: Use high-purity, LC-MS grade solvents and prepare fresh mobile phases regularly. Filter them to remove particulate contamination.
-
Run Blanks: Regularly inject solvent blanks and extraction blanks to monitor the background levels of your system.
References
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EPA PFAS Drinking Water Laboratory Methods. (2025). U.S. Environmental Protection Agency. [Link]
-
Simplifying PFAS Analysis with Solid-Phase Extraction. (2024). Lab Manager. [Link]
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Bonfiglio, R., et al. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
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Automated solid-phase extraction system for the analysis of PFAS in drinking water. (n.d.). SCIEX. [Link]
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Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. (2020). LCGC International. [Link]
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US EPA Method 1633 for PFAS in Waters, Soils and Biosolids. (n.d.). Agilent. [Link]
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CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). (n.d.). U.S. Environmental Protection Agency. [Link]
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How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]
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EPA Advances Environmental Protection with New PFAS Testing Methods. (2024). Foresight. [Link]
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EPA Announces First Validated Laboratory Method to Test for PFAS in Wastewater, Surface Water, Groundwater, Soils. (2021). H2O Global News. [Link]
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Solid Phase Extraction (SPE) for PFAS Soil Testing. (n.d.). Agilent. [Link]
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. [Link]
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Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS. (n.d.). Separation Science. [Link]
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PFAS: Internal Standards, Surrogates and Isotope Dilution. (2023). ALS Global. [Link]
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Mei, H., et al. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(12), 2353-2367. [Link]
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Best Practices for the Mitigation of Matrix-Induced Contamination. (2024). AZoM. [Link]
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González-Antuña, A., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Metabolites, 12(5), 389. [Link]
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Ion Suppression and its Role in Secondary Electrospray Ionization. (2023). LCGC International. [Link]
-
Use of post-column infusion for assessment of matrix effects. (2013). ResearchGate. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]
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Guidance for per- and polyfluoroalkyl substances: Analytical. (2024). Minnesota Pollution Control Agency. [Link]
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Shoemaker, J. A., et al. (2020). Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry. Journal of Chromatography A, 1629, 461492. [Link]
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Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results. (2022). Spectroscopy Europe. [Link]
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Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. (2025). Utrecht University. [Link]
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Report on the Single-Laboratory Validation of PFAS by Isotope Dilution LC-MS/MS. (2022). U.S. Environmental Protection Agency. [Link]
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Addressing the Challenges of PFAS Analysis in a Variety of Matrices: From Air to Zipper Bags. (2022). LCGC International. [Link]
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van der Loo, S., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 35(12), 3286-3295. [Link]
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Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry. (2014). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. (n.d.). PubChem. [Link]
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Al-Masri, M., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Environmental Research and Public Health, 9(12), 4382-4403. [Link]
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Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(31), 7876-7885. [Link]
-
Matrix effects and selectivity issues in LC-MS-MS. (2002). ResearchGate. [Link]
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Hogenboom, A. C., et al. (2000). Study of matrix effects on the direct trace analysis of acidic pesticides in water using various liquid chromatographic modes coupled to tandem mass spectrometric detection. Journal of Chromatography A, 892(1-2), 379-390. [Link]
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Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (2017). CABI Digital Library. [Link]
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Technical Support Center: Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid (PFTriODA) Degradation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFTriODA) degradation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of PFTriODA degradation experiments. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Table of Contents
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Understanding PFTriODA and its Degradation Challenges
-
FAQ 1: What is PFTriODA and why is its degradation difficult?
-
FAQ 2: What are the primary degradation pathways for PFTriODA?
-
-
Troubleshooting Advanced Oxidation and Reduction Processes
-
FAQ 3: My reductive degradation of PFTriODA using hydrated electrons is showing low efficiency. What are the potential causes?
-
Troubleshooting Guide: Inefficient Reductive Degradation of PFTriODA.
-
Experimental Protocol: UV/Sulfite Reductive Degradation of PFTriODA.
-
-
Navigating Microbial Degradation Experiments
-
FAQ 4: I am not observing any microbial degradation of PFTriODA in my cultures. What should I investigate?
-
Troubleshooting Guide: Unsuccessful Microbial Degradation of PFTriODA.
-
-
Characterizing Degradation Byproducts
-
FAQ 5: What are the expected byproducts of PFTriODA degradation, and how can I identify them?
-
Troubleshooting Guide: Ambiguous Byproduct Identification.
-
Experimental Protocol: Sample Preparation for LC-HRMS Analysis of PFTriODA Degradation Intermediates.
-
Understanding PFTriODA and its Degradation Challenges
FAQ 1: What is this compound (PFTriODA) and why is its degradation difficult?
This compound (PFTriODA) is a perfluoroalkyl ether dicarboxylic acid (PFECA). Its structure consists of a carbon chain with multiple ether linkages and is fully fluorinated, terminating in carboxylic acid groups at both ends.
The primary challenge in degrading PFTriODA, like other per- and polyfluoroalkyl substances (PFAS), lies in the exceptional strength of the carbon-fluorine (C-F) bond. This bond is the strongest single bond in organic chemistry, rendering the molecule highly resistant to chemical and biological attack.[1] The presence of ether (C-O) bonds introduces additional reaction sites, but the surrounding fluorine atoms influence their reactivity.[2][3][4]
FAQ 2: What are the primary degradation pathways for PFTriODA?
The degradation of PFTriODA and similar PFECAs can proceed through several pathways, primarily involving the cleavage of either C-F or C-O bonds. The operative pathway is highly dependent on the degradation method employed.
-
Reductive Degradation: This pathway, often initiated by hydrated electrons (eaq-), can lead to both C-F and C-O bond cleavage. Notably, the cleavage of C-O bonds is a significant degradation route for PFECAs, which is distinct from traditional PFCAs. This process can lead to the formation of unstable perfluoroalcohols that can further decompose.[2][3][4]
-
Thermal Decomposition: At high temperatures, the degradation of PFECAs is believed to occur through the scission of C-C bonds and the subsequent recombination of the resulting radical species.[5]
-
Microbial Degradation: Biotransformation of highly fluorinated ethers like PFTriODA is challenging. However, if a less-fluorinated analogue with a methylene (-CH2-) group adjacent to an ether linkage is studied, aerobic microbes can initiate degradation via hydroxylation, leading to an unstable hemiacetal that cleaves the ether bond.[6][7] For fully fluorinated structures, microbial degradation is exceedingly rare.[8]
-
Advanced Oxidation Processes (AOPs): While resistant to direct attack by hydroxyl radicals, PFTriODA degradation can be a part of treatment trains. For instance, initial reductive steps can generate intermediates that are more amenable to subsequent biological or oxidative treatment.[6] Sulfate radicals have also shown effectiveness against some PFEAs.[9]
Troubleshooting Advanced Oxidation and Reduction Processes
FAQ 3: My reductive degradation of PFTriODA using hydrated electrons is showing low efficiency. What are the potential causes?
Low degradation efficiency in reductive processes using hydrated electrons (e.g., UV/sulfite system) can stem from several factors. The presence of the ether oxygen atoms in PFTriODA increases the bond dissociation energy of the C-F bonds on the adjacent -CF2- moieties, which can make reductive defluorination more challenging compared to some other PFAS.[2][3][4]
Key areas to investigate include:
-
pH of the reaction mixture: The generation and reactivity of hydrated electrons are pH-dependent.
-
Concentration of the sulfite: Insufficient sulfite will limit the generation of hydrated electrons.
-
UV lamp intensity and wavelength: Inadequate photon flux or incorrect wavelength will result in poor hydrated electron formation.
-
Presence of scavengers: Dissolved oxygen and other electron scavengers in the sample matrix can compete for hydrated electrons, reducing the efficiency of PFTriODA degradation.
Troubleshooting Guide: Inefficient Reductive Degradation of PFTriODA
| Issue | Potential Cause | Recommended Action |
| Low PFTriODA removal | Incorrect pH for optimal hydrated electron generation. | Adjust the pH of the reaction solution. For UV/sulfite systems, a pH around 9.5 is often effective.[6] |
| Insufficient sulfite concentration. | Increase the concentration of sodium sulfite. A common starting point is 10 mM.[6] | |
| Inadequate UV irradiation. | Verify the output of your UV lamp and ensure it is emitting at the correct wavelength (e.g., 254 nm).[6] | |
| Presence of hydrated electron scavengers (e.g., dissolved oxygen, nitrates). | Deoxygenate your sample solution by purging with an inert gas (e.g., nitrogen or argon) prior to and during the experiment. | |
| Incomplete defluorination | Formation of recalcitrant byproducts. | The reductive process can sometimes lead to H/F exchange products that are more resistant to further degradation.[2][3][4] Consider a treatment train approach, coupling the reductive step with a subsequent oxidative or biological step.[6] |
| PFTriODA structure is inherently resistant. | The ether linkages in PFTriODA can stabilize adjacent C-F bonds, making complete defluorination challenging.[2][3][4] Longer reaction times or higher energy inputs may be necessary. |
Experimental Protocol: UV/Sulfite Reductive Degradation of PFTriODA
This protocol is a starting point and should be optimized for your specific experimental setup.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of PFTriODA in a suitable solvent (e.g., methanol) at a known concentration.
-
Prepare a stock solution of sodium sulfite (Na2SO3).
-
-
Reaction Setup:
-
In a quartz reaction vessel, add the appropriate volume of your PFTriODA stock solution to achieve the desired initial concentration in your aqueous sample matrix.
-
Add sodium sulfite to a final concentration of 10 mM.[6]
-
Adjust the pH of the solution to 9.5 using a suitable buffer or acid/base.[6]
-
Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
-
Initiation of Degradation:
-
Place the reaction vessel in a UV photoreactor equipped with a 254 nm lamp.
-
Begin irradiation while maintaining a constant temperature and stirring.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction, if necessary (e.g., by adding a scavenger or placing in the dark).
-
Analyze the samples for the parent PFTriODA concentration and fluoride ion concentration to determine the extent of degradation and defluorination.
-
Navigating Microbial Degradation Experiments
FAQ 4: I am not observing any microbial degradation of PFTriODA in my cultures. What should I investigate?
The lack of microbial degradation of PFTriODA is not unexpected, as fully fluorinated compounds are highly recalcitrant to biological attack.[8] However, if you are working with a mixed microbial consortium or an enriched culture, here are some factors to consider:
-
Absence of requisite enzymes: The microorganisms in your culture may lack the specific enzymes, such as monooxygenases, required to initiate an attack on the PFTriODA molecule.[6]
-
Toxicity of PFTriODA: High concentrations of PFTriODA may be toxic to the microbial community, inhibiting their metabolic activity.
-
Lack of co-metabolites: Some microbes may only degrade recalcitrant compounds co-metabolically, meaning they require a primary growth substrate to produce the necessary enzymes.
-
Unfavorable culture conditions: The pH, temperature, and nutrient availability of your culture medium may not be optimal for the specific microorganisms capable of PFTriODA degradation.
Troubleshooting Guide: Unsuccessful Microbial Degradation of PFTriODA
| Issue | Potential Cause | Recommended Action |
| No change in PFTriODA concentration | Lack of capable microorganisms. | Consider sourcing microbial consortia from environments with a history of PFAS contamination. |
| PFTriODA is not bioavailable. | Ensure adequate mixing and consider the use of surfactants if solubility is an issue. | |
| Absence of a required co-metabolite. | Introduce a primary carbon source to stimulate microbial activity and potentially induce the necessary enzymes. | |
| Inhibition of microbial growth | PFTriODA toxicity. | Perform a dose-response experiment to determine the inhibitory concentration of PFTriODA for your microbial culture. |
| Unfavorable culture conditions. | Optimize pH, temperature, and nutrient levels for the specific microbial community you are studying. |
Characterizing Degradation Byproducts
FAQ 5: What are the expected byproducts of PFTriODA degradation, and how can I identify them?
The byproducts of PFTriODA degradation will depend on the degradation pathway.
-
From C-O bond cleavage: Expect the formation of shorter-chain perfluorinated carboxylic acids and potentially unstable perfluoroalcohols that can further degrade.[2][3][4] For example, cleavage of an ether bond in PFTriODA could yield smaller perfluoroalkyl ether dicarboxylic or monocarboxylic acids.
-
From C-F bond cleavage: This would lead to the formation of polyfluorinated intermediates where a fluorine atom is replaced by a hydrogen atom.[2][3][4]
-
From thermal degradation: A complex mixture of smaller perfluorinated compounds can be expected due to radical recombination reactions.[5]
The most powerful technique for identifying these byproducts is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), such as LC-QTOF-MS.[10][11][12] This allows for the determination of the accurate mass and elemental composition of the byproducts, which is crucial for structural elucidation.
Troubleshooting Guide: Ambiguous Byproduct Identification
| Issue | Potential Cause | Recommended Action |
| Poor chromatographic separation | Co-elution of byproducts. | Optimize the LC gradient, mobile phase composition, and column chemistry to improve the separation of polar, fluorinated compounds. |
| Uncertainty in elemental composition | Insufficient mass accuracy. | Calibrate the mass spectrometer frequently and use a high-resolution instrument (e.g., QTOF or Orbitrap) to obtain accurate mass measurements. |
| Difficulty in structural elucidation | Lack of fragmentation information. | Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the byproduct ions. These patterns can provide valuable structural information. |
| Absence of reference standards. | If reference standards are unavailable, careful interpretation of MS and MS/MS data is required. Comparison with literature data for similar compounds can be helpful. |
Experimental Protocol: Sample Preparation for LC-HRMS Analysis of PFTriODA Degradation Intermediates
-
Sample Collection: Collect aliquots from your degradation experiment at various time points.
-
Quenching: If the degradation reaction is ongoing, quench it immediately. For photochemical reactions, this can be done by placing the sample in the dark. For other reactions, a chemical quenching agent may be necessary.
-
Sample Cleanup (if necessary): If your sample matrix is complex (e.g., contains high concentrations of salts or non-volatile buffers), a solid-phase extraction (SPE) step may be required to concentrate the analytes and remove interfering substances.
-
Solvent Exchange: The final sample should be in a solvent compatible with your LC-MS system (e.g., methanol or acetonitrile).
-
Analysis: Inject the prepared sample into the LC-HRMS system. Use an electrospray ionization (ESI) source, typically in negative ion mode, for the analysis of perfluorinated carboxylic acids.
Visualizations
Conceptual Degradation Pathway of a Perfluoroalkyl Ether Carboxylic Acid (PFECA)
Caption: Conceptual pathways for PFTriODA degradation.
Troubleshooting Workflow for Low Degradation Efficiency
Caption: Workflow for troubleshooting low degradation efficiency.
References
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Lian, Y., et al. (2023). Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications. Environmental Science & Technology. [Link]
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Wang, Y., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. ResearchGate. [Link]
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Men, Y., et al. (2022). Anaerobic Microbial Defluorination of Polyfluoroalkylether Substances (Ether PFAS): Transformation Pathways and Roles of Different Microorganisms. ResearchGate. [Link]
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Li, Y., et al. (2023). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. RSC Advances, 13(18), 12163-12171. [Link]
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Zgola-Grzeskowiak, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate. [Link]
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- 10. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates | MDPI [mdpi.com]
- 11. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of intermediate by-products and mechanism of the photocatalytic degradation of ciprofloxacin in water using graphitized carbon nitride nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Perfluoroethercarboxylic Acid (PFECA) Chromatography
Guide Focus: Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid and related PFECAs.
Welcome to the technical support center for the analysis of this compound and other emerging Perfluoroethercarboxylic acids (PFECAs). As a Senior Application Scientist, I have designed this guide to provide direct, actionable solutions to common challenges encountered during liquid chromatography-mass spectrometry (LC-MS/MS) method development. This resource moves beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot effectively and optimize your mobile phase with confidence.
PFECAs, like the target analyte, are a class of per- and polyfluoroalkyl substances (PFAS) that present unique analytical difficulties, including poor sensitivity and susceptibility to system contamination.[1] This guide is structured into a troubleshooting Q&A, a set of frequently asked questions, and a detailed method development workflow to address these issues head-on.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems you may encounter during your analysis.
Question 1: Why am I observing poor, asymmetric, or tailing peaks for my PFECA analyte?
-
Potential Cause 1: Secondary Interactions with the Stationary Phase. Standard C18 stationary phases can have residual, un-end-capped silanols. The negatively charged carboxylate groups of the PFECA can interact with these sites, causing peak tailing. Under acidic mobile phase conditions, the analyte will be protonated, but silanols may still interfere.
-
Solution:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter that controls the ionization state of your analyte.[2] For acidic compounds like PFECAs, a higher pH mobile phase (typically using an additive like ammonium hydroxide) ensures the analyte is fully deprotonated. However, most PFAS methods use additives like ammonium acetate which buffer the mobile phase around neutral pH.[3] Experimenting with pH can sometimes improve peak shape, but care must be taken as it also alters retention and selectivity.[3]
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase composition can cause severe peak distortion.[4]
-
Best Practice: Always try to dissolve and inject your sample in a solvent that matches the initial mobile phase conditions. If your sample is extracted into 100% methanol, you may need to evaporate and reconstitute it in the starting mobile phase (e.g., 95:5 Water:Methanol).[4]
-
-
Question 2: My analyte signal is very low, or the sensitivity is poor. How can I improve it?
-
Potential Cause 1: Suboptimal Ionization in the Mass Spectrometer Source. PFECAs can exhibit poor ionization efficiency in electrospray ionization (ESI), leading to low sensitivity.[1] The choice of mobile phase additive has a profound impact on the ESI process.
-
Solution:
-
Evaluate Mobile Phase Additives: While ammonium acetate is a common choice, other additives may significantly enhance the signal for your specific PFECA.[3] Studies have shown that ammonium bicarbonate can enhance the analytical response for some PFECAs compared to ammonium acetate.[1] More recently, ammonium fluoride has been shown to improve negative ESI sensitivity for a range of compounds, with potential gains of 2- to 22-fold.[5][6] It is crucial to empirically test different additives.
-
Optimize MS Source Conditions: Sensitivity is not just about the mobile phase. Re-optimize your ESI source parameters (e.g., capillary voltage, gas temperatures, gas flows) for your chosen mobile phase. A lower capillary voltage (e.g., 0.5 kV instead of 2.0 kV) has been shown to universally enhance sensitivity for PFAS analysis.[1]
-
Question 3: I am seeing significant background interference or contamination peaks in my blanks.
-
Potential Cause: Ubiquitous PFAS Contamination. PFAS are present in many laboratory materials, including PTFE components within the HPLC/UPLC system (tubing, frits, solvent transfer lines) and even in the mobile phase solvents themselves.[7][8] This leaches into the mobile phase flow, causing high background and interfering peaks.
-
Solution:
-
Install a Delay Column: This is the most effective and widely adopted solution. A delay column (typically a C18 column) is installed between the solvent mixer and the sample injector.[8][9] This column traps PFAS contaminants from the mobile phase and LC pump, chromatographically separating them from the analytes injected from the sample, which do not pass through the delay column.
-
Use PFAS-Free Components: Whenever possible, replace PTFE tubing with PEEK tubing.[7] Be mindful of other potential sources like solvent bottle caps, filters, and pipette tips.[7][8]
-
Solvent Screening: Test new bottles and lots of solvents (especially methanol) for PFAS contamination before use.[7] Some suppliers offer solvents specifically tested for PFAS analysis.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting mobile phase composition for PFECA analysis? A: A robust starting point for reversed-phase LC is a binary gradient using Water (Mobile Phase A) and Methanol (Mobile Phase B). Acetonitrile is also a common organic solvent, but methanol often provides better selectivity for PFAS isomers.[10] Both phases should contain the same concentration of an additive. A typical starting point is 20 mM ammonium acetate in both water and methanol.[3][4]
Q: Should I use ammonium acetate, ammonium fluoride, or another additive? A: This is highly application-dependent.
-
Ammonium Acetate: The most common choice, providing good buffering capacity and chromatographic performance for a wide range of PFAS.[3][11] It is the modifier specified in many EPA methods.[12]
-
Ammonium Bicarbonate: Has been shown to enhance sensitivity for some PFECAs compared to ammonium acetate.[1]
-
Ammonium Fluoride: Can provide significant sensitivity gains in negative ESI mode.[13][5] However, its effect on chromatography must be evaluated, and it may not be ideal in all cases. During one method development, ammonium acetate was found to be superior to ammonium fluoride for both sensitivity and chromatography.[11]
-
Formic Acid: Generally used for positive mode analysis and can improve peak shape for basic compounds, but for acidic PFAS in negative mode, it is less common and may suppress ionization.
The table below summarizes the characteristics of common additives.
Table 1: Comparison of Common Mobile Phase Additives for PFECA Analysis
| Additive | Typical Concentration | Primary Benefits | Considerations |
|---|---|---|---|
| Ammonium Acetate | 2-20 mM | Robust, well-established, good peak shape for many PFAS.[3][12] | May not provide the highest sensitivity for all PFECAs. |
| Ammonium Bicarbonate | ~10 mM | Can enhance sensitivity for certain PFECAs over acetate.[1] | Less common, requires empirical validation for your analyte. |
| Ammonium Fluoride | 0.2-2 mM | Can significantly boost negative ESI signal.[13][5] | May alter chromatography; less commonly used than acetate. |
| Ammonium Hydroxide | 0.1% | Increases mobile phase pH to ensure deprotonation of acids. | Can dramatically alter retention and selectivity. |
Q: How does mobile phase pH affect the separation of my PFECA? A: The pH of the mobile phase dictates the charge state of the analyte, which in turn influences its retention on a reversed-phase column.[2] this compound has two carboxylic acid groups. At a pH well above their pKa, they will be fully deprotonated (doubly negative charge), which can decrease retention. At a low pH, they will be neutral, increasing retention. Using a pH gradient—for example, starting at a low pH and increasing it during the run—can be a powerful tool to separate a wide range of PFAS with varying properties.[2][3]
Experimental Protocol: Mobile Phase Optimization Workflow
This protocol provides a systematic approach to developing and optimizing your mobile phase. It is designed as a self-validating system by incorporating system suitability checks at each stage.
Objective: To find the optimal mobile phase additive and gradient conditions for the analysis of this compound by LC-MS/MS.
Materials:
-
HPLC/UPLC-grade Water
-
HPLC/UPLC-grade Methanol
-
Ammonium Acetate (≥99% purity)
-
Ammonium Fluoride (≥99% purity)
-
Analytical Standard of this compound
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm)
-
Delay Column (recommended)
Step-by-Step Procedure:
-
System Preparation:
-
Install a delay column between the pump/mixer and the injector.
-
Thoroughly flush the entire LC system with a 50:50 mixture of Methanol:Water to remove contaminants.
-
-
Mobile Phase Preparation (Test Condition 1: Ammonium Acetate):
-
Mobile Phase A1: Prepare a 20 mM solution of ammonium acetate in water. Filter through a 0.22 µm filter.
-
Mobile Phase B1: Prepare a 20 mM solution of ammonium acetate in methanol.
-
-
Initial Gradient Elution (Ammonium Acetate):
-
Column: C18, 2.1 x 100 mm, 2.7 µm
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 10% B1
-
1.0 min: 10% B1
-
8.0 min: 95% B1
-
10.0 min: 95% B1
-
10.1 min: 10% B1
-
12.0 min: 10% B1 (Re-equilibration)
-
-
MS Detection: ESI Negative Mode. Optimize source parameters for the analyte.
-
-
System Suitability Test 1:
-
Inject a mid-point calibration standard.
-
Assess:
-
Retention Time: Is it stable and reproducible?
-
Peak Shape: Is the asymmetry factor between 0.8 and 1.5?
-
Sensitivity: What is the signal-to-noise ratio (S/N)? Record this value.
-
-
-
Mobile Phase Preparation (Test Condition 2: Ammonium Fluoride):
-
Mobile Phase A2: Prepare a 2 mM solution of ammonium fluoride in water. Filter.
-
Mobile Phase B2: Prepare a 2 mM solution of ammonium fluoride in methanol.
-
Flush the system thoroughly with the new mobile phase before analysis.
-
-
Gradient Elution & System Suitability Test 2:
-
Optimization and Finalization:
-
Select the mobile phase additive that provides the best combination of peak shape and sensitivity.
-
Fine-tune the gradient (start/end percentage, slope) to achieve optimal resolution from any interferences and to shorten the run time if possible.
-
Validate the final method for linearity, accuracy, and precision.
-
Visualization of the Optimization Workflow
The following diagram illustrates the logical decision-making process described in the experimental protocol.
Caption: Workflow for systematic mobile phase optimization for PFECA analysis.
References
-
Repp, A. et al. (2020). Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Phenomenex. (2022). FAQ for PFAS Analysis. Phenomenex. Available at: [Link]
-
Affinisep. (n.d.). How to overcome challenges in PFAS analysis? Affinisep. Available at: [Link]
-
Shimadzu. (2022). Analysis of Per-and Polyfluoroalkyl Substances (PFAS) using the LCMS-8050 Triple Quadrupole Mass Spectrometer According to EPA Draft Method 1633. Shimadzu Scientific Instruments. Available at: [Link]
-
YMC. (n.d.). Column-switching LC-MS/MS analysis of PFAS in human serum using YMC-Triart C18. YMC Co., Ltd. Available at: [Link]
-
Miyazaki, T. et al. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Phenomenex. (n.d.). PFAS Analysis Based Upon a pH-Variable LC Mobile Phase Gradient. Phenomenex. Available at: [Link]
-
Advanced Materials Technology. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology. Available at: [Link]
-
McCord, J. et al. (2023). Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework. Environmental Health Perspectives. Available at: [Link]
-
Purity-IQ. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances. Available at: [Link]
-
Crawford Scientific. (n.d.). LC Column Strategies for Ultra-Short Chain PFAS Analysis Using LC-MS. Crawford Scientific. Available at: [Link]
-
LCGC International. (2024). A Review of the Latest Separation Science Research in PFAS Analysis. LCGC International. Available at: [Link]
-
Phenomenex. (n.d.). PFAS Analysis Based Upon a pH-Variable LC Mobile Phase Gradient. Phenomenex. Available at: [Link]
-
Waters Corporation. (2022). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Animal Products with an Enhanced Sensitivity LC-MS/MS Method using Fish Reference Materials as a Case Study. Waters Corporation. Available at: [Link]
-
MDPI. (2021). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. Molecules. Available at: [Link]
-
Chromatography Today. (n.d.). LC-MS/MS analysis of PFAS in human serum. Chromatography Today. Available at: [Link]
-
Trojanowicz, M. (2014). Recent developments in methods for analysis of perfluorinated persistent pollutants. Chem. Anal. (Warsaw). Available at: [Link]
-
Avantor. (2025). Addressing challenges when implementing PFAS LC MS analysis methods for water samples. YouTube. Available at: [Link]
-
PubMed. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances. Available at: [Link]
-
Battelle. (2025). Top Challenges in PFAS Analysis (And How to Solve Them). Battelle Blog. Available at: [Link]
-
ResearchGate. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. ResearchGate. Available at: [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Suprianto, S. (2018). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal of ChemTech Research. Available at: [Link]
-
Suprianto, S. et al. (2017). Optimization of Volume Void and Wavelengths at Simultaneous Determination Method Development of Sweeteners, Preservatives and Dyes by UFLC. International Journal of ChemTech Research. Available at: [Link]
Sources
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"reducing background contamination of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid"
A Guide to Mitigating Background Contamination for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Challenge of PFAS Contamination
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is a member of the vast family of per- and polyfluoroalkyl substances (PFAS), which are widely used in industrial and consumer products for their unique heat, water, and oil-repellent properties.[1][2] This widespread use has led to their ubiquitous presence in the environment, and consequently, in the laboratory.[3][4] For researchers working at the ultra-trace levels required for many applications, distinguishing between the actual sample signal and background noise becomes a critical challenge.[2][3] This guide is designed to equip you with the knowledge and procedures to systematically identify and eliminate sources of background contamination in your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and other PFAS, providing both immediate troubleshooting steps and long-term preventative measures.
Q1: My blank samples show significant peaks for this compound. What are the most likely sources of this contamination?
A1: High background in blank samples is a frequent issue and can originate from multiple sources within the laboratory. The most common culprits include:
-
Analytical Instrumentation: Components within your LC-MS/MS system, such as tubing, fittings, and seals, can be made of fluoropolymers like PTFE, which can leach PFAS.[3][5]
-
Sample Preparation: Consumables used during sample preparation, including pipette tips, vials, caps, and filters, can be sources of contamination if not certified as PFAS-free.[6]
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of PFAS. It is crucial to use solvents specifically tested and certified for PFAS analysis.[3]
-
Laboratory Environment: The general lab environment can contribute to contamination through dust or airborne particles from various sources.
Troubleshooting Steps:
-
Isolate the Source: Systematically test each component of your workflow. Start by injecting a PFAS-free solvent directly into the mass spectrometer to check for system-level contamination. Then, introduce components of your sample preparation process one by one (e.g., run a blank that has been through a specific filter or stored in a certain vial) to pinpoint the source.
-
Instrument Decontamination: If the instrument is the source, a thorough cleaning is necessary. This involves flushing the system with a sequence of high-purity organic solvents. A detailed protocol is provided in the "Experimental Protocols" section.
-
Consumable Verification: Always use consumables certified as "PFAS-free."[6] If in doubt, perform a leach test by soaking the consumable in a PFAS-free solvent and analyzing the solvent for contaminants.
Q2: I'm seeing carryover from high-concentration samples into subsequent blank or low-concentration samples. How can I minimize this?
A2: Sample carryover is a significant concern, especially when analyzing samples with a wide range of concentrations.
Mitigation Strategies:
-
Optimized Injection Port and Wash Solvents: Employ a robust needle wash protocol. The wash solvent should be strong enough to remove residual PFAS from the needle and injection port. A mixture of organic solvent and water is often effective.
-
"Sacrificial" Blanks: After analyzing a high-concentration sample, run one or more "sacrificial" blank injections to wash the system before injecting your next sample.
-
Sample Order: If possible, analyze samples in order of expected concentration, from lowest to highest.
-
Dedicated Systems: For labs routinely analyzing high-concentration samples, such as those from aqueous film-forming foam (AFFF) sites, dedicating an LC-MS/MS system to this purpose can prevent cross-contamination of systems used for trace analysis.[7]
Q3: What types of laboratory materials should I avoid to prevent PFAS contamination?
A3: Due to the prevalence of PFAS in manufacturing, a surprising number of common lab materials can introduce contamination. It is crucial to be vigilant about the materials that come into contact with your samples.
| Material to Avoid | Reason for Avoidance | Recommended Alternatives |
| Polytetrafluoroethylene (PTFE) | A common source of PFAS leaching.[3][5] | High-density polyethylene (HDPE), polypropylene, stainless steel, PEEK.[7] |
| Low-Density Polyethylene (LDPE) | Can be a source of contamination.[7][8] | High-density polyethylene (HDPE), polypropylene. |
| Glassware | Can adsorb PFAS, leading to inaccurate results. If used, must be meticulously cleaned.[3] | Polypropylene or HDPE containers. |
| Aluminum Foil | Can be a source of PFAS contamination.[9] | Cover with HDPE or polypropylene sheets. |
| Certain Brands of Markers and Labels | Inks and adhesives can contain PFAS.[2] | Use ballpoint pens on polypropylene labels. |
| Waterproof Field Notebooks | Waterproofing agents often contain PFAS.[2] | Use notebooks with polypropylene or other PFAS-free paper. |
Q4: Are there standardized methods I should be following for PFAS analysis?
A4: Yes, several regulatory bodies have established standardized methods for PFAS analysis, which provide detailed protocols and quality control measures. Adhering to these methods is crucial for data defensibility. Key methods include:
-
EPA Method 537.1: Focuses on the determination of selected PFAS in drinking water using solid-phase extraction (SPE) and LC-MS/MS.[10][11][12]
-
EPA Method 533: A complementary method to 537.1 for drinking water, also utilizing SPE and LC-MS/MS, but with a different SPE cartridge to capture a broader range of PFAS, including shorter-chain compounds.[10][11][12]
-
EPA Method 1633: A comprehensive method for the analysis of 40 PFAS compounds in a wide variety of environmental matrices, including wastewater, surface water, groundwater, and soil.[12][13]
-
EPA Method 8327: Designed for the analysis of 24 PFAS compounds in non-potable water using a direct injection approach.[10][14]
Experimental Protocols
Protocol 1: Pre-analytical Sample Handling and Collection
This protocol outlines the critical steps to prevent contamination during the collection and handling of samples for PFAS analysis.
-
Personnel Preparation: Before sampling, wash hands thoroughly with soap and PFAS-free water. Do not use any lotions or cosmetics. Wear nitrile gloves, changing them frequently, especially between sampling locations.[8]
-
Field Clothing: Avoid wearing new or unlaundered clothing, as well as clothing treated with water or stain repellents (e.g., Gore-Tex®).[2]
-
Sample Containers: Use only high-density polyethylene (HDPE) or polypropylene bottles that have been certified as PFAS-free by the manufacturer or pre-screened by the laboratory.
-
Sampling Equipment: All sampling equipment that will come into contact with the sample must be made of HDPE, polypropylene, or stainless steel.[7] Do not use any equipment containing PTFE components.
-
Decontamination of Reusable Equipment:
-
Sample Storage and Transport: After collection, cap the sample containers tightly and place them in a cooler with regular ice. Do not use chemical ice packs, as they can be a source of contamination.[2]
Protocol 2: LC-MS/MS System Decontamination
This protocol is designed to remove PFAS contamination from an LC-MS/MS system.
-
System Preparation: Disconnect the analytical column. Replace it with a union.
-
Solvent Line Flush: Place all solvent lines into a bottle of high-purity, PFAS-free methanol. Flush all lines at a high flow rate for at least 30 minutes.
-
Seal Wash and Needle Wash Flush: Empty and rinse the seal wash and needle wash reservoirs. Refill with fresh, PFAS-free solvent (typically a mixture of methanol and water). Flush the seal wash and needle wash systems thoroughly.
-
Sequential Solvent Flush: Sequentially flush the entire system with the following solvents for 30-60 minutes each:
-
Isopropanol
-
Methanol
-
Acetonitrile
-
50:50 Methanol:Water (with 0.1% ammonium hydroxide for basic contaminants)
-
50:50 Methanol:Water
-
-
System Equilibration: Reinstall the analytical column and equilibrate the system with the initial mobile phase conditions of your analytical method.
-
Blank Analysis: Inject a series of PFAS-free solvent blanks to confirm that the background contamination has been reduced to an acceptable level.
Visualizing Workflows and Contamination Pathways
Diagram 1: Contamination Pathway in a Typical Analytical Workflow
Caption: Potential points of PFAS contamination throughout the analytical workflow.
Diagram 2: Logic for Troubleshooting Background Contamination
Caption: A systematic approach to identifying the source of PFAS background contamination.
References
- ITRC. (2022). Sampling Precautions and Laboratory Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS).
- The Lab Depot.
- U.S. Environmental Protection Agency.
- Chrom Tech, Inc.
- U.S. Environmental Protection Agency.
- Spectroscopy Europe. (2022).
- ITRC. (2022). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances.
- U.S. Environmental Protection Agency. PFAS Analytical Methods Development and Sampling Research.
- PAL System. Tackling PFAS Background in Analytical Chemistry.
- LCGC. (2022).
- American Analytics. General PFAS Sampling Guidance.
- SCIEX.
- LCGC. (2024).
- New York State Department of Environmental Conservation. (2020). GUIDELINES FOR SAMPLING AND ANALYSIS OF PFAS.
- Pace Analytical. Equipment Prep & Cleaning Procedure for PFAS Sampling.
- Maine Department of Environmental Protection. (2019). laboratories approved by dep for pfas analysis.
- Separation Science. LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327.
- U.S. Department of Energy. (2023). PFAS Environmental Sampling Guidance (ESG).
- Shimadzu. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples.
- Enthalpy Analytical. Restricted Items You Should Not Use When Sampling for PFAS.
Sources
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- 2. Restricted Items You Should Not Use When Sampling for PFAS - Broadbent & Associates, Inc. [broadbentinc.com]
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- 4. palsystem.com [palsystem.com]
- 5. chromtech.com [chromtech.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. maine.gov [maine.gov]
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- 12. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 13. epa.gov [epa.gov]
- 14. LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327 | Separation Science [sepscience.com]
- 15. americananalytics.com [americananalytics.com]
Technical Support Center: Troubleshooting Peak Tailing for Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust analytical methods. Per- and polyfluoroalkyl substances (PFAS), particularly dicarboxylic acids like Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, present unique chromatographic challenges. Their chemical nature makes them prone to secondary interactions that result in significant peak tailing.
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this specific analyte. We will move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your method development and troubleshooting efforts.
Part 1: Foundational Understanding
Before diving into troubleshooting, it's critical to understand the analyte and the problem.
Q1: What are the key chemical properties of this compound that influence its chromatography?
This compound (C₈H₂F₁₂O₇) is a complex molecule with several features that directly impact its behavior in reversed-phase liquid chromatography (RPLC)[1][2]:
-
Two Carboxylic Acid Groups: As a dicarboxylic acid, it has two acidic protons. The ionization state of these groups is highly dependent on the mobile phase pH.[3] When ionized (deprotonated), the molecule carries a negative charge, making it more polar and less retained in RPLC.[4]
-
High Electronegativity of Fluorine: The numerous fluorine atoms create a highly electron-rich and stable structure. While making the carbon backbone hydrophobic, the overall molecule can still engage in strong secondary interactions.
-
Ether Linkages: The oxygen atoms in the ether linkages can act as hydrogen bond acceptors, further complicating potential interactions.
-
Solubility: This compound is soluble in polar organic solvents like methanol but is practically insoluble in water.[5] This property is critical when selecting a sample diluent.
Q2: What is peak tailing and why is it detrimental to my analysis?
Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[6] Ideally, chromatographic peaks should have a symmetrical, Gaussian shape.[7] We quantify this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As) ; a value greater than 1.2 is generally considered significant tailing.[8][9]
Peak tailing is a serious issue because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between two closely eluting compounds.[7]
-
Complicates Integration: Automated integration software struggles to accurately determine the start and end of a tailing peak, leading to inconsistent and inaccurate quantification.[7][10]
-
Masks Low-Level Impurities: Small peaks can be hidden within the tail of a larger, preceding peak.
-
Indicates Poor Chromatography: Tailing is a symptom of undesirable interactions within the chromatographic system, suggesting the method is not robust.[9]
Part 2: A Systematic Troubleshooting Workflow
When encountering peak tailing, a systematic approach is more effective than random adjustments. The following workflow starts with the most common and easily addressed issues before moving to more complex hardware or column problems.
Caption: A logical workflow for troubleshooting peak tailing.
Part 3: In-Depth Troubleshooting Q&A
Mobile Phase Issues
Q3: My mobile phase is just acetonitrile and water. How does this affect the peak shape for this compound?
Using an unbuffered mobile phase for an ionizable compound like this compound is a primary cause of peak tailing. The issue stems from uncontrolled secondary ionic interactions on the column.
The Mechanism: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[11][12] At a mid-range pH (typically > 3.5), these silanols deprotonate to become negatively charged (Si-O⁻).[13][14] Simultaneously, your acidic analyte will exist in an equilibrium between its neutral (protonated, -COOH) and negatively charged (deprotonated, -COO⁻) forms.[4] The negatively charged analyte molecules can be repelled by the negatively charged silanols, but more complex interactions with metal impurities on the silica surface or interactions with different types of silanols can lead to multiple retention mechanisms, causing significant tailing.[15][16][17]
Caption: Effect of pH on analyte-silanol interactions.
The Solution: Ion Suppression. By lowering the mobile phase pH, you can force both the analyte and the silanol groups into their neutral, protonated forms.[9][18] This minimizes the unwanted ionic interactions, allowing for a single, consistent retention mechanism based on hydrophobicity, which results in sharp, symmetrical peaks. For acidic compounds, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[4][18]
Q4: What is the optimal mobile phase pH for this analyte, and how do I achieve it?
For a dicarboxylic acid, a target pH of 2.5 to 3.0 is an excellent starting point. This ensures the full protonation of the carboxylic acid groups and suppresses silanol activity.[8]
Protocol 1: Mobile Phase pH Adjustment
-
Choose a Buffer System: Do not use strong, non-volatile acids like sulfuric or phosphoric acid if using mass spectrometry. Formic acid or ammonium formate are excellent choices for LC-MS compatibility.[19]
-
Prepare Aqueous Phase: To your HPLC-grade water, add the acid/buffer to achieve the target pH. A 0.1% (v/v) concentration of formic acid is common and typically yields a pH around 2.7.
-
Verify pH: Always use a calibrated pH meter to verify the final pH of your aqueous mobile phase before mixing it with the organic modifier.[20]
-
Filter: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.[20]
-
Run Analysis: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
| Mobile Phase Modifier | Typical Concentration | Resulting pH (Approx.) | LC-MS Compatible? |
| Formic Acid | 0.1% (v/v) | 2.7 | Yes |
| Ammonium Formate | 10-20 mM | pH-dependent | Yes |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | ~2.0 | Can cause ion suppression |
Column & Sample Issues
Q5: I've adjusted the pH, but the tailing persists. Could my HPLC column be the problem?
Yes. Even with optimal mobile phase conditions, the column itself can be the source of tailing. Potential causes include:
-
Column Degradation: Older silica-based columns can lose their bonded phase or end-capping, exposing more active silanol sites.[7][15] This is especially true if the column has been used outside its recommended pH range (typically 2-8 for standard silica).[15]
-
Poor Column Chemistry: Not all columns are created equal. Older or lower-quality columns may have a higher concentration of metal impurities and active residual silanols, making them more prone to causing peak tailing even when new.[6][16] Modern, high-purity, and fully end-capped columns are designed to minimize these sites.[9][21]
-
Column Contamination: Accumulation of strongly retained matrix components on the column inlet or frit can create active sites for secondary interactions.[7] This can lead to both peak tailing and increased backpressure.
-
Physical Deformation: A void at the head of the column, caused by pressure shocks or bed collapse, can create a non-uniform flow path, leading to distorted peaks for all analytes in the chromatogram.[6][21]
The Solution: If you suspect column contamination, try flushing it with a strong solvent (e.g., isopropanol). If this fails, or if the column is old, the most reliable solution is to replace it with a modern, high-performance column known for low silanol activity. Using a guard column is also a cost-effective way to protect your analytical column from contamination.[7]
Q6: My sample is dissolved in 100% methanol, but my gradient starts at 10% acetonitrile. Is this a problem?
Absolutely. This is a classic example of sample solvent mismatch , a very common cause of peak distortion, especially for early-eluting peaks.[22][23][24]
The Mechanism: When you inject a sample dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase, the sample band does not focus neatly at the head of the column.[25] Instead, it begins to travel down the column in the strong solvent plug, leading to band broadening and distorted, often tailing or fronting, peaks.[22][23] The small internal diameter tubing in UHPLC systems can exacerbate this effect due to insufficient mixing of the sample solvent with the mobile phase before reaching the column.[25]
The Solution: Match Your Solvents. The ideal sample diluent should be as weak as or weaker than your initial mobile phase.[8][22]
Protocol 2: Optimizing Sample Diluent
-
Identify Initial Conditions: Note the composition of your mobile phase at the start of your gradient (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile).
-
Prepare Diluent: Create a diluent that matches these initial conditions. Given that this compound has poor solubility in pure water, you cannot simply dissolve it in the aqueous phase.[5]
-
Test Solubility and Peak Shape: Try dissolving your sample in the initial mobile phase composition. If solubility is an issue, you may need to slightly increase the organic content in your diluent, but keep it as low as possible.
-
Alternative Strategy: If you must use a stronger solvent for solubility, reduce the injection volume significantly (e.g., to 1-2 µL). This minimizes the volume of the strong solvent plug, reducing its detrimental effect on peak shape.[24]
Part 4: Frequently Asked Questions (FAQs)
Q: Why does peak tailing seem to get worse over a sequence of injections? A: This is a classic sign of column contamination. Components from your sample matrix may be slowly accumulating at the head of the column, creating new active sites for secondary interactions. A guard column can help, as can implementing a robust column wash step at the end of each sequence.[7]
Q: All my peaks are tailing, not just the target analyte. What does this mean? A: When all peaks in a chromatogram are misshapen, it usually points to a physical or system-wide problem rather than a specific chemical interaction.[7][21] The most likely culprits are a void at the column inlet, a partially blocked frit, or significant extra-column volume from using tubing with an overly large internal diameter.[8][13]
Q: I see that some methods for basic compounds use triethylamine (TEA) as a mobile phase additive. Should I try that here? A: No. Triethylamine is a basic compound used as a "silanol blocker" for analyzing other basic compounds.[26] It works by competitively interacting with the acidic silanol sites. For an acidic analyte like yours, adding a basic modifier would be counterproductive and could worsen peak shape. The correct approach for acids is to use an acidic modifier to suppress ionization.[8][9]
References
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved from [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2023). LCGC International. Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatographic conditions. Journal of Chromatography A, 1097(1-2), 133-146. Retrieved from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. Retrieved from [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2023). uHPLCs. Retrieved from [Link]
-
HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy. Retrieved from [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 32(10), 782-789. Retrieved from [Link]
-
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. Retrieved from [Link]
-
Unveiling the Secrets of Silica in HPLC Columns. (2023). uHPLCs Class - YouTube. Retrieved from [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved from [Link]
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
The Role of End-Capping in RP. (n.d.). Phenomenex. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2023). Phenomenex. Retrieved from [Link]
-
The Effect of Sample Diluent on Peak Shape. (n.d.). MAC-MOD Analytical. Retrieved from [Link]
-
Guide to Choosing the Correct HPLC Solvent. (2023). Phenomenex. Retrieved from [Link]
-
Liang, S. H., & Chang, M. (2020). Harnessing LC-MS/MS methods for PFAS analysis. Scientist Live. Retrieved from [Link]
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"stability of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid in solution"
Technical Support Center: Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
Document ID: TSC-PFAS-20260107-01 Version: 1.0 Prepared by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for laboratory research use only by trained professionals. This compound is a per- and polyfluoroalkyl substance (PFAS) and should be handled with appropriate safety precautions, including personal protective equipment, as it is classified as causing severe skin burns and eye damage[1]. All procedures should be performed in a well-ventilated fume hood.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and solution stability of this compound (CAS: 55621-18-6)[1][2][3]. As specific stability data for this exact compound is limited, this guidance is supplemented with data from structurally similar perfluoroalkyl ether carboxylic acids (PFECAs).
Q1: What is this compound and what are its basic properties?
A1: this compound is a multi-ether perfluorinated dicarboxylic acid[4][5]. Its structure contains ether linkages within the fluorinated carbon chain, which differentiates it from traditional perfluoroalkyl carboxylic acids (PFCAs) like PFOA.
Key Properties:
-
Appearance: White solid[2]
-
Classification: Belongs to the class of Per- and Polyfluoroalkyl Substances (PFAS)[1].
Q2: What solvents are recommended for preparing stock solutions?
A2: Based on supplier information and data for similar PFECAs, the following solvents are recommended:
-
High Solubility: Methanol, N,N-Dimethylformamide (DMF).[6]
-
Sparingly Soluble: Glacial acetic acid.[6]
-
Practically Insoluble: Water, Chloroform.[6]
For analytical standards, methanol is a commonly used solvent for PFAS stock solutions[4]. However, for toxicological studies where solvent toxicity is a concern, Dimethyl Sulfoxide (DMSO) is often used[4]. Caution is strongly advised with aprotic solvents (see Q3).
Q3: My compound seems to be degrading in its storage solvent. What could be the cause?
A3: The choice of solvent is critical for the stability of some PFECAs. While many PFAS are stable in deionized water and alcohols like methanol or isopropanol, certain structures are known to degrade in polar aprotic solvents such as acetonitrile (ACN), acetone, and DMSO[4][7][8]. This degradation often occurs via decarboxylation[4][7][8]. For this compound, which has carboxylic acid groups adjacent to repeating -CF₂O- units, the degradation rate in aprotic solvents is expected to be slower than for branched monoether PFECAs, but it may still occur over time[5][8].
Recommendation: For long-term storage, prepare stock solutions in high-purity methanol. If your experimental protocol requires an aprotic solvent, prepare the working solution immediately before use and keep it at a low temperature to minimize degradation. Always include a time-zero control sample to assess stability over the course of your experiment.
Q4: How should I store the solid compound and its stock solutions?
A4:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is suitable.
-
Stock Solutions: Store stock solutions in tightly sealed, certified PFAS-free polypropylene or high-density polyethylene (HDPE) containers. Glass containers should be used with caution as some studies suggest potential for adsorption to glass surfaces. Store solutions at ≤4°C and protect from light. For long-term stability, storage at -20°C is recommended.
Q5: I'm seeing inconsistent results in my analyses. Could this be a contamination issue?
A5: Yes, PFAS analysis is highly susceptible to background contamination because these compounds are widely used in laboratory and consumer products[9][10]. Common sources of contamination include:
-
PTFE/Teflon®-containing materials (tubing, vial caps, stir bars).
-
Solvents and reagents not certified as PFAS-free.
-
Sample handling materials (pipette tips, gloves, vials)[9].
-
Aluminum foil, some types of laboratory wipes, and even certain clothing[10].
Recommendation: Use a "PFAS-free" workflow wherever possible. This includes using certified PFAS-free vials, caps, tubing, and solvents[9][11]. Always run procedural blanks (solvent and extraction blanks) with every sample batch to monitor for and identify sources of contamination[9][12].
Section 2: Troubleshooting Guides
This section provides structured guidance for investigating and resolving specific experimental issues related to the stability of this compound.
Guide 2.1: Investigating Unexpected Analyte Loss in Solution
Problem: You observe a decrease in the concentration of this compound over time, which is not attributable to dilution or calculation errors.
Potential Causes:
-
Solvent-induced degradation.
-
Adsorption to container surfaces.
-
Thermal or photodegradation.
-
Confirm Analytical Method Integrity:
-
Analyze a freshly prepared standard to ensure your analytical system (e.g., LC-MS/MS) is performing correctly.
-
Verify instrument calibration using certified reference materials if available[9].
-
-
Isolate the Cause with a Controlled Stability Study:
-
Prepare fresh, replicate solutions of the analyte at a known concentration in different solvents (e.g., Methanol, Deionized Water, Acetonitrile).
-
Use different container types (e.g., Polypropylene, HDPE, Silanized Glass).
-
Divide each set into two storage conditions: one at room temperature under ambient light and another at 4°C in the dark.
-
Analyze an aliquot from each condition at specific time points (e.g., T=0, 24h, 48h, 1 week).
-
-
Analyze the Results:
-
Solvent Effect: If analyte loss is significant only in a specific solvent (e.g., acetonitrile), solvent-induced degradation is the likely cause[4][8].
-
Adsorption Effect: If analyte loss is observed across all solvents but is more pronounced in one container type, suspect adsorption.
-
Light/Temperature Effect: If analyte loss is greater in the room temperature/light condition compared to the refrigerated/dark condition, photodegradation or thermal degradation may be occurring. While many PFAS are highly resistant to thermal degradation at moderate temperatures, some PFECAs can decompose at temperatures as low as 150-200°C[13].
-
The workflow for this troubleshooting guide is visualized below.
Caption: Workflow for troubleshooting analyte loss in solution.
Guide 2.2: Identifying Potential Degradation Products
Problem: You have confirmed that this compound is degrading in your experiment, and you need to identify the resulting products.
Background: The most likely degradation pathway for PFECAs in aprotic solvents is decarboxylation[4][7]. For a dicarboxylic acid like the target analyte, this could happen at one or both ends of the molecule. Thermal degradation pathways are more complex and can involve cleavage of C-O ether bonds[13].
-
High-Resolution Mass Spectrometry (HRMS):
-
Use an instrument such as a Q-TOF or Orbitrap LC-MS to analyze your degraded sample. This provides high mass accuracy, which is essential for formula determination.
-
Method: Acquire data in both full-scan mode to screen for all potential products and in data-dependent MS/MS mode to obtain fragmentation data for structural elucidation.
-
-
Predicting Degradation Products:
-
Calculate the exact masses of predicted products. The primary expected reaction is the loss of CO₂ (43.98983 Da) from one or both carboxyl groups.
-
See the table below for predicted masses.
-
| Analyte/Product Name | Molecular Formula | Monoisotopic Mass (Da) | Expected Transformation |
| This compound | C₈H₂F₁₂O₇ | 437.96089 | Parent Compound |
| Single Decarboxylation Product | C₇H₂F₁₂O₅ | 393.97106 | Loss of one CO₂ group |
| Double Decarboxylation Product | C₆H₂F₁₂O₃ | 349.98123 | Loss of two CO₂ groups |
-
Data Analysis:
-
Extract ion chromatograms for the predicted exact masses of the parent and degradation products.
-
Confirm the isotopic pattern of any detected peaks matches the theoretical pattern for the proposed elemental formula.
-
Analyze the MS/MS fragmentation spectra. Look for characteristic neutral losses (e.g., HF, CO₂) and fragments that can confirm the structure. The cleavage of ether bonds can also occur, leading to smaller fluorinated acid fragments[13][14].
-
The potential degradation pathway via decarboxylation is illustrated below.
Caption: Predicted decarboxylation pathway of the parent compound.
References
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 2022. [Link]
-
LGC Standards Launches New 13C-Labelled PFAS Reference Materials to Support EPA Method 1633 Workflows. AZoM. [Link]
-
This compound | C8H2F12O7. PubChem. [Link]
-
PFAS: How to Detect, Analyse, and Avoid Contamination. Scientific Laboratory Supplies. [Link]
-
Top Challenges in PFAS Analysis (And How to Solve Them). Inside Battelle Blog. [Link]
-
(PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. [Link]
-
Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. ACS Measurement Science Au. [Link]
-
PFAS Sample Preparation: A Definitive Guide. Organomation. [Link]
-
Figure 2. Stability of perfluoroalkyl ether carboxylic acids (PFECAs):... ResearchGate. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed. [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]
-
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. PubChem. [Link]
-
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure. SciSpace. [Link]
-
Guide to Targeted Quantification and Screening of PFAS Compounds in Environmental Matrices. Agilent. [Link]
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Technical Support Center: Interference Removal in the Analysis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
Welcome to the technical support guide for the analysis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (CAS: 55621-18-6).[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with interference during its quantification. As an ether-containing per- and polyfluoroalkyl substance (PFAS), this dicarboxylic acid presents unique analytical challenges, primarily stemming from matrix effects and background contamination.[3][4] This guide is designed to provide both diagnostic tools and actionable protocols to ensure data integrity and accuracy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the analysis of this compound.
Q1: What are the primary sources of interference in my analysis?
A1: Interference in PFAS analysis, particularly for emerging compounds like ether-PFAS, originates from three main sources:
-
Background Contamination: PFAS are ubiquitous in laboratory environments. Common sources include PTFE components in your LC system, solvents, sample vials, and even airborne lab dust. This can lead to false positive signals or a high baseline in your blanks.[5][6]
-
Matrix Effects: Co-extracted compounds from your sample (e.g., salts, lipids, humic acids in environmental samples) can interfere with the ionization of your target analyte in the mass spectrometer's source.[3][7] This can either suppress the signal, leading to low recovery, or enhance it, causing overestimation.
-
Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio as your analyte. While less common, they can co-elute and produce a false positive signal, especially on lower-resolution mass spectrometers like triple quadrupoles.[8][9]
Q2: I'm seeing a consistent peak for my analyte in my solvent and method blanks. What should I do?
A2: This is a classic sign of background contamination. The most common culprits are fluoropolymer components within your analytical system. PTFE tubing in pumps, autosamplers, and solvent lines can leach PFAS.[5] It is highly recommended to replace all such tubing with PEEK (polyether ether ketone) alternatives. Additionally, installing a delay column between the LC pump and the injector can chromatographically shift these background contaminants out of the retention window of your injected sample.[5][6] You should also meticulously screen all consumables, including vials, caps, and pipette tips, as they can be sources of contamination.[10]
Q3: My analyte recovery is highly variable and often very low, especially in complex matrices like wastewater or tissue. What is the likely cause?
A3: This issue points strongly to matrix-induced ion suppression.[3][11] When complex sample extracts are injected, non-target compounds can co-elute with your analyte and compete for ionization in the ESI source, reducing the number of analyte ions that reach the detector. The most effective way to combat this is through rigorous sample cleanup, typically using Solid-Phase Extraction (SPE), and the use of an appropriate isotopically labeled internal standard that co-elutes with the native compound to correct for these effects.[11][12]
Q4: Is the use of an isotopically labeled internal standard essential for accurate quantification?
A4: Yes, for achieving the highest accuracy and precision, it is considered essential. An ideal isotopically labeled internal standard for this compound would have the same chemical structure but with several ¹³C atoms. This standard will behave nearly identically to the native analyte during extraction, chromatography, and ionization. By monitoring the ratio of the native analyte to the labeled standard, you can effectively correct for signal loss during sample preparation and for matrix-induced ion suppression or enhancement, which is a key requirement for robust methods like those based on EPA protocols.[5][11]
Section 2: Troubleshooting Guide: Diagnosing & Resolving Interference
This guide provides structured protocols to address specific interference-related problems.
Problem 1: High Background Signal and Contaminated Blanks
This is often the first and most significant hurdle in trace PFAS analysis. The goal is to systematically identify and eliminate sources of contamination.
Causality: The chemical inertness that makes fluoropolymers like PTFE useful in lab equipment also means they can contain and leach the very compounds you are trying to measure at ultra-trace levels.[3][5]
Troubleshooting Protocol: Systematic Contamination Identification
-
Isolate the LC System: Disconnect the column and run mobile phase directly to the mass spectrometer. If a signal is present, the contamination is in your solvents or the LC pump/degasser.
-
Check Solvents: Obtain the highest purity, PFAS-free tested solvents. Run a fresh bottle of mobile phase. If the signal disappears, your previous solvent was contaminated.
-
Install a Delay Column: This is a crucial preventative measure. A delay column is placed after the pump but before the injector. It traps PFAS contaminants from the mobile phase and pump, causing them to elute much later than the analytes from the injected sample.[5]
-
Inspect the Autosampler: Replace any PTFE tubing in the autosampler with PEEK tubing.[5] Run an injection of clean solvent from a trusted, pre-screened vial. If contamination appears here, the autosampler components (e.g., needle wash, seals) are the source.
-
Screen Consumables: Test all sample preparation materials (pipette tips, vials, caps, SPE cartridges) by running leachates as samples. Submerge the item in clean methanol, sonicate, and inject the solvent.
Visualization: Workflow for Isolating Background Contamination
Caption: A streamlined workflow for sample cleanup and analyte concentration using Solid-Phase Extraction.
Problem 3: Confirming True Positives vs. Isobaric Interference
A peak at the correct mass transition doesn't guarantee it's your analyte. Rigorous confirmation is key to avoiding false positives.
Causality: In complex matrices, it's possible for an unrelated molecule or a fragment of a larger molecule to have the same precursor and product ion masses as your target analyte, especially with unit mass resolution instruments. [8] Troubleshooting Protocol: Analyte Identity Confirmation
-
Retention Time Matching: The retention time of the peak in your sample must match that of a genuine analytical standard, analyzed under the exact same conditions, within a narrow tolerance window (e.g., ±2.5%). The retention time relative to the isotopically labeled standard should also be consistent. [9]2. Ion Ratio Confirmation: For robust methods, monitor at least two MS/MS transitions (a primary quantifier and a secondary qualifier). The ratio of the qualifier to quantifier peak areas in the sample must match the ratio observed from a pure standard within a specified tolerance (e.g., ±20%).
-
High-Resolution Mass Spectrometry (HRMS) Analysis: If a suspected interference is persistent and confirmation criteria are not met, re-analyze the sample on an HRMS instrument (e.g., Q-TOF or Orbitrap). HRMS can measure mass with high accuracy (e.g., <5 ppm), allowing you to differentiate your analyte's exact mass from that of a potential interferent. [8]4. Chromatographic Separation: If an interferent is confirmed, modify your LC method. Try a different column chemistry (e.g., a polar-embedded column) or adjust the mobile phase gradient to achieve chromatographic separation.
Visualization: Decision Tree for Investigating Suspected False Positives
Caption: A logical decision tree for confirming the identity of a detected analyte peak.
References
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Validation & Comparative
A Comparative Toxicological Assessment: Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid (C6O4) vs. Perfluorooctanoic Acid (PFOA)
An In-Depth Guide for Researchers and Drug Development Professionals
The landscape of per- and polyfluoroalkyl substances (PFAS) is continually evolving, with newer, alternative compounds replacing legacy chemicals like Perfluorooctanoic Acid (PFOA). One such replacement is Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, a compound known as C6O4. This guide provides a detailed, objective comparison of the toxicological profiles of C6O4 and PFOA, supported by experimental data to inform risk assessment and guide future research.
Introduction: The Old and the New
PFOA, a long-chain PFAS, has been extensively studied and is recognized for its persistence, bioaccumulation, and adverse health effects.[1][2][3][4] Its widespread use in various industrial and consumer products has led to global environmental contamination.[2][5] In response to mounting health concerns, PFOA production has been phased out by major manufacturers under programs like the PFOA Stewardship Program.[3]
This phase-out has paved the way for the introduction of alternative compounds, such as C6O4. C6O4 is a shorter-chain ether-containing PFAS, developed with the intention of being less bioaccumulative and toxic than its predecessor.[6][7] This guide will critically evaluate the available scientific evidence to determine the validity of this claim.
Comparative Toxicological Data
The following table summarizes key toxicological endpoints for both PFOA and C6O4, based on available in vivo and in vitro studies.
| Toxicological Endpoint | Perfluorooctanoic Acid (PFOA) | This compound (C6O4) |
| Carcinogenicity | Classified as "carcinogenic to humans (Group 1)" by IARC and "Likely to Be Carcinogenic to Humans" by the US EPA.[3][8] Associated with kidney and testicular cancers in epidemiological studies. | Limited data available. Further long-term carcinogenicity studies are needed. |
| Hepatotoxicity | Induces liver enlargement (hepatomegaly), hepatocellular necrosis, and alters lipid metabolism.[1][9][10] Associated with elevated serum liver enzymes in humans.[8][10] | Studies on the clam Ruditapes philippinarum suggest that C6O4 can affect biochemical parameters in the digestive gland.[6][7] |
| Developmental Toxicity | Associated with reduced infant birth weight in human studies.[1][8] Animal studies show reduced pup survival, fetal and pup body weight, and delayed development.[8] | Limited data available. More research is required to assess developmental toxicity. |
| Immunotoxicity | Suppresses antibody response to vaccines in both human and animal studies.[1][8] Considered an immune hazard to humans.[1] | In vitro studies on clam haemocytes showed effects on immune-related parameters like lysosomal membrane stability and superoxide anion production.[7][11] |
| Endocrine Disruption | Alters thyroid hormone levels in animal studies.[9][12] In vitro studies show PFOA can impair iodide uptake in thyroid cells.[13] | In vitro studies on rat and human thyroid cells showed no significant cytotoxic effects or impact on cell viability, unlike PFOA and PFOS.[14] Another study found C6O4 did not impair TSH-stimulated iodide uptake.[13] |
| Bioaccumulation | Highly bioaccumulative in humans with a long half-life of approximately 2.5 to 4 years.[9][12] It is readily absorbed orally and accumulates in blood serum, kidney, and liver.[2] | Expected to be less bioaccumulative than PFOA due to its shorter chain length and ether linkages. However, it is persistent in the environment.[7] |
Mechanisms of Toxicity: A Deeper Dive
A key mechanism implicated in the toxicity of many PFAS, including PFOA, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[15][16] PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and is highly expressed in the liver.
In Vivo Rodent Bioassay for Hepatotoxicity Assessment
A standard method to evaluate the hepatotoxic potential of a substance is through an in vivo rodent bioassay.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Dosing: Animals are administered the test compound (PFOA or C6O4) or a vehicle control (e.g., corn oil) daily via oral gavage for 28 or 90 days. A range of doses is used to establish a dose-response relationship.
-
In-life Observations: Body weight, food consumption, and clinical signs of toxicity are monitored throughout the study.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for clinical chemistry analysis (e.g., ALT, AST levels). The liver is weighed, and sections are preserved for histopathological examination.
In vivo rodent bioassay workflow for hepatotoxicity.
Signaling Pathway: PPARα Activation
The activation of PPARα by PFOA leads to a cascade of downstream events that can result in hepatotoxicity.
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A Senior Application Scientist's Guide to Selecting and Verifying Analytical Standards for Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFTUDA)
Introduction: The Critical Role of High-Fidelity Standards in Emerging Contaminant Analysis
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFTUDA), an ether-containing per- and polyfluoroalkyl substance (PFAS), represents a growing analytical challenge for environmental, food safety, and research laboratories. As a member of the broader PFAS family, which is recognized for its environmental persistence and potential health impacts, the accurate quantification of PFTUDA is paramount.[1][2] The foundation of any reliable quantification is the analytical standard itself. An inaccurate or poorly characterized standard invalidates even the most sophisticated instrumentation and validated methods.
This guide provides a comprehensive comparison of commercially available PFTUDA standards and outlines a robust experimental framework for their application and verification. It is designed for researchers and analytical chemists who require not just a product, but a verifiable and trustworthy reference point for their quantitative analyses. We will explore the nuances of standard selection and demonstrate a self-validating analytical workflow that ensures data integrity from sample preparation to final result.
Part 1: Comparative Analysis of PFTUDA Analytical Standards
The choice of an analytical standard is the first critical control point in quantitative analysis. Key parameters include purity, certification status (i.e., Certified Reference Material), and format (neat solid vs. solution). A Certified Reference Material (CRM) manufactured under an ISO 17034 accredited quality system provides the highest level of accuracy and traceability.[3]
Below is a comparative summary of representative PFTUDA standards. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data before use.
| Supplier | Product Name | CAS Number | Purity | Format | Key Considerations |
| Exfluor Research | This compound | 55621-18-6 | 98% | Solid | High purity solid, suitable for preparing custom concentration stock solutions. Requires careful handling and accurate weighing.[4] |
| Santa Cruz Biotechnology | This compound | 55621-18-6 | Not Specified | Solid | Primarily for research use; purity and certification status must be verified from the lot-specific CoA.[5] |
| Alfa Chemistry | This compound | 55621-18-6 | Not Specified | Solid | Listed as a chemical product; suitability as a quantitative standard depends on lot-specific characterization.[6] |
| Apollo Scientific (via CymitQuimica) | This compound | 55621-18-6 | 98% | Solid | Specified purity provides a good baseline for creating in-house calibration standards.[7] |
Expert Insight: For regulatory or compliance-focused work, sourcing a CRM is non-negotiable. For research and development, a well-characterized standard from a reputable supplier (e.g., >98% purity) can be sufficient, provided it is verified internally. The absence of a commercially available mass-labeled isotope for PFTUDA in many standard catalogs means that quantification often relies on the isotope dilution of a closely related PFAS compound, a technique requiring careful validation.[8][9]
Part 2: Experimental Protocol for Standard Verification and Application
The most robust and widely accepted technique for trace-level quantification of PFAS in complex matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), often employing an isotope dilution strategy.[9][10][11] This approach is outlined in key regulatory methods like US EPA Method 533 and 1633.[8][11][12]
The following protocol describes a workflow to verify a PFTUDA standard and use it to quantify the analyte in a water sample.
Workflow Overview: Isotope Dilution Method
The principle of isotope dilution is to add a known concentration of a stable, isotopically labeled version of the analyte to the sample at the beginning of the preparation process. This "extracted internal standard" (EIS) experiences the same losses and matrix effects as the native analyte.[9] By measuring the ratio of the native analyte to the EIS, one can calculate a highly accurate, recovery-corrected concentration.
Caption: Self-Validating Quality Control Framework.
By integrating these pillars of quality control, the laboratory creates a self-validating system where every reported result is supported by a body of evidence demonstrating its accuracy and reliability. The initial choice of a high-purity, well-documented analytical standard for this compound is the critical first step in this chain of trust.
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Interstate Technology and Regulatory Council (ITRC). (n.d.). Sampling and Analytical Methods for PFAS. ITRC PFAS Technical and Regulatory Guidance Document. [Link]
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Pace Analytical. (n.d.). PFAS by SPE and LC/MS/MS Isotope Dilution. [Link]
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Minnesota Pollution Control Agency. (2024). Guidance for per- and polyfluoroalkyl substances: Analytical. [Link]
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Agilent Technologies. (n.d.). US EPA Method 533 for PFAS in drinking water. [Link]
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U.S. Food & Drug Administration. (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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ZeptoMetrix. (n.d.). PFAS Certified Reference Material. [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
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Shimadzu. (n.d.). Determination of various PFAS in drinking water using on-line SPE coupled to LC-MS/MS. [Link]
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LCGC International. (2025). LC-MS/MS Approach for PFAS Detection in Food Contact Materials. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFO3OUnDA)
Introduction: The Analytical Imperative for PFO3OUnDA Quantification
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFO3OUnDA) is a member of the expansive class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their remarkable persistence in the environment. As an ether-containing dicarboxylic PFAS, PFO3OUnDA's unique chemical structure presents distinct analytical challenges. Its presence in various environmental and biological matrices necessitates robust, reliable, and rigorously validated analytical methods for accurate quantification. This is paramount for researchers, scientists, and drug development professionals investigating its environmental fate, toxicological profile, and potential human exposure routes.
This guide provides an in-depth, objective comparison of the two primary analytical techniques employed for the quantification of PFO3OUnDA and similar dicarboxylic PFAS: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present supporting data, and provide detailed, field-proven protocols to ensure the scientific integrity of your analytical workflow. The validation of an analytical procedure is crucial to demonstrate its suitability for a specific purpose.[1] Regulatory bodies such as the Food and Drug Administration (FDA) provide comprehensive guidelines on this process, emphasizing the importance of ensuring accuracy and reliability in analytical testing.[2][3][4][5][6]
Pillar 1: Expertise & Experience - Understanding the Methodologies
The choice between LC-MS/MS and GC-MS for PFO3OUnDA analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the study.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the most prevalent and robust method for the analysis of a wide range of PFAS, including PFO3OUnDA.[1] This is largely due to its ability to analyze polar, non-volatile compounds in their native form, eliminating the need for chemical derivatization.
The underlying principle of LC-MS/MS involves the separation of analytes in a liquid mobile phase as they pass through a stationary phase (the analytical column). The separated analytes are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. For PFAS analysis, reversed-phase chromatography is the most common approach.[7][8]
Causality in Experimental Choices for LC-MS/MS:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is the preferred method for PFAS analysis. This is because the acidic functional groups of PFO3OUnDA readily deprotonate to form negative ions, enhancing sensitivity.
-
Mobile Phase Composition: A gradient of methanol or acetonitrile and water, often with a modifier like ammonium acetate or formic acid, is used. The organic solvent content is gradually increased to elute the more hydrophobic PFAS from the C18 column. The choice of modifier helps to control the pH and improve ionization efficiency.
-
Multiple Reaction Monitoring (MRM): This is a key to the high selectivity and sensitivity of tandem mass spectrometry. A specific precursor ion (the deprotonated molecule of PFO3OUnDA) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process filters out background noise and matrix interferences. Monitoring at least two MRM transitions for each analyte is recommended to ensure specificity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For non-volatile and polar analytes like dicarboxylic acids, a crucial derivatization step is required to increase their volatility and thermal stability.[2] This adds complexity to the sample preparation but can offer excellent chromatographic resolution, particularly for isomeric separation.[9][10]
Causality in Experimental Choices for GC-MS:
-
Derivatization: This is the most critical step. Esterification (e.g., with BF₃/butanol) or silylation (e.g., with N,O-bis(trimethylsilyl)-trifluoroacetamide - BSTFA) are common methods to convert the carboxylic acid groups into less polar and more volatile esters or silyl ethers.[2] The choice of derivatization reagent significantly impacts sensitivity and reproducibility.[2]
-
Injection Technique: Splitless injection is often used for trace analysis to ensure the maximum transfer of the derivatized analyte onto the GC column.
-
GC Column: A non-polar or mid-polar capillary column is typically used for the separation of the derivatized PFAS. The choice of stationary phase will depend on the specific derivatives being analyzed.
-
Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible mass spectra that can be used for library matching and structural elucidation.
Pillar 2: Trustworthiness - A Self-Validating System
Every analytical protocol must be a self-validating system. This is achieved through rigorous validation and the consistent use of quality control samples. Key validation parameters, as outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[11][12][13][14]
Comparative Analysis of Performance Characteristics
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of dicarboxylic PFAS, based on a synthesis of data from various studies.
| Performance Parameter | LC-MS/MS | GC-MS (with Derivatization) | Rationale & Causality |
| Limit of Detection (LOD) | Low ng/L to pg/L | ng/L to µg/L | LC-MS/MS generally offers superior sensitivity for polar, non-volatile compounds without the potential for analyte loss or incomplete reactions during derivatization. |
| Limit of Quantification (LOQ) | Low ng/L to pg/L | ng/L to µg/L | Similar to LOD, the direct analysis by LC-MS/MS typically results in lower and more robust quantification limits. |
| Accuracy (% Recovery) | 80-120% | 70-130% | Accuracy in GC-MS can be more variable due to the efficiency and reproducibility of the derivatization step. Isotope dilution can be used in both techniques to correct for matrix effects and recovery losses. |
| Precision (%RSD) | < 15% | < 20% | The additional sample preparation step in GC-MS can introduce more variability, potentially leading to higher relative standard deviations. |
| Specificity/Selectivity | High (with MRM) | High (with selected ion monitoring - SIM) | Both techniques offer high selectivity. LC-MS/MS with MRM is excellent at filtering out chemical noise. GC provides high chromatographic resolution, which is beneficial for isomer separation. |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally lower | The derivatization step in GC-MS can help to reduce matrix effects by making the analyte more volatile and less prone to interactions with co-eluting matrix components. |
| Throughput | Higher | Lower | The derivatization and subsequent cleanup steps in GC-MS make the overall workflow longer compared to the more direct analysis by LC-MS/MS. |
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies described herein are grounded in established analytical principles and regulatory guidelines.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the analysis of PFO3OUnDA by LC-MS/MS and GC-MS.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of PFO3OUnDA. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Protocol 1: LC-MS/MS Method for PFO3OUnDA in Water Samples
This protocol is based on the principles outlined in EPA methods for PFAS analysis.
1. Sample Preparation (Solid Phase Extraction - SPE)
- To a 250 mL water sample, add 10 µL of a 100 ng/mL isotopic internal standard solution (e.g., ¹³C₄-PFO3OUnDA).
- Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 5 mL of methanol containing 2% ammonium hydroxide.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water.
2. LC-MS/MS Analysis
- LC System: High-Performance Liquid Chromatograph
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 2 mM Ammonium Acetate in Water
- Mobile Phase B: Methanol
- Gradient:
- 0-1 min: 10% B
- 1-8 min: 10-95% B
- 8-10 min: 95% B
- 10.1-12 min: 10% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization: Electrospray Ionization (ESI), Negative Mode
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 350°C
- MRM Transitions for PFO3OUnDA (Hypothetical):
- Quantifier: Precursor Ion > Product Ion 1 (e.g., m/z 437 > m/z 287)
- Qualifier: Precursor Ion > Product Ion 2 (e.g., m/z 437 > m/z 187)
3. Quality Control
- Analyze procedural blanks, matrix spikes, and quality control samples at low, medium, and high concentrations with each batch.
- Acceptance criteria for QC samples should be within pre-defined accuracy (e.g., ±30%) and precision (e.g., <20% RSD).
Protocol 2: GC-MS Method for PFO3OUnDA in Water Samples (with Derivatization)
This protocol requires a derivatization step to make the PFO3OUnDA amenable to GC analysis.
1. Sample Preparation and Derivatization
- Extract the water sample using a suitable method (e.g., liquid-liquid extraction with methyl tert-butyl ether at acidic pH).
- Evaporate the extract to dryness.
- To the dried residue, add 100 µL of 14% BF₃ in butanol.
- Heat the mixture at 80°C for 30 minutes to form the butyl esters of PFO3OUnDA.
- Cool the reaction mixture and add 1 mL of hexane and 1 mL of deionized water.
- Vortex and centrifuge. Collect the upper hexane layer containing the derivatized analyte.
- Concentrate the hexane extract to a final volume of 100 µL.
2. GC-MS Analysis
- GC System: Gas Chromatograph
- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
- Inlet Temperature: 280°C
- Injection Mode: Splitless
- Oven Program:
- Initial temperature: 60°C, hold for 2 min
- Ramp: 10°C/min to 280°C, hold for 5 min
- Carrier Gas: Helium at a constant flow of 1 mL/min
- MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer
- Ionization: Electron Ionization (EI), 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
- Monitored Ions (Hypothetical for Butyl Ester): Target ions would be characteristic fragments of the derivatized PFO3OUnDA.
3. Quality Control
- Similar QC measures as for the LC-MS/MS method should be implemented, including the analysis of derivatization blanks and matrix spikes.
Cross-Validation Decision Framework
The decision to use LC-MS/MS, GC-MS, or both in a cross-validation study depends on the specific research objectives.
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A Senior Application Scientist's Guide to Surfactant Performance Comparison: The Case of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorinated surfactants, the selection of an appropriate agent is a critical decision impacting formulation stability, efficacy, and regulatory compliance. This guide provides a comprehensive framework for the performance comparison of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, a molecule of interest in advanced applications, against its alternatives.
The phasing out of long-chain per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) has spurred the development of novel surfactants. Understanding the performance of these next-generation molecules is paramount. This document is structured not as a rigid protocol, but as a dynamic guide, empowering you to conduct a thorough and scientifically sound evaluation of surfactant performance.
Introduction to the Contenders: Structure and Physicochemical Properties
A meaningful comparison begins with a fundamental understanding of the molecules . This compound (CAS 55621-18-6) is a dicarboxylic acid with ether linkages within its fluorinated backbone.[1][2][3][4][5] This structure suggests potential differences in surface activity and environmental persistence compared to traditional perfluoroalkyl carboxylic acids (PFCAs).
For a robust comparison, we will consider three prominent alternatives that have emerged as replacements for legacy PFAS:
-
GenX (HFPO-DA): Hexafluoropropylene oxide dimer acid is utilized as a processing aid in the production of fluoropolymers.[6][7][8] Its ether linkage and shorter fluorinated chain are key structural features.
-
ADONA: Dodecafluoro-3H-4,8-dioxanonanoate is another ether-containing fluorosurfactant developed as a PFOA alternative.[9]
-
F-53B: This chlorinated polyfluoroalkyl ether sulfonate has been used as a mist suppressant in industrial applications.[10]
A preliminary comparison of their basic physicochemical properties is essential:
| Property | This compound | GenX (HFPO-DA) | ADONA | F-53B |
| CAS Number | 55621-18-6[1][5] | 13252-13-6[11] | 919005-14-4[9] | 73606-19-6 (major component) |
| Molecular Formula | C₈H₂F₁₂O₇[1][4] | C₆HF₁₁O₃ | C₉H₂F₁₂O₄ (acid form) | C₈ClF₁₆O₄S (major component) |
| Molecular Weight ( g/mol ) | 438.08[1][4] | 330.05 | 378.07[9] | ~570.5 (major component) |
| Appearance | White solid[1] | Liquid[12] | Not readily available | Not readily available |
| Solubility in Water | Practically insoluble[3] | High (>751 g/L at 20°C)[12] | Not readily available | Not readily available |
Critical Performance Metrics: A Head-to-Head Evaluation
The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles. The following sections outline the experimental workflows to quantify these critical performance indicators.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[13][14] A lower CMC generally indicates a more efficient surfactant, as less material is required to achieve the desired effect.
This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it plateaus.[13]
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water. Note that for sparingly soluble compounds like this compound, the use of a co-solvent or preparation of the salt form may be necessary.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the curve.
Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration.
Comparative Data (Illustrative):
| Surfactant | CMC (mM) |
| This compound | To be determined |
| GenX (HFPO-DA) | 175[15] |
| ADONA | To be determined |
| F-53B | To be determined |
Surface Tension Reduction
A key function of a surfactant is its ability to lower the surface tension of a liquid. The surface tension at the CMC (γCMC) is a measure of the maximum surface tension reduction achievable by the surfactant.
This protocol is integrated into the CMC determination workflow. The γCMC is the surface tension value at the plateau of the surface tension versus concentration curve.
Methodology:
-
Follow steps 1-3 of the CMC determination protocol.
-
Data Analysis: The γCMC is the surface tension value in the region of the plot above the CMC where the surface tension remains relatively constant.
Comparative Data (Illustrative):
| Surfactant | γCMC (mN/m) |
| This compound | To be determined |
| GenX (HFPO-DA) | To be determined |
| ADONA | To be determined |
| F-53B | To be determined |
Emulsification Performance
For many applications, particularly in drug delivery and formulation, the ability of a surfactant to create and stabilize emulsions is crucial.
This protocol evaluates the ability of the surfactants to emulsify an oil phase in an aqueous phase and the stability of the resulting emulsion over time.
Methodology:
-
Emulsion Preparation:
-
Prepare an aqueous solution of the surfactant at a concentration above its CMC.
-
Add a defined volume of an oil phase (e.g., a relevant pharmaceutical oil or a model hydrocarbon like hexadecane).
-
Homogenize the mixture using a high-shear mixer or sonicator for a specified time and energy input.
-
-
Initial Characterization:
-
Immediately after preparation, measure the droplet size distribution of the emulsion using dynamic light scattering (DLS) or laser diffraction.
-
Visually inspect the emulsion for any initial phase separation.
-
-
Stability Monitoring:
-
Store the emulsion under controlled conditions (e.g., at room temperature and an elevated temperature).
-
At regular intervals (e.g., 1 hour, 24 hours, 1 week), re-measure the droplet size distribution and visually inspect for signs of instability such as creaming, coalescence, or phase separation.
-
Workflow for Emulsion Stability Assessment
Caption: Workflow for assessing emulsion formation and stability.
Comparative Data (Illustrative):
| Surfactant | Initial Mean Droplet Size (nm) | Mean Droplet Size after 24h (nm) | Observations after 1 week |
| This compound | To be determined | To be determined | To be determined |
| GenX (HFPO-DA) | To be determined | To be determined | To be determined |
| ADONA | To be determined | To be determined | To be determined |
| F-53B | To be determined | To be determined | To be determined |
Concluding Remarks and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound as a surfactant in comparison to its modern alternatives. The lack of publicly available performance data for this specific molecule underscores the critical need for experimental investigation. By following the outlined protocols, researchers can generate the necessary data to make informed decisions regarding surfactant selection for their specific applications.
The unique structure of this compound, with its dicarboxylic nature and ether linkages, may impart novel properties that are not captured by these standard tests. Therefore, further investigation into its interaction with biological membranes, protein binding, and environmental fate is highly encouraged. The methodologies presented here serve as a foundational platform for such advanced studies.
Sourcing and Availability
For researchers intending to conduct these evaluations, the following suppliers have been identified:
-
This compound: Available from suppliers such as Apollo Scientific, Santa Cruz Biotechnology, Exfluor, and SynQuest Labs.[1][2][5][16]
-
GenX (HFPO-DA): As a commercial product, it is manufactured by Chemours.[6][7] Analytical standards are available from various chemical suppliers.
-
ADONA: Available from suppliers like BenchChem and as analytical standards from Merck (Sigma-Aldrich).[9][17]
-
F-53B: Can be sourced from specialized chemical suppliers, particularly those focused on fluorinated compounds.
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New Jersey Department of Environmental Protection. (2023, May 24). Basis for the Recommendation of an Interim Specific Ground Water Quality Standard for GenX Chemicals. [Link]
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The Enduring Legacy of "Forever Chemicals": A Comparative Analysis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid and Other PFAS
A Technical Guide for Researchers, Scientists, and Drug Development Professionals on Environmental Persistence
The class of per- and polyfluoroalkyl substances (PFAS) represents a significant environmental challenge due to their widespread use and exceptional resistance to degradation. Dubbed "forever chemicals," their persistence in the environment, coupled with their potential for bioaccumulation and toxicity, has prompted intense scientific scrutiny and regulatory action. This guide provides a comparative analysis of the environmental persistence of a specific emerging PFAS, Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, against legacy and other novel PFAS compounds. While specific experimental data on the environmental fate of this compound is limited, this guide will leverage its structural characteristics and the established behavior of similar PFAS to provide a reasoned comparison.
Introduction to PFAS and the Significance of Environmental Persistence
PFAS are a large and diverse family of synthetic organofluorine compounds characterized by a fully fluorinated carbon backbone. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability. This has made them invaluable in a vast array of industrial and consumer products, from non-stick coatings and firefighting foams to pharmaceuticals and medical devices.
However, the very properties that make PFAS so useful also contribute to their profound environmental persistence. Their resistance to biological, chemical, and physical degradation processes means they can remain in the environment for extended periods, leading to long-range transport and accumulation in various environmental compartments, including water, soil, and living organisms.[1] This persistence raises significant concerns for ecosystem health and human exposure.
This guide will focus on comparing the structural attributes and likely environmental behavior of this compound with well-studied legacy PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), as well as other emerging PFAS classes.
Physicochemical Properties: A Foundation for Understanding Persistence
The environmental fate of a PFAS is intrinsically linked to its physicochemical properties. These properties, dictated by the molecule's structure, influence its solubility, mobility, and potential for bioaccumulation.
Table 1: Physicochemical Properties of Selected PFAS
| Property | This compound | Perfluorooctanoic Acid (PFOA) | Perfluorooctanesulfonic Acid (PFOS) |
| CAS Number | 55621-18-6[2] | 335-67-1 | 1763-23-1 |
| Molecular Formula | C₈H₂F₁₂O₇[2] | C₈HF₁₅O₂ | C₈HF₁₇O₃S |
| Molecular Weight ( g/mol ) | 438.08[2] | 414.07 | 500.13 |
| Structure | Dicarboxylic acid with ether linkages | Perfluorinated carboxylic acid | Perfluorinated sulfonic acid |
| Functional Group | Two Carboxylic Acids | Carboxylic Acid | Sulfonic Acid |
| Key Structural Feature | Ether (C-O-C) bonds in the backbone | Fully fluorinated alkyl chain | Fully fluorinated alkyl chain |
| Water Solubility | Data not readily available, likely water-soluble | 9.5 g/L at 25°C | 570 mg/L at 25°C |
| Vapor Pressure | Data not readily available | 1.33 hPa at 25°C | 3.31 x 10⁻⁴ mmHg at 25°C |
This compound is structurally distinct from legacy PFAS. It is a dicarboxylic acid, meaning it has two carboxylic acid functional groups, and it contains three ether (C-O-C) linkages within its fluorinated backbone. These features are expected to significantly influence its environmental behavior. The presence of two carboxylic acid groups likely increases its water solubility compared to its single-acid counterparts. The ether bonds introduce points of potential flexibility and chemical reactivity in the otherwise rigid perfluorinated chain.
Comparative Environmental Persistence: A Structural Perspective
The persistence of a PFAS is determined by its resistance to degradation through biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) processes.
Legacy PFAS: The Benchmark for Persistence
PFOA and PFOS are notoriously persistent. Their fully fluorinated alkyl chains are exceptionally resistant to microbial attack and environmental degradation processes. The C-F bond strength and the shielding of the carbon backbone by fluorine atoms make them recalcitrant to enzymatic and chemical breakdown.
The Role of the Ether Linkage in this compound
The presence of ether bonds in the backbone of this compound introduces a key structural difference compared to legacy PFAS. Research on other ether-containing PFAS suggests that these C-O bonds can be a point of cleavage under certain conditions.[3][4]
However, it is crucial to note that perfluorinated ether PFAS are still highly persistent.[5] While the ether linkage may be more susceptible to cleavage than the C-C bonds in the perfluoroalkyl chain, the surrounding fluorine atoms still provide significant steric and electronic shielding, making degradation a slow process. Studies on other ether PFAS have shown that while some biotransformation can occur, complete mineralization is often not achieved, leading to the formation of other persistent fluorinated compounds.[4]
The Influence of the Dicarboxylic Acid Structure
The dicarboxylic acid nature of this compound is another important factor. Carboxylic acid functional groups are generally more susceptible to microbial degradation than the sulfonic acid group in PFOS. However, the high degree of fluorination in the vicinity of the carboxylic acid groups in PFAS significantly hinders enzymatic activity. The presence of two such groups may influence the molecule's interaction with soil and sediment, potentially affecting its mobility and bioavailability for microbial degradation.
Inference on Persistence: Based on its structure, this compound is expected to be a persistent substance. A Safety Data Sheet for this compound states that it is "Not readily biodegradable" and "May cause long-term adverse effects in the environment."[6] While potentially more susceptible to degradation than PFOA and PFOS due to the ether linkages, it is unlikely to be readily biodegradable and is expected to persist in the environment for a significant period.
Bioaccumulation Potential: A Comparison of Uptake and Retention
Bioaccumulation, the process by which a substance builds up in an organism, is a major concern for persistent pollutants.
Legacy long-chain PFAS like PFOA and PFOS are known to bioaccumulate, particularly in protein-rich tissues such as the liver and blood. Their long elimination half-lives in humans and wildlife contribute to their bioaccumulative potential.
For this compound, the presence of two carboxylic acid groups and ether linkages may influence its bioaccumulation behavior. Generally, increased water solubility is associated with lower bioaccumulation potential. The dicarboxylic nature of this compound could lead to more rapid elimination from the body compared to long-chain perfluorinated carboxylic acids. However, specific experimental data on the bioaccumulation of this compound is currently lacking. Studies on other ether-containing PFAS have shown that they can bioaccumulate in aquatic organisms.[7][8]
Experimental Protocols for Assessing Environmental Persistence
The assessment of a chemical's environmental persistence relies on standardized and validated experimental protocols. The Organization for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the biodegradability of chemicals.[9][10][11]
Ready Biodegradability Tests (OECD 301 Series)
These are screening tests designed to assess whether a chemical is likely to be rapidly and completely biodegraded in the environment. A substance is considered "readily biodegradable" if it meets stringent criteria within a 28-day period.[9] Given that the Safety Data Sheet for this compound states it is "Not readily biodegradable," it would likely fail these tests.[6]
Inherent Biodegradability Tests (OECD 302 Series)
These tests are designed to assess whether a chemical has the potential to be biodegraded under favorable conditions. They use a higher concentration of microorganisms and a longer incubation period than ready biodegradability tests.
Simulation Tests for Degradation in Water and Soil (OECD 308, 309)
These higher-tier studies are designed to determine the rate of degradation in environmentally relevant conditions, such as in surface water, sediment, and soil. These studies provide crucial data for calculating environmental half-lives (DT50 values).
Experimental Workflow: Assessing Aerobic Biodegradation in Water (based on OECD 309)
Caption: Workflow for assessing aerobic biodegradation in water.
Analytical Methodologies
The accurate quantification of PFAS in environmental matrices is crucial for persistence studies. The primary analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][12][13] For emerging and unknown PFAS, high-resolution mass spectrometry (HRMS) is increasingly used for non-targeted analysis.[12]
Analytical Workflow: Quantification of PFAS in Water Samples
Caption: Analytical workflow for PFAS quantification in water.
Conclusion and Future Directions
The environmental persistence of PFAS is a complex issue governed by their unique chemical structures. While legacy PFAS like PFOA and PFOS are exceptionally resistant to degradation, emerging PFAS such as this compound present new challenges and questions.
Based on its structure as a dicarboxylic acid with ether linkages, it is reasonable to infer that this compound is a persistent substance, though potentially more amenable to degradation than its fully-fluorinated alkyl chain counterparts. However, a significant data gap exists regarding its specific environmental fate and behavior.
For researchers, scientists, and drug development professionals, the following are critical areas for future investigation:
-
Experimental Determination of Persistence: Conducting standardized biodegradation and simulation studies to determine the environmental half-life of this compound in various environmental compartments.
-
Identification of Degradation Products: Elucidating the degradation pathways of this compound to identify any persistent and potentially toxic transformation products.
-
Bioaccumulation Studies: Performing experiments to determine the bioaccumulation potential and toxicokinetics of this compound in relevant organisms.
-
Development of Advanced Analytical Methods: Refining analytical techniques for the sensitive and specific detection of ether- and dicarboxylic-PFAS in complex matrices.
A thorough understanding of the environmental persistence of all PFAS, including emerging compounds, is essential for accurate risk assessment, the development of effective remediation strategies, and the design of safer, more sustainable alternatives.
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Available Technologies. (n.d.). Aerobic Biotransformation and Defluorination of ether PFAS. Retrieved from [Link]
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ACS Publications. (n.d.). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Retrieved from [Link]
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A Comparative Guide to the Bioaccumulation Potential of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid and its Alternatives
For researchers and professionals in drug development and environmental science, understanding the bioaccumulation potential of chemical compounds is paramount for assessing their environmental fate and potential toxicological impact. This guide provides an in-depth comparison of the bioaccumulation potential of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFO3OUnDA), a per- and polyfluoroalkyl substance (PFAS) with ether linkages, against legacy PFAS and other emerging alternatives. Due to the limited direct experimental data on PFO3OUnDA, this guide employs a read-across approach, leveraging data from structurally similar compounds to infer its likely bioaccumulative behavior.
Introduction: The Evolving Landscape of PFAS and the Need for Comparative Bioaccumulation Data
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their exceptional stability, which has led to their widespread use in numerous industrial and consumer products.[1] However, this same stability results in extreme persistence in the environment, with some PFAS demonstrating significant bioaccumulation in wildlife and humans.[2][3] Regulatory actions and voluntary industry phase-outs of legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have spurred the development of alternative compounds, including those with ether linkages like PFO3OUnDA, GenX, and ADONA.[4][5]
The introduction of ether bonds into the fluoroalkyl chain was intended to create molecules that are more susceptible to degradation and less bioaccumulative.[6] This guide critically examines this hypothesis by comparing the available data on the bioaccumulation potential of PFO3OUnDA and its alternatives to that of the well-studied legacy PFAS.
Physicochemical Properties: A Foundation for Bioaccumulation Potential
A compound's physicochemical properties provide the first clues to its environmental fate and bioaccumulation potential. Key parameters include molecular weight, water solubility, and partitioning coefficients, although for PFAS, traditional lipophilicity-based predictions can be misleading due to their unique binding mechanisms.
| Compound | Acronym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Water Solubility |
| This compound | PFO3OUnDA | 55621-18-6 | C₈H₂F₁₂O₇ | 438.08[7][8] | C8 backbone, 3 ether linkages, 2 carboxylic acid groups | Practically insoluble in water; soluble in methanol[9] |
| Perfluorooctanoic acid | PFOA | 335-67-1 | C₈HF₁₅O₂ | 414.07 | C8 backbone, 1 carboxylic acid group | |
| Perfluorooctane sulfonate | PFOS | 1763-23-1 | C₈HF₁₇O₃S | 500.13 | C8 backbone, 1 sulfonic acid group | |
| Hexafluoropropylene oxide dimer acid | GenX (HFPO-DA) | 13252-13-6 | C₆HF₁₁O₃ | 330.05 | C6 backbone, 1 ether linkage, 1 carboxylic acid group | High hydrophilicity[10] |
| 4,8-Dioxa-3H-perfluorononanoic acid | ADONA | 919005-14-4 | C₇HF₁₃O₄ | 378.06 | C7 backbone, 2 ether linkages, 1 carboxylic acid group | |
| Chlorinated Polyfluoroalkyl Ether Sulfonate | F-53B | 73606-19-6 | C₈H₂ClF₁₆O₄S | 570.58 | C8 backbone, 1 ether linkage, 1 sulfonic acid group, chlorinated |
Inference for PFO3OUnDA: The structure of PFO3OUnDA is unique in this comparative set due to its two terminal carboxylic acid groups. These hydrophilic groups at both ends of the molecule would be expected to increase its water solubility and potentially reduce its ability to partition into lipid-rich tissues compared to a similar-sized mono-carboxylic PFAS. However, the long, fluorinated carbon chain remains a significant hydrophobic component.
Comparative Analysis of Bioaccumulation Data
Bioaccumulation is the net result of uptake, distribution, metabolism, and elimination of a substance by an organism. It is quantified by several metrics:
-
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water.
-
Bioaccumulation Factor (BAF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding environment (water, sediment, and diet).
-
Trophic Magnification Factor (TMF): A measure of a chemical's increasing concentration at successively higher levels in a food web. A TMF greater than 1 indicates biomagnification.[11]
Legacy PFAS: The High Bioaccumulation Benchmarks
PFOA and especially PFOS are known for their high bioaccumulation potential, particularly in air-breathing organisms.[12]
| Compound | Metric | Value | Organism/System | Reference |
| PFOA | log BAF | 2.5 - 3.9 | Freshwater fish | [13] |
| TMF | < 1 (biodilution) | Various aquatic food webs | [7][14] | |
| PFOS | BCF | 1,000 - 4,000 | Fish | [12] |
| log BAF | Median of 3.18 (fillet) | Fish | [15] | |
| TMF | > 1 (biomagnifies) | Various aquatic food webs | [6][13] |
The data consistently show that while PFOA does bioaccumulate, it generally does not biomagnify in aquatic food webs. In contrast, PFOS is highly bioaccumulative and biomagnifies, posing a significant risk to higher-trophic-level organisms.
Emerging Alternatives: A Mixed Bag of Bioaccumulation Potentials
The bioaccumulation potential of PFAS alternatives varies significantly based on their molecular structure.
| Compound | Metric | Value | Organism/System | Reference |
| GenX (HFPO-DA) | BCF (root) | 0.66 - 2.5 | Urban spontaneous plants | [16] |
| Bioaccumulation | Did not appear to bioaccumulate | Benthic fish (dietary exposure) | [1] | |
| Half-life | 152 hours (liver) | Tilapia | [17] | |
| F-53B | log BAF (whole body) | 4.12 - 4.32 | Crucian carp | |
| TMF | 3.07 | Meta-analysis of food webs | [6] | |
| Other PFECAs | log BAF | 0.65 - 1.77 | Estuarine food web | [10] |
| (e.g., HFPO-TrA) | TMF | > 1 (for those with ≥6 perfluorinated carbons) | Estuarine food web |
GenX (HFPO-DA) generally exhibits a lower bioaccumulation potential than PFOA. Studies have shown lower BCFs in plants and a lack of significant bioaccumulation in fish via dietary exposure.[1][16] Its higher hydrophilicity and the presence of an ether linkage likely contribute to more rapid elimination.[10]
F-53B , on the other hand, demonstrates a bioaccumulation potential that is comparable to or even exceeds that of PFOS. A meta-analysis of trophic magnification factors found F-53B to have a higher TMF than PFOS, raising concerns about its suitability as a replacement.[6]
Other Perfluoroalkyl Ether Carboxylic Acids (PFECAs) show varied bioaccumulation behavior. A key finding is that PFECAs with six or more perfluorinated carbons can biomagnify in food webs, while shorter-chain PFECAs tend to biodilute.
Read-Across Assessment for PFO3OUnDA
In the absence of direct experimental data, we can infer the likely bioaccumulation behavior of PFO3OUnDA by considering its structural features in the context of the data presented above.
Caption: Logical framework for the read-across assessment of PFO3OUnDA's bioaccumulation potential.
-
Influence of Ether Linkages: The presence of three ether linkages in PFO3OUnDA is expected to increase its flexibility and polarity compared to a straight-chain perfluoroalkyl backbone like that of PFOA. This may lead to more efficient elimination from the body.
-
Influence of Dual Carboxylic Acid Groups: The most significant structural feature of PFO3OUnDA is the presence of two terminal carboxylic acid groups. Carboxylic acid groups are hydrophilic and, at physiological pH, will be ionized. Having two such groups would likely increase the molecule's overall water solubility and affinity for aqueous compartments over lipid-rich tissues. This would also be expected to facilitate renal (urinary) excretion, a key elimination pathway for shorter-chain PFAS.[1]
-
Combined Effect: The combination of multiple ether linkages and two terminal hydrophilic groups strongly suggests that PFO3OUnDA is likely to have a lower bioaccumulation potential than PFOA . It is expected to be readily eliminated and is unlikely to biomagnify in food webs. However, its high persistence is still a concern.
Mechanisms of Bioaccumulation: Beyond Lipophilicity
The bioaccumulation of PFAS is not solely driven by partitioning into fats (lipophilicity), which is the primary mechanism for many other persistent organic pollutants. Instead, binding to proteins in the blood (e.g., albumin) and partitioning into phospholipid membranes are key drivers.[15]
Caption: Key mechanisms driving the bioaccumulation of PFAS in organisms.
The ether linkages in compounds like PFO3OUnDA may alter their binding affinity to proteins and their partitioning behavior, potentially leading to different tissue distribution and elimination kinetics compared to legacy PFAS. The dicarboxylic nature of PFO3OUnDA could further influence these interactions, but this remains an area for further research.
Experimental Protocols for Assessing Bioaccumulation
To generate the much-needed empirical data for PFO3OUnDA and other emerging PFAS, standardized testing protocols are essential. The OECD Test Guideline 305 for "Bioaccumulation in Fish: Aqueous and Dietary Exposure" is the gold standard for regulatory assessment.
OECD 305: Aqueous Exposure Test Workflow
Caption: Simplified workflow for determining the Bioconcentration Factor (BCF) according to OECD Guideline 305.
Step-by-Step Methodology:
-
Acclimation: The selected fish species (e.g., rainbow trout or zebrafish) are acclimated to the test conditions (temperature, water quality) for a minimum of two weeks.
-
Test Substance Preparation: A stock solution of PFO3OUnDA is prepared. The test concentrations are maintained continuously in the exposure tanks using a flow-through system.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of PFO3OUnDA for a period of 28 days, or until a steady-state concentration in the fish tissue is reached.
-
Sampling during Uptake: Sub-samples of fish and water are taken at predetermined intervals to monitor the concentration of PFO3OUnDA.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to tanks with clean, untreated water.
-
Sampling during Depuration: Fish and water samples are continued to be taken to measure the rate of elimination of PFO3OUnDA from the fish tissue.
-
Chemical Analysis: The concentration of PFO3OUnDA in fish tissue (often normalized to lipid content) and water is determined using appropriate analytical methods, such as LC-MS/MS.
-
Data Analysis: The uptake and elimination rate constants are calculated using kinetic models. The steady-state BCF is calculated as the ratio of the concentration in fish to the concentration in water.
This rigorous, self-validating protocol ensures that the generated data is reliable and can be used for regulatory decision-making.
Conclusion and Future Directions
This comparative guide illustrates that while the term "PFAS" encompasses a vast and diverse group of chemicals, their bioaccumulation potential is far from uniform.
-
PFO3OUnDA: Based on a read-across from its structural features (multiple ether linkages and two carboxylic acid groups), this compound is predicted to have a low bioaccumulation potential , likely lower than that of PFOA.
-
PFAS Alternatives: The bioaccumulation potential of PFAS alternatives is highly variable. GenX (HFPO-DA) appears to be a less bioaccumulative alternative to PFOA. Conversely, F-53B shows a bioaccumulation potential similar to or greater than PFOS, highlighting the risk of "regrettable substitutions."
For researchers and drug development professionals, this guide underscores the importance of not only considering the persistence of a molecule but also its specific structural attributes when evaluating its potential for bioaccumulation. As the landscape of fluorinated chemicals continues to evolve, a commitment to rigorous, comparative experimental assessment remains the cornerstone of responsible chemical stewardship.
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A Guide to Inter-Laboratory Comparison of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid (PFTUDA) Measurements
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the critical aspects surrounding the inter-laboratory comparison of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFTUDA) measurements. As an emerging contaminant of concern within the broader class of per- and polyfluoroalkyl substances (PFAS), ensuring the accuracy, comparability, and reliability of PFTUDA quantification across different laboratories is paramount for robust environmental monitoring, toxicological studies, and regulatory compliance. This document delves into the prevalent analytical methodologies, the rationale behind experimental choices, and a framework for establishing confidence in measurement data through proficiency testing.
Introduction to PFTUDA and the Imperative for Measurement Harmonization
This compound (PFTUDA), with the chemical formula C₈H₂F₁₂O₇ and a molecular weight of 438.08 g/mol , is a dicarboxylic perfluoroether acid.[1][2][3][4][5] Its unique chemical structure, characterized by ether linkages within the fluorinated carbon chain, imparts distinct physicochemical properties that influence its environmental fate, transport, and analytical behavior. The stability and persistence of PFAS, including PFTUDA, have led to their widespread presence in various environmental matrices, necessitating sensitive and reliable analytical methods for their detection and quantification.[6]
Inter-laboratory comparisons, also known as round-robin or proficiency tests, are essential for evaluating and improving the reliability of analytical measurements.[7][8][9] They provide an objective means to assess the performance of individual laboratories, identify potential biases in analytical methods, and establish the overall reproducibility of a given measurement.[8][10] For emerging contaminants like PFTUDA, where standardized methods may still be evolving, inter-laboratory studies are crucial for building confidence in analytical data and ensuring that decisions based on this data are sound.
Analytical Methodologies for PFTUDA Quantification
The gold standard for the analysis of a wide range of PFAS, including compounds structurally similar to PFTUDA, is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[6] This technique offers the high sensitivity and selectivity required for detecting the low concentrations of PFTUDA typically found in environmental and biological samples.
Core Principles of the LC-MS/MS Method
The fundamental principle of the LC-MS/MS analysis for PFTUDA involves three key steps:
-
Sample Preparation and Extraction: The initial step aims to isolate and concentrate PFTUDA from the sample matrix (e.g., water, soil, biological tissue) while removing interfering substances. Solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges is a commonly employed technique for water samples. The choice of extraction method is critical to achieve high recovery and minimize matrix effects.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 or other suitable reversed-phase column is used to separate PFTUDA from other PFAS and co-extracted matrix components based on their polarity. Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffered water) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[6] To mitigate background contamination from the HPLC system, a delay column can be installed before the injector.
-
Mass Spectrometric Detection and Quantification: Following chromatographic separation, the analyte enters the mass spectrometer. PFTUDA is typically ionized using electrospray ionization (ESI) in negative ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored for quantification. This two-stage mass filtering provides a high degree of specificity and reduces the likelihood of false positives.
Table 1: Comparison of Key Analytical Performance Parameters
| Parameter | LC-MS/MS | Other Potential Techniques (e.g., GC-MS after derivatization) |
| Specificity | Very High (due to MRM) | Moderate to High |
| Sensitivity | Low ng/L to µg/L | Generally lower than LC-MS/MS |
| Throughput | Moderate to High | Lower due to derivatization steps |
| Applicability | Wide range of polar compounds | Limited to volatile or semi-volatile compounds |
| Maturity for PFAS | Well-established | Less common for PFTUDA |
Designing and Participating in a PFTUDA Inter-Laboratory Comparison
A well-designed inter-laboratory comparison study is fundamental to assessing the state of PFTUDA measurement capabilities. The process involves a coordinating body that prepares and distributes homogeneous and stable test samples to participating laboratories.[10]
Key Elements of a PFTUDA Proficiency Testing Scheme:
-
Test Material: A well-characterized and homogeneous sample matrix (e.g., groundwater, drinking water) spiked with a known concentration of PFTUDA. The availability of certified reference materials is ideal, but in their absence, well-characterized in-house materials can be used.[11] PFTUDA standards are commercially available from suppliers such as Apollo Scientific and Santa Cruz Biotechnology.[1][2]
-
Sample Distribution: Samples are shipped to participating laboratories under controlled conditions to ensure their integrity.
-
Analysis: Each laboratory analyzes the samples using their in-house standard operating procedures for PFAS analysis.
-
Data Submission: Results are submitted to the coordinating body in a standardized format.
-
Statistical Analysis: The performance of each laboratory is evaluated using statistical metrics, most commonly the Z-score.[12]
The Z-score is calculated as:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory
-
X is the assigned value (the consensus value from all participants or a known spiked concentration)
-
σ is the standard deviation for proficiency assessment (a target standard deviation)
A Z-score between -2 and +2 is generally considered satisfactory.
Experimental Workflow for PFTUDA Analysis by LC-MS/MS
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Efficacy of Alternatives to Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid: A Comparative Guide
Introduction: The Imperative for Safer, High-Performance Surface Treatments
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, has been utilized in specialized applications requiring exceptional chemical inertness and surface-active properties. However, the environmental persistence, bioaccumulation potential, and associated health concerns of long-chain PFAS have necessitated a paradigm shift towards safer alternatives.[1][2][3] This guide provides a comprehensive comparison of the efficacy of emerging alternatives, focusing on their performance, underlying chemical principles, and the experimental validation required for their adoption in research and industrial applications.
The primary driver for seeking alternatives is the significant environmental and health risks associated with PFAS, often dubbed "forever chemicals" due to their resistance to degradation.[2][4] Regulatory actions and a growing demand for sustainable technologies are accelerating the transition to next-generation surface treatment agents. This guide will explore two major categories of alternatives: short-chain PFAS, such as the GenX technology, and a diverse range of fluorine-free compounds.
Comparative Analysis of Alternatives
The selection of an appropriate alternative to this compound hinges on a multi-faceted evaluation of performance, environmental impact, and processability. Here, we compare the leading candidates.
Short-Chain Per- and Polyfluoroalkyl Substances (PFAS): The Case of GenX
GenX is a trade name for a technology that employs shorter-chain PFAS, such as hexafluoropropylene oxide dimer acid (HFPO-DA), as a replacement for long-chain compounds like PFOA.[5] The rationale behind this substitution is that shorter-chain PFAS are generally less bioaccumulative and have shorter half-lives in the human body.[1]
Efficacy: Short-chain PFAS can still provide excellent water and oil repellency, making them suitable for applications in fluoropolymer production and surface coatings.[5] However, there is growing evidence that GenX and other short-chain PFAS may exhibit their own toxicological and environmental concerns, including mobility in water sources.[6][7] Recent studies suggest that the toxicity and bioaccumulation of GenX may be comparable to or even greater than that of PFOA.[8]
Mechanism of Action: Similar to their long-chain counterparts, short-chain PFAS function by lowering the surface energy of a substrate. The fluorinated carbon chains orient themselves at the surface, creating a barrier that repels both water (hydrophobicity) and oil (oleophobicity).
Fluorine-Free Alternatives: A Sustainable Horizon
A growing number of fluorine-free alternatives are emerging, offering promising performance without the environmental and health liabilities of PFAS. These are broadly categorized into silicone-based, organosilicon, and other proprietary formulations.
1. Silicone-Based Coatings: Silicone polymers, particularly polydimethylsiloxane (PDMS) derivatives, are a leading class of fluorine-free water repellents.[2] They offer excellent hydrophobicity, flexibility, and durability.[5][9]
-
Efficacy: Silicone coatings can achieve high water contact angles, indicating excellent water repellency.[5] However, their oleophobicity is generally lower than that of fluorinated compounds.[10] They are well-suited for applications where water resistance is the primary requirement.
-
Mechanism of Action: The low surface energy of the methyl groups in the siloxane backbone is responsible for the hydrophobic properties of silicone coatings. The polymer chains align at the surface to minimize interfacial energy with air, creating a water-repellent barrier.
2. Organosilicon and Sol-Gel Coatings: These advanced materials involve the synthesis of hybrid organic-inorganic coatings, often through a sol-gel process.[11][12] They can be engineered to create superhydrophobic surfaces with self-cleaning properties.
-
Efficacy: Organosilicon coatings can achieve very high water contact angles, often exceeding 150 degrees, classifying them as superhydrophobic.[11][13] By incorporating other functional groups, their oil repellency can also be enhanced.
-
Mechanism of Action: The performance of these coatings is a result of a combination of low surface energy chemistry and surface micro/nanostructuring. The sol-gel process allows for the creation of a rough surface at the nanoscale, which, when combined with a low surface energy material, leads to the Cassie-Baxter state where water droplets are suspended on a layer of trapped air.
3. Other Fluorine-Free Formulations: Several companies are developing proprietary fluorine-free surface treatments. These include wax-based formulations, dendrimer-based repellents, and other polymeric coatings.[14][15][16]
-
Efficacy: The performance of these alternatives varies widely depending on their chemical composition and the specific application. Some have shown excellent water repellency, while others are being developed to also provide oil resistance.[17]
-
Mechanism of Action: The mechanisms are diverse and depend on the specific chemistry. For example, wax-based coatings rely on the hydrophobicity of long alkyl chains, while dendrimers create a highly branched, ordered surface structure.
Quantitative Performance Comparison
While direct, peer-reviewed comparative studies for this compound against all alternatives are limited, the following table provides a summary of expected performance based on the properties of each class of compound.
| Alternative Class | Water Repellency (Contact Angle) | Oil Repellency (AATCC 118 Rating) | Environmental Persistence | Key Advantages | Key Disadvantages |
| Short-Chain PFAS (e.g., GenX) | High (110-130°) | High (Grade 5-7) | High | Excellent oil and water repellency | Emerging health and environmental concerns |
| Silicone-Based Coatings | High (100-120°) | Low to Moderate (Grade 1-3) | Low to Moderate | Excellent hydrophobicity, flexibility, UV resistance | Limited oleophobicity |
| Organosilicon/Sol-Gel Coatings | Very High (up to 150°+) | Moderate to High (Grade 3-6) | Low to Moderate | Superhydrophobicity, self-cleaning properties | Can be more complex to apply |
| Wax-Based Formulations | Moderate to High (90-110°) | Low (Grade 1-2) | Low | Biodegradable, low cost | Lower durability than other options |
| Dendrimer-Based Repellents | High (110-140°) | Moderate (Grade 2-4) | Varies | High efficiency at low concentrations | Can be more expensive |
Experimental Protocols for Efficacy Validation
To facilitate a rigorous comparison of alternatives, the following standardized experimental protocols are recommended.
Workflow for Comparative Efficacy Testing
Caption: Comparison of environmental profiles of PFAS and its alternatives.
-
Short-Chain PFAS (GenX): While initially considered a safer alternative, studies have shown that GenX is persistent in the environment and can be mobile in soil and water. [6][7]Its toxicological profile is still under investigation, but there are concerns about its potential health effects.
-
Silicone-Based and Organosilicon Coatings: These are generally considered to have a more favorable environmental profile than PFAS. [5][18]They are not as persistent and have lower toxicity. However, the long-term environmental fate of some siloxanes is still a subject of research.
-
Other Fluorine-Free Alternatives: The environmental and toxicological profiles of these materials must be assessed on a case-by-case basis. It is crucial to avoid "regrettable substitutions" where one hazardous chemical is replaced with another that has unknown or equally concerning properties.
Conclusion and Future Outlook
The transition away from this compound and other long-chain PFAS is a critical step towards more sustainable chemical technologies. While short-chain PFAS like GenX offer comparable performance in some applications, their emerging environmental and health concerns suggest they may not be a long-term solution. Fluorine-free alternatives, particularly silicone-based and organosilicon coatings, present a more promising path forward, offering excellent water repellency and a significantly improved environmental profile.
For researchers and drug development professionals, the key will be to rigorously evaluate these alternatives using standardized testing protocols to ensure they meet the specific performance requirements of their applications. The experimental workflows and protocols outlined in this guide provide a framework for such evaluations. As research continues, the development of novel, high-performance, and truly benign surface treatment technologies will be essential for a wide range of scientific and industrial advancements.
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A Comparative Analysis for the Modern Researcher: Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid vs. Perfluorononanoic Acid (PFNA)
This guide provides an in-depth, objective comparison between the legacy per- and polyfluoroalkyl substance (PFAS), Perfluorononanoic acid (PFNA), and an emerging ether-linked alternative, Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid. As the scientific and regulatory landscapes evolve, understanding the nuanced differences between long-chain PFCAs and their replacements is paramount for researchers in environmental science, toxicology, and drug development. This document moves beyond surface-level descriptions to explore the fundamental chemistry, toxicology, and analytical considerations that define these compounds, grounded in experimental data and established scientific principles.
Introduction: The Legacy and The Alternative
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals valued for their unique surfactant properties and thermal stability.[1] However, the very strength of the carbon-fluorine bond that makes them so useful also makes them exceptionally persistent in the environment.[2]
Perfluorononanoic acid (PFNA) is a "legacy" long-chain perfluoroalkyl carboxylic acid (PFCA) comprised of a nine-carbon fluorinated chain.[3] Its widespread use and subsequent detection in environmental and biological systems, coupled with concerns over bioaccumulation and toxicity, have made it a subject of intense study and regulation.[3][4][5]
In response to the phase-out of long-chain PFCAs, industry has developed alternatives such as This compound . This compound belongs to a class of ether PFAS, which are characterized by the insertion of oxygen atoms (ether linkages) into the fluorinated carbon chain. The central hypothesis behind this molecular design is that the C-O bonds could serve as points of metabolic or environmental degradation, potentially reducing the compound's persistence compared to its perfluoroalkyl counterparts.[6][7][8] This guide will critically examine the available evidence to compare these two substances.
Molecular Structure and Physicochemical Properties
The most fundamental differences between PFNA and this compound arise from their distinct molecular architectures. PFNA possesses a rigid, uninterrupted perfluorinated alkyl chain, whereas the ether PFAS has a more flexible backbone containing C-O bonds.
Caption: Molecular structures of PFNA and this compound.
This structural divergence directly impacts their physicochemical properties, which are critical determinants of their environmental fate, transport, and biological interactions.
Table 1: Comparative Physicochemical Properties
| Property | Perfluorononanoic Acid (PFNA) | This compound |
| CAS Number | 375-95-1[4] | 55621-18-6[9] |
| Molecular Formula | C₉HF₁₇O₂[4] | C₈H₂F₁₂O₇[9][10] |
| Molar Mass | 464.08 g/mol [2][4] | 438.08 g/mol [9][10] |
| Appearance | White crystalline powder[2][4] | White solid[9][11] |
| Melting Point | 59 - 62 °C[2][4] | 60 - 62 °C[12] |
| Boiling Point | 218 °C[2][4] | 124 °C at 0.1 mmHg[11][12] |
| Water Solubility | 9.5 g/L[4] | Practically insoluble in water[13] |
Note: The reported insolubility of the ether PFAS in water is a significant point of difference, though as a dicarboxylic acid, its solubility is expected to be highly pH-dependent.
Toxicological Profiles: A Story of Data and Data Gaps
A significant disparity exists in the toxicological data available for these two compounds. PFNA has been extensively studied for decades, while this compound, like many emerging PFAS, has a much sparser public record.
Perfluorononanoic Acid (PFNA)
PFNA is a well-documented toxicant with effects observed across multiple organ systems. Animal studies have consistently demonstrated that the liver is a primary target.[5] Its toxicity is often mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a mechanism common to many PFCAs.[3][14]
Key reported health effects include:
-
Hepatotoxicity: Liver enlargement and damage are consistent findings in animal studies.[3][5]
-
Developmental Toxicity: In-utero exposure in mice leads to neonatal mortality and developmental delays in surviving offspring, such as delayed eye-opening and puberty.[14]
-
Metabolic Disruption: PFNA is associated with elevated levels of total and LDL cholesterol in humans.[3]
-
Bioaccumulation: It is highly persistent in the body, with an estimated human biological half-life of 4.3 years, accumulating in the liver, kidney, and blood serum.[3]
The European Union has classified PFNA as a Substance of Very High Concern due to its reproductive toxicity and persistent, bioaccumulative properties.[5]
This compound
In stark contrast to PFNA, there is a significant lack of peer-reviewed, in-vivo toxicological studies for this compound publicly available. Much of the available safety information comes from supplier safety data sheets (SDS), which classify it based on its acidic properties. According to aggregated GHS information, it is designated as causing severe skin burns and eye damage (H314), a classification typical for strong corrosive acids.[10][12]
This lack of comprehensive toxicological data represents a critical knowledge gap.[6] While developed as an alternative, its potential for long-term health effects remains largely uncharacterized, making direct risk comparison with PFNA challenging.
Table 2: Comparative Summary of Toxicological Data
| Toxicological Endpoint | Perfluorononanoic Acid (PFNA) | This compound |
| Acute Toxicity | Induces peroxisome proliferation, hepatocellular hypertrophy in rodents.[3] | Causes severe skin burns and eye damage (corrosive).[10] |
| Hepatotoxicity | Well-documented; liver is a sensitive target.[5] | Data not available. |
| Developmental Toxicity | Demonstrated in mice (neonatal death, developmental delays).[14] | Data not available. |
| Reproductive Toxicity | Basis for classification as a Substance of Very High Concern in the EU.[5] | Data not available. |
| Carcinogenicity | Suspected carcinogen; promotes liver tumors in rodents.[3] | Data not available. |
| Primary Mechanism | PPARα activation.[3][14] | Unknown. |
Environmental Fate and Transport: Does the Ether Linkage Matter?
The persistence, mobility, and bioaccumulation potential of a PFAS dictate its environmental impact. The central question is whether the ether linkages in the alternative compound fundamentally alter these characteristics compared to PFNA.
-
Persistence and Degradation: PFNA is exceptionally stable and not known to degrade under typical environmental conditions.[3][15] The ether PFAS was designed with the hypothesis that the C-O bonds would be more susceptible to cleavage than the C-C and C-F bonds that dominate PFNA.[7] Research on other ether PFAS (perfluoroalkyl ether carboxylic acids, or PFECAs) suggests this is mechanistically plausible. Studies have shown that under certain reductive conditions, cleavage of C-O bonds can occur, leading to degradation pathways not available to PFCAs like PFNA.[8] However, it is crucial to note that even with these potential degradation pathways, ether PFAS are still considered highly persistent substances.[16]
-
Mobility: At typical environmental pH, both compounds will exist as anions due to the deprotonation of their carboxylic acid groups. This anionic nature makes them highly water-soluble and mobile in aquatic systems, with limited sorption to soils and sediments unless significant organic carbon is present.[15] For traditional PFCAs, sorption to organic matter generally increases with the length of the perfluoroalkyl chain.[16] The precise impact of the ether linkages on the sorption behavior of this compound requires further specific study.
-
Bioaccumulation: PFNA is known to bioaccumulate in organisms, binding to proteins in the blood and liver.[3] The potential for ether PFAS to bioaccumulate is a key area of ongoing research. While some replacement PFAS were designed to be less bioaccumulative, this is not a universal property of the entire class, and is dependent on the specific structure and organism.[17]
Experimental Protocol: Quantification in Water by SPE-LC-MS/MS
For researchers needing to quantify these compounds, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and selectivity.[18][19] Solid-Phase Extraction (SPE) is the essential preparatory step for concentrating the analytes from a dilute aqueous matrix and removing interferences.
Rationale for Method Selection:
-
Solid-Phase Extraction (SPE): This technique is chosen to isolate trace levels (ng/L) of PFAS from large water volumes (e.g., 250-500 mL) and remove matrix components (salts, humic acids) that would interfere with LC-MS/MS analysis. A Weak Anion Exchange (WAX) sorbent is often selected because it provides a strong retention mechanism for anionic PFAS like PFNA and dicarboxylic ether PFAS under controlled pH conditions.
-
LC-MS/MS: This analytical technique is required for its ability to definitively identify and quantify specific PFAS compounds, even in complex mixtures. It provides structural confirmation (via MS/MS fragmentation) and achieves the low detection limits (sub-ng/L) demanded by regulatory bodies and environmental monitoring programs.[20]
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Navigating the Labyrinth: A Comparative Guide to the Robust Quantification of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid (PFTUDA) in Complex Matrices
For researchers, toxicologists, and drug development professionals, the accurate quantification of emerging contaminants like Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (PFTUDA) in complex biological and environmental matrices is a critical yet formidable challenge. As a member of the per- and polyfluoroalkyl substances (PFAS) family, PFTUDA's unique chemical structure, characterized by ether linkages, presents distinct analytical hurdles that demand a meticulously validated and robust quantification strategy. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental evidence and authoritative guidelines, to empower scientists in generating high-quality, defensible data.
The Analytical Conundrum of PFTUDA
PFTUDA's structure, with its ether backbone, differentiates it from legacy PFAS like PFOA and PFOS. This structural nuance can influence its physicochemical properties, affecting its retention on analytical columns and its behavior during sample preparation. The primary challenges in PFTUDA quantification stem from:
-
Matrix Effects: Complex matrices such as plasma, serum, tissue, and food can contain endogenous components that co-elute with PFTUDA, leading to ion suppression or enhancement in the mass spectrometer source. This can significantly impact the accuracy and precision of the results.
-
Low Abundance: PFTUDA is often present at trace levels, necessitating highly sensitive analytical instrumentation and efficient sample enrichment techniques.
-
Ubiquitous Background Contamination: PFAS are notoriously pervasive in laboratory environments, from solvents to instrument components, posing a constant risk of sample contamination and artificially elevated results.
A robust analytical method for PFTUDA must effectively address these challenges to ensure data integrity.
A Comparative Analysis of Sample Preparation Techniques
The initial and most critical step in PFTUDA analysis is its extraction and purification from the sample matrix. The choice of sample preparation technique significantly impacts recovery, cleanliness of the final extract, and ultimately, the reliability of the quantification.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery for PFAS |
| Solid-Phase Extraction (SPE) | Differential partitioning of the analyte between a solid sorbent and a liquid phase. | High analyte concentration factor, effective removal of matrix interferences, potential for automation. | Can be time-consuming, requires method development for optimal sorbent and solvent selection. | 80-120% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may use large volumes of organic solvents, prone to emulsion formation. | 60-110% |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving salting-out extraction followed by dispersive SPE cleanup. | High throughput, uses minimal solvent, effective for a wide range of analytes. | May not provide as clean an extract as traditional SPE for highly complex matrices. | 70-120% |
In-Depth Look at Solid-Phase Extraction Sorbents:
For PFAS analysis, Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balanced (HLB) reversed-phase sorbents are the most commonly employed.
-
Weak Anion Exchange (WAX) Sorbents: These sorbents utilize a combination of reversed-phase and anion-exchange mechanisms. The positive charge on the sorbent surface at an appropriate pH allows for strong retention of acidic PFAS like PFTUDA, while the reversed-phase backbone retains the nonpolar carbon chain. This dual-mode retention often results in cleaner extracts compared to single-mode sorbents.
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are polymeric reversed-phase sorbents that offer good retention for a broad range of compounds, including polar and nonpolar analytes. While effective, they may not provide the same level of selectivity for acidic PFAS as WAX sorbents, potentially leading to more significant matrix effects in very complex samples.
Experimental Data Snapshot: Recovery of PFAS using different SPE Sorbents (Hypothetical Data Based on Literature Trends)
| Sorbent | Matrix | PFTUDA Recovery (%) | Relative Standard Deviation (%) |
| WAX | Human Plasma | 95 | 5 |
| HLB | Human Plasma | 88 | 8 |
| WAX | Bovine Liver | 92 | 7 |
| HLB | Bovine Liver | 85 | 10 |
This hypothetical data illustrates the generally higher and more consistent recoveries often observed with WAX sorbents for acidic PFAS in complex biological matrices.
The Power of High-Resolution Analysis: A Comparison of Analytical Instrumentation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of PFTUDA due to its high sensitivity and selectivity.
| Instrument | Principle | Advantages | Disadvantages |
| Triple Quadrupole (QqQ) Mass Spectrometer | Utilizes Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification of target analytes. | Excellent sensitivity and selectivity for targeted analysis, robust and reliable for routine quantification. | Limited to pre-selected analytes; not ideal for untargeted screening. |
| High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF) | Measures mass-to-charge ratios with high accuracy and resolution, allowing for the identification of analytes based on their exact mass. | Enables both targeted and untargeted analysis, provides high confidence in analyte identification, can retrospectively analyze data for new compounds of interest. | Can be more expensive and may require more expertise for data processing compared to QqQ. |
For routine, targeted quantification of PFTUDA, a triple quadrupole mass spectrometer is often the most practical and cost-effective choice. However, for research applications where the identification of unknown PFAS is also a goal, HRMS offers significant advantages.
The Cornerstone of Accuracy: A Step-by-Step Validation Protocol
A robust analytical method is a fully validated one. The validation process ensures that the method is fit for its intended purpose and provides reliable and reproducible results. The following is a comprehensive, step-by-step validation protocol for the quantification of PFTUDA in a complex matrix, such as human plasma, based on international guidelines.[1][2][3]
1. Specificity and Selectivity:
-
Objective: To demonstrate that the method can unequivocally measure PFTUDA in the presence of other matrix components.
-
Protocol:
-
Analyze at least six different blank plasma samples from individual donors to assess for any interfering peaks at the retention time of PFTUDA and its internal standard.
-
Spike a blank plasma sample with a mixture of other relevant PFAS to ensure no cross-interference.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the Lower Limit of Quantification (LLOQ) for PFTUDA and less than 5% for the internal standard.
-
2. Linearity and Range:
-
Objective: To establish the relationship between the instrument response and the concentration of PFTUDA over a defined range.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of PFTUDA. A typical range for PFTUDA might be 0.1 to 100 ng/mL.
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (PFTUDA/Internal Standard) against the nominal concentration.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
-
3. Accuracy and Precision:
-
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of agreement between multiple measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC level on three separate days (inter-day accuracy and precision) and within the same day (intra-day accuracy and precision).
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ).
-
4. Recovery:
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: PFTUDA spiked into the matrix before extraction.
-
Set B: PFTUDA spiked into the matrix extract after extraction.
-
Set C: PFTUDA in a neat solution.
-
-
Calculate the recovery by comparing the peak area of Set A to Set B.
-
Acceptance Criteria: While there is no strict acceptance criterion for recovery, it should be consistent and reproducible across the concentration range.
-
5. Matrix Effect:
-
Objective: To evaluate the impact of the matrix on the ionization of PFTUDA.
-
Protocol:
-
Prepare two sets of samples:
-
Set 1: PFTUDA spiked into the matrix extract after extraction.
-
Set 2: PFTUDA in a neat solution at the same concentration.
-
-
Calculate the matrix effect by comparing the peak area of Set 1 to Set 2. A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Acceptance Criteria: The matrix effect should be consistent across different sources of the matrix. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[1]
-
6. Stability:
-
Objective: To determine the stability of PFTUDA in the matrix under various storage and handling conditions.
-
Protocol:
-
Analyze QC samples after subjecting them to:
-
Short-term bench-top storage (e.g., 4-24 hours at room temperature).
-
Long-term storage (e.g., -20°C or -80°C for an extended period).
-
Freeze-thaw cycles (at least three cycles).
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Workflow and Key Concepts
To provide a clear understanding of the analytical process and the critical concept of matrix effects, the following diagrams are presented in Graphviz DOT language.
Caption: A comprehensive workflow for the quantification of PFTUDA in complex matrices.
Caption: Illustration of ion suppression due to matrix effects in the mass spectrometer source.
Conclusion: The Path to Confident PFTUDA Quantification
The reliable quantification of PFTUDA in complex matrices is an achievable goal, but it necessitates a thorough understanding of the analytical challenges and a commitment to rigorous method validation. The choice of sample preparation, particularly the use of Weak Anion Exchange Solid-Phase Extraction, can significantly enhance the cleanliness of the extract and improve recovery. Liquid chromatography coupled with tandem mass spectrometry provides the requisite sensitivity and selectivity for trace-level analysis.
Crucially, the implementation of a comprehensive validation protocol, in line with international guidelines, is non-negotiable for ensuring the accuracy, precision, and overall reliability of the generated data. The use of a stable isotope-labeled internal standard is paramount to compensate for matrix effects and extraction inconsistencies. By adhering to the principles and methodologies outlined in this guide, researchers can navigate the complexities of PFTUDA analysis and generate high-quality data that can confidently inform regulatory decisions, risk assessments, and advancements in drug development.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
In the landscape of modern drug development and chemical research, the innovative use of complex molecules is paramount. Among these are per- and polyfluoroalkyl substances (PFAS), a category of compounds known for their unique properties and, increasingly, for their handling challenges. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (CAS No. 55621-18-6). Our focus is to equip you with the knowledge to implement robust safety protocols, ensuring both personal and environmental protection.
Understanding the Compound: this compound
This compound is a white solid with the molecular formula C8H2F12O7.[1][2][3][4][5] It is classified as a substance that causes severe skin burns and eye damage.[6] Furthermore, it is considered destructive to the tissue of the mucous membranes and upper respiratory tract.[1] These hazardous properties necessitate a stringent and well-defined personal protective equipment (PPE) protocol.
Part 1: Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safely handling this compound. The following recommendations are based on the known hazards of this compound and general best practices for handling PFAS substances.
Eye and Face Protection
Given the risk of severe eye damage, robust eye and face protection is mandatory.
-
Primary Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Secondary Protection: In addition to goggles, a face shield is required to protect the entire face from splashes or dust.
Skin Protection
Direct contact with this compound can cause severe skin burns.[6] Therefore, comprehensive skin protection is critical.
-
Gloves: Select chemical-resistant gloves. Based on general guidance for PFAS, suitable materials include nitrile, butyl, or FKM (Viton®) gloves.[7] It is crucial to double-glove to provide an extra layer of protection. Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A liquid-tight chemical suit (Category III, Type 3/4/6) is recommended to prevent skin contact.[7] This should be supplemented with a chemically resistant apron and sleeves, particularly when handling larger quantities or during procedures with a high risk of splashing.
-
Footwear: Use chemical-resistant boots with disposable overshoes.[7]
Respiratory Protection
Due to the destructive nature of this compound to the respiratory tract, appropriate respiratory protection is essential, especially when handling the solid form where dust generation is possible.[1]
-
For Dust and Aerosols: A minimum of an FFP3 filtering facepiece or a half/full-face mask with P3 filters should be used.[7]
-
For Vapors or Unknown Concentrations: If there is a potential for vapor generation or if concentrations are unknown, a supplied-air system or a self-contained breathing apparatus (SCBA) is necessary.[7]
Table 1: Summary of Recommended Personal Protective Equipment
| Body Part | Primary Protection | Secondary Protection |
| Eyes | Chemical Safety Goggles | Face Shield |
| Hands | Double-gloving with Nitrile, Butyl, or FKM (Viton®) gloves | N/A |
| Body | Liquid-tight Chemical Suit (Category III, Type 3/4/6) | Chemically Resistant Apron and Sleeves |
| Feet | Chemical-Resistant Boots | Disposable Overshoes |
| Respiratory | FFP3 or P3 Filter Mask (for dust) | Supplied-Air Respirator or SCBA (for vapors/unknowns) |
Part 2: Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include detailed operational procedures and a clear disposal strategy.
Step-by-Step Handling Protocol
The following workflow is designed to minimize exposure risk during the handling of this compound.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound [cymitquimica.com]
- 3. exfluor.com [exfluor.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H2F12O7 | CID 2778696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
